molecular formula C8H3Cl2N3 B1393766 5,6-Dichloro-1H-indazole-3-carbonitrile CAS No. 885278-39-7

5,6-Dichloro-1H-indazole-3-carbonitrile

Cat. No.: B1393766
CAS No.: 885278-39-7
M. Wt: 212.03 g/mol
InChI Key: KPYROIGJUKKVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1H-indazole-3-carbonitrile (CAS 885278-39-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 3 Cl 2 N 3 and a molecular weight of 212.04 g/mol, belongs to the indazole class of heterocycles, which are privileged scaffolds in the development of pharmacologically active molecules . The presence of both dichloro and carbonitrile substituents on the indazole core makes it a versatile intermediate for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions to create novel compounds for biological screening . Indazole-3-carbonitrile derivatives are frequently investigated as key precursors in the synthesis of potential kinase inhibitors . As such, this compound is strictly for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet (SDS) for proper handling instructions. The product should be stored sealed in a dry environment, recommended at 2-8°C to ensure stability .

Properties

IUPAC Name

5,6-dichloro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYROIGJUKKVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693087
Record name 5,6-Dichloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-39-7
Record name 5,6-Dichloro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dichloro-1H-indazole-3-carbonitrile (CAS No. 885278-39-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic indazole core, combined with the versatile reactivity of the nitrile group and the modulating electronic effects of the dichloro substitution, makes it a highly valuable intermediate. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol with mechanistic considerations, an exploration of its chemical reactivity for analog development, and its critical application in the design of targeted therapeutics, particularly protein kinase inhibitors for oncology.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of contemporary drug design.[1] Recognized as a "privileged scaffold," its structure is frequently found in compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[1] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[1] Its utility often stems from its ability to act as a bioisostere of the natural indole nucleus, engaging in crucial hydrogen bonding interactions with protein targets like kinase hinges. A number of commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology.[2]

Physicochemical and Structural Properties

This compound is a solid compound at room temperature.[3] The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 885278-39-7[3]
Molecular Formula C₈H₃Cl₂N₃[3]
Molecular Weight 212.04 g/mol [3]
Physical Form Solid[3]
Typical Purity ≥97%[3]
InChI Key KPYROIGJUKKVPI-UHFFFAOYSA-N[3]

Structural Insights:

  • Indazole Core: Provides a rigid, planar scaffold that serves as an anchor for binding to biological targets. The N-H group at the N1 position is a critical hydrogen bond donor.

  • Dichloro Substitution: The chlorine atoms at the 5- and 6-positions are electron-withdrawing, which modulates the pKa of the N-H proton and the overall electron density of the aromatic system. This substitution pattern can enhance binding affinity and influence metabolic stability.

  • C3-Nitrile Group: This is the primary site for synthetic elaboration. The strong electron-withdrawing nature of the nitrile influences the electronics of the pyrazole ring and provides a versatile chemical handle for conversion into other key functional groups.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-cyanoindazoles is most reliably achieved through the dehydration of the corresponding 3-carboxamide precursor. This method is efficient and high-yielding.

Experimental Protocol: Dehydration of 5,6-Dichloro-1H-indazole-3-carboxamide

This protocol is based on established methods for the conversion of heterocyclic amides to nitriles.[4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a temperature probe, add 5,6-Dichloro-1H-indazole-3-carboxamide (1.0 equiv).

  • Solvent Addition: Add anhydrous pyridine (5 vol) and anhydrous dichloromethane (5 vol) to the flask. Stir the mixture under a nitrogen atmosphere until a homogenous suspension is formed.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (2.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Causality Insight: Trifluoroacetic anhydride is a powerful and effective dehydrating agent. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions. Dichloromethane serves as a co-solvent to ensure solubility.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 10-30 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Isolation: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 5,6-Dichloro-1H-indazole-3-carboxamide Product This compound Precursor->Product Dehydration Reagent Trifluoroacetic Anhydride (TFAA) Pyridine, DCM Reagent->Precursor

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity for Drug Development

The synthetic value of this compound lies in the versatile reactivity of its nitrile moiety, which serves as a gateway to numerous other functional groups essential for modulating pharmacological activity.[5][6]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding 5,6-dichloro-1H-indazole-3-carboxylic acid [7] or 5,6-dichloro-1H-indazole-3-carboxamide . These functional groups are excellent hydrogen bond acceptors and donors, respectively, and are common in active pharmaceutical ingredients.

  • Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a 3-(aminomethyl)-5,6-dichloro-1H-indazole .[6] The resulting primary amine is a key building block for introducing further substituents.

  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions. For example, reaction with sodium azide can generate the corresponding 5-(5,6-dichloro-1H-indazol-3-yl)-1H-tetrazole , a common bioisostere for a carboxylic acid group in medicinal chemistry.

  • Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis yields ketones, providing a route to introduce diverse R-groups at the 3-position.[8]

Derivatization Pathways Diagram

Reactivity Start This compound Acid 3-Carboxylic Acid Start->Acid Hydrolysis (H⁺/OH⁻) Amide 3-Carboxamide Start->Amide Partial Hydrolysis Amine 3-Aminomethyl Start->Amine Reduction (LiAlH₄) Tetrazole 3-Tetrazole Start->Tetrazole Cycloaddition (NaN₃)

Caption: Key synthetic transformations of the C3-nitrile group.

Application in Kinase Inhibitor Design

The primary application of this compound is as a core intermediate in the synthesis of protein kinase inhibitors for cancer therapy.[2][9] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[2]

Role as a Hinge-Binding Scaffold: The indazole nucleus is an exemplary "hinge-binder." The N1-H and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of adenine (from ATP), allowing it to dock into the ATP-binding pocket of kinases. This interaction effectively blocks the kinase from performing its function, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

The derivatization of the 3-position (originating from the nitrile group) and potential substitution at the N1 position allow for the exploration of chemical space to achieve potency and selectivity for specific kinase targets (e.g., VEGFR, FGFR, EGFR).[1][10]

Conceptual Role in Drug Synthesis

DrugDiscovery cluster_0 Synthetic Inputs cluster_1 Therapeutic Output Core Core Scaffold (this compound) Inhibitor Potent & Selective Kinase Inhibitor Core->Inhibitor C-N Coupling (from derived amide) Fragment Side Chain Fragment (e.g., Aryl amine) Fragment->Inhibitor

Caption: Role as a core scaffold in kinase inhibitor synthesis.

Expected Analytical Data

Full spectroscopic characterization is essential to confirm the structure and purity of the final compound.[11] While experimental data is proprietary, the expected spectral features are outlined below based on established principles for substituted indazoles.[11][12]

TechniqueExpected Observations
¹H NMR - A broad singlet for the N1-H proton (typically >11 ppm in DMSO-d₆).- Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the H-4 and H-7 protons on the benzene ring. The lack of coupling confirms their para-like relationship relative to each other.
¹³C NMR - A signal for the nitrile carbon (C≡N) around 115-120 ppm.- Six distinct signals for the aromatic carbons of the bicyclic system, with the two carbons bearing chlorine atoms shifted downfield.- The C3 carbon will also be distinct, influenced by the attached nitrile group.
IR Spectroscopy - A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ characteristic of the C≡N stretch.- A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

Safety and Handling Precautions

As with all chlorinated heterocyclic compounds, appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult Safety Data Sheets for appropriate materials), safety glasses or goggles, and a lab coat.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains.[15]

Conclusion

This compound is more than a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, versatile reactivity, and proven role as a privileged scaffold provide medicinal chemists with a robust platform for developing next-generation targeted therapies. A thorough understanding of its synthesis, reactivity, and applications is crucial for researchers aiming to innovate in fields like oncology and beyond.

References

The Strategic Intermediate: A Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5,6-dichloro-1H-indazole-3-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, analytical validation, and its significant role as a scaffold for potent kinase inhibitors in oncology and beyond. We will explore the causality behind its synthetic routes and its strategic application in targeting critical signaling pathways implicated in disease.

Core Compound Analysis: this compound

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring.[1] The specific substitutions—two chlorine atoms on the benzene ring and a nitrile group at the 3-position of the indazole core—confer unique chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of targeted therapeutics.[2][3]

Physicochemical Properties

A comprehensive understanding of the compound's fundamental properties is critical for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₃Cl₂N₃[2]
Molecular Weight 212.04 g/mol [3]
Appearance Solid[2]
CAS Number 885278-39-7[2]

The presence of the electron-withdrawing chlorine and nitrile groups significantly influences the electronic properties of the indazole ring system, impacting its reactivity in further chemical modifications.

Synthesis and Manufacturing: A Protocol for Precision

The synthesis of this compound and its analogs often involves multi-step processes. A common and effective strategy for the introduction of the 3-carbonitrile group is through the cyanation of a 3-halo-indazole precursor. This method is favored for its robustness and the use of less toxic reagents compared to traditional cyanation methods.[4]

Representative Synthesis Protocol: Palladium-Catalyzed Cyanation

This protocol outlines a general, reliable method for the synthesis of a 3-cyano-indazole derivative, which can be adapted for this compound starting from the corresponding 3-iodo-5,6-dichloro-1H-indazole. The use of potassium ferrocyanide as a non-toxic cyanide source is a key advantage of this modern approach.[4]

Step 1: Precursor Preparation The synthesis begins with the appropriately substituted 3-iodo-1H-indazole. This precursor can be prepared from the corresponding indazole through iodination.

Step 2: Cyanation Reaction

  • Reaction Setup: In a four-necked round-bottomed flask equipped with a condenser, thermocouple, and an argon inlet, add 3-iodo-5,6-dichloro-1H-indazole (1 equivalent).

  • Solvent Addition: Add dimethylacetamide (DMAc) to the flask. The solution should be degassed by bubbling with argon for approximately one hour.

  • Catalyst and Reagent Addition: To the solution, add potassium ferrocyanide trihydrate (0.5 equivalents), allylpalladium(II) chloride dimer (catalyst), and Xantphos (ligand).

  • Aqueous Addition: Slowly add degassed water to the reaction mixture.

  • Heating: Heat the reaction mixture to 95 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Workup and Purification

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through celite to remove solid residues.

  • Extraction: The filtrate is then subjected to an aqueous workup. Typically, the product is extracted into an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cyanation cluster_workup Purification cluster_product Final Product 3-Iodo-5,6-dichloro-1H-indazole 3-Iodo-5,6-dichloro-1H-indazole ReactionVessel DMAc, H2O, 95°C [PdCl(C3H5)]2, Xantphos K4[Fe(CN)6]•3H2O 3-Iodo-5,6-dichloro-1H-indazole->ReactionVessel Reactants Workup Aqueous Workup & Extraction ReactionVessel->Workup Crude Product Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Palladium-catalyzed cyanation workflow.

The Indazole Scaffold in Kinase Inhibition: A Privileged Structure

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] this compound serves as a crucial starting material for the synthesis of numerous kinase inhibitors.[2][3]

Targeting Key Oncogenic Pathways

Derivatives of this compound have been instrumental in the development of inhibitors targeting several important kinase families.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The indazole scaffold has been utilized to develop potent FGFR inhibitors.[5]

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple cellular processes, and its inhibition is a therapeutic strategy for diseases including cancer and neurological disorders. Indazole-based compounds have shown significant GSK-3 inhibitory activity.[5]

  • p21-Activated Kinase 1 (PAK1): PAK1 is associated with tumor progression, and 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[7]

  • Polo-like Kinase 4 (PLK4): As a key regulator of cell division, PLK4 is a promising target for anticancer drugs. N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors.[8]

  • FLT3, PDGFRα, and Kit: Amino-indazole derivatives have been designed to target the 'DFG-out' conformation of these kinases, showing potent inhibition.[9]

Kinase_Targeting cluster_targets Kinase Targets cluster_pathways Associated Signaling Pathways Indazole_Scaffold This compound (Core Scaffold) FGFR FGFR Indazole_Scaffold->FGFR Inhibits GSK3 GSK-3 Indazole_Scaffold->GSK3 Inhibits PAK1 PAK1 Indazole_Scaffold->PAK1 Inhibits PLK4 PLK4 Indazole_Scaffold->PLK4 Inhibits FLT3_KIT_PDGFR FLT3, Kit, PDGFRα Indazole_Scaffold->FLT3_KIT_PDGFR Inhibits Proliferation Cell Proliferation FGFR->Proliferation Survival Cell Survival GSK3->Survival Apoptosis Apoptosis Regulation GSK3->Apoptosis Migration Cell Migration & Invasion PAK1->Migration PLK4->Proliferation FLT3_KIT_PDGFR->Proliferation

Caption: Targeting oncogenic kinases with indazole-based inhibitors.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the synthesis of this compound and its derivatives, ensuring their suitability for further research and development. A multi-technique approach is typically employed.

Standard Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-HRMS) are used to determine the molecular weight and elemental composition, confirming the molecular formula.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-HRMS) Start->MS Molecular Weight & Formula HPLC HPLC Start->HPLC Purity Assessment IR IR Spectroscopy Start->IR Functional Group ID Validation Structure & Purity Confirmed NMR->Validation MS->Validation HPLC->Validation IR->Validation

Caption: Analytical workflow for compound validation.

Conclusion and Future Perspectives

This compound stands out as a strategically important intermediate in the landscape of modern drug discovery. Its robust synthesis and the privileged nature of the indazole scaffold provide a fertile ground for the development of novel therapeutics, particularly in oncology. The continued exploration of indazole-based compounds as selective kinase inhibitors holds immense promise for addressing unmet medical needs. As our understanding of cellular signaling pathways deepens, the versatility of this scaffold will undoubtedly be leveraged to design next-generation targeted therapies with enhanced efficacy and reduced side effects.

References

"5,6-Dichloro-1H-indazole-3-carbonitrile" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dichloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its rigid structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[3] This versatility has led to the development of numerous indazole-containing therapeutic agents with applications ranging from oncology to infectious diseases.[1][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of two chlorine atoms onto the benzene ring significantly alters the electronic properties of the scaffold, while the carbonitrile group at the 3-position serves as a versatile chemical handle for further synthetic modifications. Understanding the core chemical properties of this molecule is paramount for its effective utilization in the design and synthesis of novel bioactive compounds. This document provides a comprehensive technical overview of its structure, synthesis, spectroscopic signature, reactivity, and potential applications for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a solid, polycyclic aromatic compound.[5] The core structure consists of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.[1][2] The key functional groups—two chloro substituents on the carbocyclic ring and a nitrile group on the heterocyclic ring—define its chemical behavior and potential for synthetic elaboration.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 885278-39-7[5]
Molecular Formula C₈H₃Cl₂N₃[5]
Molecular Weight 212.04 g/mol [5]
Physical Form Solid[5]
Purity Typically ≥97%[5]
InChI InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)[5]
InChI Key KPYROIGJUKKVPI-UHFFFAOYSA-N[5]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be postulated based on established methods for analogous compounds. The most probable pathway involves the dehydration of a corresponding carboxamide precursor. This transformation is a standard and efficient method for nitrile formation.

A plausible precursor, 5,6-dichloro-1H-indazole-3-carboxylic acid, is commercially available, which can be converted to the intermediate amide.[6] The subsequent dehydration step is critical for yielding the target carbonitrile.

G start 5,6-Dichloro-1H-indazole- 3-carboxylic Acid amide 5,6-Dichloro-1H-indazole- 3-carboxamide start->amide 1. SOCl₂ or (COCl)₂ 2. NH₄OH product 5,6-Dichloro-1H-indazole- 3-carbonitrile amide->product Dehydration (e.g., TFAA, POCl₃)

References

An In-Depth Technical Guide to the Solubility of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Advancing Indazole-Based Research

5,6-Dichloro-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] This specific derivative, featuring dichlorination on the benzene ring and a carbonitrile group, serves as a versatile building block for the synthesis of more complex molecules and potential therapeutic agents.

For researchers and drug development professionals, a thorough understanding of a compound's solubility is not merely a technical detail; it is a foundational pillar upon which successful research is built. Solubility dictates how a compound can be handled, formulated, and, most importantly, how it behaves in biological systems. Poor aqueous solubility is a primary reason for the failure of promising drug candidates, leading to low bioavailability and unreliable results in in vitro assays.[3]

This guide provides a comprehensive technical overview of the solubility of this compound. It is designed to equip researchers with the theoretical knowledge and practical methodologies required to effectively work with this compound, from initial physicochemical characterization to the execution of robust, reproducible solubility experiments. We will delve into the factors governing its solubility, present its known properties, and provide detailed, field-proven protocols for determining both its kinetic and thermodynamic solubility, ensuring scientific integrity and enabling the generation of high-quality, reliable data.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its key physicochemical properties. These parameters provide the basis for predicting its behavior in various solvent systems.

PropertyValue / PredictionSourceSignificance for Solubility
Molecular Formula C₈H₃Cl₂N₃[4]Provides the elemental composition.
Molecular Weight 212.04 g/mol [4]Influences diffusion rates as described by the Noyes-Whitney equation.
Appearance Solid[4]Indicates that dissolution from a solid state is the primary consideration.
Calculated logP ~2.5 - 3.5(Estimated)A positive logP suggests the compound is lipophilic ("fat-loving") and will likely have low intrinsic solubility in aqueous media and higher solubility in organic solvents.
pKa ~12-14 (indazole N-H)(Estimated)The N-H proton of the indazole ring is weakly acidic.[5] At physiological pH (~7.4), the molecule will be predominantly in its neutral, unionized form, which often has lower aqueous solubility.[6]
Causality Behind Solubility Predictions:
  • Structure and Polarity: The molecule possesses a rigid, aromatic bicyclic system, which is inherently hydrophobic. The two chlorine atoms further increase its lipophilicity. While the nitrile (-C≡N) and indazole nitrogen atoms introduce some polarity, the overall character of the molecule leans towards being non-polar. This structural makeup strongly suggests that its solubility will be poor in polar solvents like water but significantly better in non-polar or strong organic solvents like Dimethyl Sulfoxide (DMSO).[7] The general principle of "like dissolves like" is paramount here.

  • Effect of pH: With an estimated high pKa for the indazole N-H, the compound will remain largely unionized across the physiological pH range of 1.2 to 6.8.[8] Significant increases in aqueous solubility would only be expected at very high pH values (e.g., pH > 12), where deprotonation could occur to form a more soluble indazolate anion. Therefore, for most biological and pharmaceutical applications, pH modulation is not a viable strategy to enhance its solubility.[6]

  • Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is often endothermic (absorbs heat).[3] While this can be a useful factor in a laboratory setting for preparing concentrated solutions, its impact within the constrained temperature range of biological assays (e.g., 37°C) is typically less dramatic.

Experimental Solubility Determination: A Methodological Deep Dive

Determining solubility experimentally is crucial and can be approached in two primary ways: kinetic and thermodynamic measurements. Kinetic solubility is rapid and suited for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and formulation.[9][10][11]

Kinetic Solubility Assay (High-Throughput Method)

The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. This method mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks.[12][13]

Protocol: Nephelometric Kinetic Solubility Assay

This protocol uses light scattering (nephelometry) to detect the formation of precipitate.

A. Rationale: The core principle is that a supersaturated solution is created by adding a concentrated DMSO stock to an aqueous buffer. The point at which the compound precipitates out of solution is detected by an increase in light scattering (turbidity). This provides a rapid assessment of solubility under non-equilibrium conditions.[12]

B. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well or 384-well microplate.

  • Buffer Addition: Rapidly add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to each well to achieve the desired final compound concentration (e.g., 98 µL of buffer for a 1:50 dilution).

  • Mixing and Incubation: Immediately mix the plate on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[12] This allows time for precipitation to occur.

  • Measurement: Place the microplate into a nephelometer or a plate reader capable of measuring turbidity/light scattering. Record the signal for each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.

Workflow Visualization: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_plate Dispense 2 µL Stock into Microplate prep_stock->prep_plate Aliquot add_buffer Add 98 µL Aqueous Buffer (e.g., PBS) prep_plate->add_buffer Create Supersaturation mix_incubate Mix & Incubate (1-2 hours) add_buffer->mix_incubate Allow Precipitation measure Measure Light Scattering (Nephelometry) mix_incubate->measure Detect Particles analyze Determine Highest Non-Precipitated Concentration measure->analyze Calculate Solubility

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. The shake-flask method is the universally recognized gold standard for this measurement.[14][15][16]

Protocol: Shake-Flask Method for Thermodynamic Solubility

A. Rationale: This method ensures that the system reaches true thermodynamic equilibrium. By adding an excess of the solid compound to the solvent and agitating it for an extended period, we can be confident that the resulting solution is saturated. Subsequent analysis of the clear supernatant provides the true solubility value.[14] This is critical for pre-formulation and understanding bioavailability.

B. Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be clearly visible. For example, add 1-2 mg of solid to 1 mL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but for some poorly soluble compounds, 48-72 hours may be necessary.[14][17]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by:

    • Filtration: Using a syringe with a chemically inert filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to avoid any adsorption effects.

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) and carefully collect the supernatant.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the filtered/centrifuged supernatant with the same solvent used for the calibration curve to bring its concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value is the thermodynamic solubility. Report the results in units such as µg/mL or µM.

Workflow Visualization: Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent shake Agitate at Constant Temp (24-72h) add_excess->shake Reach Equilibrium separate Filter or Centrifuge to Remove Solid shake->separate Isolate Saturated Solution quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify Analyze Sample calculate Calculate Solubility vs. Calibration Curve quantify->calculate Determine Concentration

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Practical Insights and Data Interpretation

While specific experimental data for this compound is not widely published, its physicochemical properties allow for informed recommendations for laboratory use.

  • Stock Solutions: Given its predicted lipophilicity, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[7] Ensure the compound is completely dissolved before use in any assay.

  • Aqueous Assays: When diluting from a DMSO stock into an aqueous buffer for biological or biochemical assays, be mindful of its low aqueous solubility. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent effects and reduce the risk of the compound precipitating. A kinetic solubility test is highly recommended to determine the maximum workable concentration in your specific assay buffer.

  • Organic Reactions: For chemical synthesis, solubility is likely to be higher in aprotic polar solvents such as DMF and NMP, or chlorinated solvents like dichloromethane (DCM), depending on the reaction conditions.

  • The Noyes-Whitney Equation: The rate of dissolution (dC/dt) is directly proportional to the surface area (A) of the compound and its intrinsic solubility (Cs).[18][19][20] For a compound like this compound, which is a solid with low intrinsic aqueous solubility, the dissolution rate in aqueous media will be slow. This is a key factor for oral drug delivery, as slow dissolution can be the rate-limiting step for absorption.[21]

Conclusion

A comprehensive understanding of solubility is indispensable for any scientist working with this compound. Its chemical structure strongly suggests a lipophilic nature, translating to high solubility in organic solvents like DMSO and predictably poor solubility in aqueous media. This guide provides the theoretical framework and detailed, actionable protocols for researchers to determine both the kinetic and thermodynamic solubility of this compound. By applying these robust methodologies, scientists can generate reliable data to inform experimental design, avoid artifacts from compound precipitation, and ultimately accelerate their research and development efforts in the promising field of indazole-based chemistry.

References

A Senior Application Scientist's Perspective on Proactive Safety for Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5,6-Dichloro-1H-indazole-3-carbonitrile

This guide provides a detailed safety framework for handling this compound, a compound of interest for researchers in medicinal chemistry and drug development. Indazole derivatives are known for their wide range of biological activities and are foundational scaffolds in numerous therapeutic agents.[1][2] Given the specific nature of this dichlorinated indazole carbonitrile, which may be used in the synthesis of kinase inhibitors or other targeted therapies, a robust understanding of its potential hazards is paramount.

This document moves beyond a standard safety data sheet (SDS) template. Instead, it offers a risk-based analysis synthesized from data on structurally analogous compounds. In the absence of a dedicated SDS for this exact molecule, this guide establishes a proactive safety protocol grounded in chemical similarity, empowering researchers to manage risks effectively. The core principle is to treat the compound with the caution merited by its most hazardous potential analogues until specific data becomes available.

Inferred Hazard Profile and GHS Classification

A definitive toxicological profile for this compound is not yet established in publicly available literature. However, by examining the safety data for closely related chlorinated indazoles and indazole carbonitriles, we can construct a probable hazard profile. The presence of the dichloro-substituted benzene ring and the reactive carbonitrile group are key features guiding this assessment.

Data from analogues like 5-Chloro-1H-indazole-3-carbonitrile and 5,6-Dichloro-1H-indazole-3-carboxylic acid consistently indicate several key hazards.[3] The consensus points towards acute toxicity if swallowed, significant skin and eye irritation, and potential respiratory irritation.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Inference (Analogue Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5]1H-Indazol-7-amine, 1-Methyl-1H-indazole-3-carboxylic acid
Skin IrritationCategory 2H315: Causes skin irritation.[4][5]1H-Indazol-7-amine, 1-Methyl-1H-indazole-3-carboxylic acid
Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5]1H-Indazol-7-amine, 1-Methyl-1H-indazole-3-carboxylic acid
Acute Toxicity, InhalationCategory 4 (Assumed)H332: Harmful if inhaled.5-Chloro-1H-indazole-3-carbonitrile
Specific target organ toxicity — Single exposureCategory 3 (Assumed)H335: May cause respiratory irritation.[5]1-Methyl-1H-indazole-3-carboxylic acid

Signal Word: Warning

Hazard Pictograms:

alt text

Exposure Control and Personal Protective Equipment (PPE)

The primary goal is to prevent any direct contact with the compound. Engineering controls are the first and most effective line of defense. All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust or vapors.

Experimental Workflow: PPE Selection Protocol

The selection of PPE is not a one-size-fits-all approach; it is a systematic process based on the specific tasks being performed. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification cluster_actions Actions & Scenarios Start Start: Task Involving This compound CheckSolid Is the compound a solid powder? Start->CheckSolid Engineering Primary Control: Work in a Chemical Fume Hood Start->Engineering Mandatory for all tasks CheckSolution Is the compound in solution? CheckSolid->CheckSolution No Weighing Action: Weighing Solid CheckSolid->Weighing Yes Dissolving Action: Dissolving CheckSolution->Dissolving Yes Transfer Action: Liquid Transfer CheckSolution->Transfer Yes, already dissolved Body Body Protection: Flame-resistant lab coat Engineering->Body Hands Hand Protection: Chemical-resistant nitrile gloves (Inspect before use) Body->Hands Eyes Eye Protection: EN166 compliant safety goggles Hands->Eyes Respiratory Respiratory Protection: Required for spill cleanup or ventilation failure. Use NIOSH/MSHA approved respirator. Weighing->Body Weighing->Hands Weighing->Eyes Spill Emergency: Spill or Ventilation Failure Weighing->Spill Potential Dissolving->Body Dissolving->Hands Dissolving->Eyes Dissolving->Spill Potential Transfer->Body Transfer->Hands Transfer->Eyes Transfer->Spill Potential Spill->Respiratory

Caption: PPE Selection Workflow for Handling the Compound.

  • Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin and Body Protection : A standard flame-resistant laboratory coat is required. For hand protection, wear appropriate chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any signs of degradation or puncture before use.[5] Always remove gloves using the proper technique to avoid skin contamination.

  • Respiratory Protection : Under normal working conditions within a fume hood, respiratory protection is not required. However, in the event of a ventilation failure or a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8]

Safe Handling and Storage Protocols

Adherence to good laboratory practice is essential. The causality behind these protocols is the prevention of inadvertent exposure through ingestion, inhalation, or dermal contact.

  • Handling :

    • Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent the dispersion of dust.[4][9]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]

    • Wash hands thoroughly after handling the compound, especially before leaving the laboratory.[4][7]

    • Avoid the formation of dust and aerosols during weighing and transfer.[9]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

    • Keep the container under an inert gas atmosphere if long-term stability is a concern, although it is noted to be stable under normal conditions.[4][6]

    • Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following measures are based on the typical first aid protocols for irritant and acutely toxic chemicals.

Table 2: First-Aid Measures

Exposure RouteProcedure
Ingestion Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[4][5]
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention if symptoms occur or persist.[5][7]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][7]
Eye Contact Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][7]
Workflow: Accidental Release Response

A spill constitutes a significant exposure risk. The following workflow outlines a safe and systematic response.

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment & Cleanup cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Ventilation Status Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Proceed with caution Contain Contain Spill (Use absorbent material for liquids, cover solids to prevent dust) PPE->Contain Collect Carefully Collect Material (Use non-sparking tools) Contain->Collect Clean Decontaminate Area Collect->Clean Waste Place collected material in a sealed, labeled hazardous waste container Clean->Waste Dispose Dispose of waste according to institutional and local regulations Waste->Dispose

Caption: Emergency Response Workflow for Spills.

Physical, Chemical, and Stability Profile

While specific data for this compound is scarce, the properties of related indazole structures provide a useful baseline.

Table 3: Physicochemical and Reactivity Data

PropertyValue / InformationSource / Basis
Molecular Formula C₈H₃Cl₂N₃Calculated
Molecular Weight 212.04 g/mol Calculated
Appearance Likely a solid powder (beige or off-white).Based on related compounds
Stability Stable under normal storage conditions.[4][6]Indazole analogues
Reactivity No hazardous reactions under normal processing.[4][6]Indazole analogues
Incompatible Materials Strong oxidizing agents.[6][7]Indazole analogues
Hazardous Decomposition Thermal decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and irritating gases/vapors.[6][7]Indazole analogues

Toxicological and Ecological Considerations

  • Toxicology : The toxicological properties have not been fully investigated.[7] However, based on the GHS classification of its analogues, the compound is presumed to be moderately toxic upon single ingestion and an irritant to skin and eyes.[4] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[7]

  • Ecology : Ecological information is not available.[5] It is standard practice to prevent the release of any research chemical into the environment. Do not empty into drains.[7] Disposal must be handled as hazardous waste in accordance with all local, regional, and national regulations.[5][7]

References

A Senior Application Scientist's Perspective on Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5,6-Dichloro-1H-indazole-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5] This scaffold is a key constituent in numerous clinically approved drugs, including the anti-cancer agents axitinib and pazopanib, which function as potent protein kinase inhibitors.[1][2] The therapeutic success of indazole-based compounds stems from their ability to be chemically modified at various positions, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.[3][4][5] Our subject of interest, this compound, represents a pivotal starting point for the synthesis of novel therapeutic agents. While it is primarily recognized as a key synthetic intermediate, its inherent structural features—the indazole core, halogen substitutions, and a reactive carbonitrile group—suggest a strong potential for biological activity, most likely as a kinase inhibitor.[6] This guide, therefore, presents a comprehensive, experience-driven roadmap for elucidating the mechanism of action of this compound, transforming it from a chemical building block into a well-characterized lead compound.

Part 1: Foundational Hypothesis - Targeting the Kinome

Given the extensive literature on indazole derivatives as potent modulators of protein kinases, our primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.[1][2][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The dichloro substitutions on the benzene ring of the indazole scaffold can enhance binding affinity within the ATP-binding pocket of kinases through hydrophobic and halogen-bonding interactions. The carbonitrile group, while often used as a synthetic handle, can also contribute to target engagement.

Proposed High-Level Research Workflow

To systematically investigate our primary hypothesis, we will employ a multi-pronged approach, beginning with broad screening and progressively narrowing our focus to specific targets and pathways. This workflow ensures a thorough and unbiased characterization of the compound's biological activity.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: In Vivo & Preclinical Evaluation Broad Kinase Profiling Broad Kinase Profiling Hit Identification Hit Identification Broad Kinase Profiling->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Cell-Based Assays Cell-Based Assays Dose-Response & IC50 Determination->Cell-Based Assays Target Engagement Assays Target Engagement Assays Cell-Based Assays->Target Engagement Assays Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Animal Model Studies Animal Model Studies Downstream Signaling Analysis->Animal Model Studies Pharmacokinetic & Pharmacodynamic Analysis Pharmacokinetic & Pharmacodynamic Analysis Animal Model Studies->Pharmacokinetic & Pharmacodynamic Analysis

Figure 1: A proposed phased research workflow for elucidating the mechanism of action of this compound.

Part 2: Experimental Protocols for Mechanistic Elucidation

Phase 1: Broad Kinase Profiling

Objective: To identify the primary kinase targets of this compound from a large, unbiased panel of kinases.

Methodology: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Principle: This competition binding assay quantifies the ability of the test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of human kinases (typically >400). The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.

  • Experimental Steps:

    • A diverse panel of human kinases, expressed as DNA-tagged fusion proteins, is used.

    • The test compound is incubated with the kinase panel at a screening concentration of 1 µM or 10 µM.

    • The mixture is passed over an affinity matrix containing the immobilized, broad-spectrum kinase inhibitor ligand.

    • Kinases that are not bound by the test compound will bind to the affinity matrix and be depleted from the solution.

    • The amount of kinase remaining in the supernatant is quantified. A lower signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding.

    • Primary Hit Selection: Kinases with a % Control value of <10% are considered strong binders and are selected for further validation.

Phase 1 Follow-Up: Dose-Response and IC50 Determination

Objective: To quantify the potency of this compound against the primary hit kinases identified in the initial screen.

Methodology: In Vitro Enzymatic Assay

  • Assay Principle: This assay measures the direct inhibition of the enzymatic activity of the purified kinase. The transfer of phosphate from ATP to a substrate peptide is quantified.

  • Experimental Steps:

    • Purified, active recombinant kinase is incubated with a specific substrate peptide and ATP in a suitable buffer.

    • This compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • The reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: The data are plotted as the percentage of kinase activity versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description
Test Compound This compound
Target Kinase(s) Primary hits from KINOMEscan™
Assay Format In vitro enzymatic assay (e.g., ADP-Glo™)
Concentration Range 0.01 µM to 100 µM (10-point curve)
Primary Endpoint IC50 value

Table 1: Key parameters for IC50 determination of this compound against hit kinases.

Phase 2: Cellular Target Engagement

Objective: To confirm that this compound can bind to its target kinase(s) within a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: This method relies on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.

  • Experimental Steps:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Phase 2 Follow-Up: Downstream Signaling Analysis

Objective: To determine if the engagement of the target kinase by this compound leads to the inhibition of its downstream signaling pathway.

Methodology: Western Blot Analysis of Phosphoproteins

  • Assay Principle: This technique measures the levels of phosphorylated downstream effector proteins, which are direct or indirect substrates of the target kinase.

  • Experimental Steps:

    • Select a cell line with a constitutively active or growth factor-stimulated signaling pathway mediated by the target kinase.

    • Starve the cells (if necessary to reduce basal signaling) and then stimulate with the appropriate growth factor (e.g., VEGF for VEGFR2).

    • Treat the cells with a dose-range of this compound for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for the MAPK pathway) and the total form of the substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein. A dose-dependent decrease in the phosphorylation of the downstream substrate indicates effective pathway inhibition.

G cluster_0 Potential Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC PKC DAG->PKC Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 2: A hypothetical signaling pathway (VEGFR2) that could be targeted by an indazole-based kinase inhibitor. Western blot analysis would focus on phosphorylated forms of proteins like Akt and ERK.

Part 3: Concluding Remarks and Future Directions

The journey from a synthetic intermediate to a potential drug candidate is a rigorous one, demanding a systematic and evidence-based approach. The experimental framework outlined in this guide provides a robust strategy for elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively validating targets in more physiologically relevant systems, we can build a comprehensive understanding of its biological activity. Positive results from these studies would pave the way for lead optimization, in vivo efficacy studies in animal models, and ultimately, the development of a novel therapeutic agent. The indazole scaffold continues to be a rich source of pharmacological innovation, and a thorough investigation of compounds like this compound is essential to unlocking their full potential.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as a versatile bioisostere and engage in crucial hydrogen bonding interactions, have cemented its role in the design of numerous therapeutic agents.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the fundamental chemistry, synthetic strategies, and profound pharmacological significance of the indazole core. We will explore its presence in FDA-approved drugs, dissect key structure-activity relationships, and provide detailed protocols and mechanistic insights to empower the next generation of indazole-based drug discovery.

The Indazole Core: Physicochemical Properties and Tautomerism

Indazole (or benzopyrazole) is a nitrogen-containing heterocycle that can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[5] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological contexts.[5][6][7] This stability is attributed to its benzenoid aromatic character, in contrast to the ortho-quinoid nature of the 2H-indazole.[6] The presence and position of the two nitrogen atoms allow the indazole ring to act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.[8]

Caption: Tautomeric forms of the indazole scaffold.

While rare in nature, a few indazole-containing alkaloids like nigellicine and nigellidine have been isolated from Nigella sativa species.[6][9] However, the scaffold's true impact lies in the vast library of synthetic compounds developed for therapeutic purposes.[7]

Synthetic Strategies: Constructing the Indazole Core

The construction of the indazole ring system is a cornerstone of its application. Methodologies have evolved from classical condensation reactions to modern metal-catalyzed and C-H activation strategies, offering chemists a versatile toolkit. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability and efficiency.

Classical and Modern Synthetic Approaches

A variety of starting materials can be employed to construct the indazole core.[1] Traditional methods often involve intramolecular cyclization reactions. Recent advancements focus on improving regioselectivity, functional group tolerance, and employing more environmentally benign conditions.[6][10]

Key synthetic strategies include:

  • From Arylhydrazones: Oxidative C-N bond formation from readily available arylhydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) provides a practical and efficient metal-free route to 1H-indazoles.[6][7]

  • From o-Haloaryl Compounds: Cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by copper catalysts, is a versatile approach that tolerates a wide range of functional groups.[7]

  • From Azobenzenes: Transition metal-catalyzed reactions, such as those using rhodium(III) or copper, enable the synthesis of 2H-indazoles through C-H activation and annulation of azobenzenes with various coupling partners like aldehydes or sulfoxonium ylides.[7]

  • Metal-Free Syntheses: To avoid potential metal contamination in active pharmaceutical ingredients (APIs), metal-free methods are highly desirable. One such approach involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[6]

G Start Starting Materials A Aryl Hydrazones B o-Haloaryl Precursors C Azobenzenes P1 Oxidative C-N Bond Formation (e.g., PIFA) A->P1 P2 Copper-Catalyzed Intramolecular Cyclization B->P2 P3 Rh(III) or Co(III)-Catalyzed C-H Activation/Annulation C->P3 Process Key Transformation End Indazole Core P1->End P2->End P3->End

Caption: Generalized workflow for indazole core synthesis.

Functionalization of the Indazole Scaffold

Post-synthesis functionalization is critical for tuning the pharmacological properties of indazole derivatives. C-H functionalization has emerged as a powerful tool for late-stage modification, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials.[11] This is particularly valuable for exploring structure-activity relationships (SAR). Key reactions include the regioselective C-3 benzylation or alkylation of 2H-indazoles.[12]

Indazole as a Versatile Bioisostere

A significant reason for the indazole scaffold's success is its role as a bioisostere—a chemical group that can replace another while retaining or improving biological activity.[13] Indazole is frequently used as a bioisosteric replacement for moieties like catechol, phenol, or indole.[4][14]

Causality of Bioisosteric Replacement:

  • Improved Metabolic Stability: Phenolic hydroxyl groups are prone to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability. Replacing a phenol with an indazole can block this metabolic pathway, enhancing the drug's pharmacokinetic profile.[4]

  • Enhanced Binding and Selectivity: The N-H group of the indazole can mimic the hydrogen-bonding capabilities of a phenolic -OH group, preserving key interactions with the target protein.[4]

  • Modulation of Physicochemical Properties: This replacement can alter properties like lipophilicity (LogP) and plasma protein binding, which can be fine-tuned to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile.[13]

Caption: Indazole as a bioisostere for a catechol moiety.

Pharmacological Significance and Approved Drugs

The indazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating its wide-ranging therapeutic utility.[1][6] Its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiemetic, antibacterial, and neuroprotective effects.[7][15][16]

Drug Name (Brand)Therapeutic AreaMechanism of Action (Primary Targets)
Pazopanib (Votrient)OncologyMulti-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit)[7][17][18]
Niraparib (Zejula)OncologyPoly (ADP-ribose) polymerase (PARP) inhibitor[7]
Entrectinib (Rozlytrek)OncologyTyrosine Kinase Inhibitor (TrkA/B/C, ROS1, ALK)[7][8]
Axitinib (Inlyta)OncologyTyrosine Kinase Inhibitor (VEGFR1-3)[6]
Granisetron (Kytril)Supportive CareSelective 5-HT3 receptor antagonist (antiemetic)[6][8]
Benzydamine (Tantum)Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[6][7]
Bendazac Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[6][7]
Gandotinib (LY2784544)Oncology (Investigational)Janus kinase 2 (JAK2) inhibitor[19][20]

In-Depth Focus: Indazole in Kinase Inhibition

The indazole scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy.[6][21] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor design.

Case Study: Pazopanib (Votrient)

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[17][18][22]

Mechanism of Action: Pazopanib exerts its anti-cancer effects primarily through the inhibition of angiogenesis—the formation of new blood vessels that tumors need to grow.[23] It potently inhibits key receptor tyrosine kinases involved in this process, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[17][24] By blocking the ATP-binding site of these receptors, Pazopanib prevents their autophosphorylation and downstream signaling, leading to a reduction in tumor vascularization, growth, and metastasis.[24]

G cluster_membrane Cell Membrane cluster_pathways VEGFR VEGFR / PDGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR VEGFR->PI3K_AKT Activates Pazopanib Pazopanib Pazopanib->Block Inhibition Inhibition ATP ATP ATP->VEGFR Binds Proliferation Cell Proliferation Angiogenesis Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibition->Proliferation

Caption: Pazopanib's mechanism of action in cancer cells.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of indazole-based compounds. While specific SAR is target-dependent, some general principles have emerged from extensive research.[7][25][26]

  • N1-Substitution: The N1 position is frequently substituted to modulate pharmacokinetic properties or to introduce vectors that can probe for additional binding interactions outside the primary pharmacophore.

  • C3-Substitution: This position is often critical for activity. Aryl groups at C3 can be essential for inhibitory potency in certain targets.[7]

  • C5 and C6-Substitution: The benzene ring portion of the scaffold provides multiple handles for modification. Substitutions at the C5 and C6 positions are commonly used to fine-tune selectivity, solubility, and metabolic stability.[7][26]

Caption: Key positions on the indazole scaffold for SAR studies.

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

This protocol describes a reliable and metal-free method for synthesizing 1H-indazoles from arylhydrazones, based on established literature.[6][7] This self-validating system relies on standard organic chemistry techniques and characterization methods.

Objective: To synthesize a substituted 1H-indazole via oxidative C-H amination.

Materials:

  • Substituted Arylhydrazone (1.0 mmol, 1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the arylhydrazone (1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature until the starting material is fully dissolved.

  • Oxidant Addition: In a single portion, add PIFA (1.2 mmol) to the stirred solution. The reaction is often accompanied by a color change.

    • Causality: PIFA is a hypervalent iodine compound that acts as a mild oxidant, facilitating the intramolecular electrophilic cyclization onto the aryl ring to form the N-N and C-N bonds of the indazole core.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours at room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Causality: The bicarbonate wash neutralizes the trifluoroacetic acid byproduct from the PIFA reagent. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Development of more efficient, sustainable, and regioselective methods for synthesis and functionalization will remain a priority.[6][12]

  • New Biological Targets: While prominent in oncology, the application of indazole derivatives is expanding to other areas like neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[9][15]

  • Targeted Drug Delivery: Incorporating indazole-based drugs into novel delivery systems to improve efficacy and reduce side effects is an emerging field.

References

5,6-Dichloro-1H-indazole-3-carbonitrile: A Strategic Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of 5,6-Dichloro-1H-indazole-3-carbonitrile, focusing on its synthetic utility and its pivotal role as a scaffold in the development of targeted therapies, particularly kinase inhibitors. The structure of this document is designed to logically flow from the fundamental chemistry of the core molecule to its complex applications in medicinal chemistry.

Executive Summary

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] this compound emerges as a highly valuable, functionalized intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[3] Its primary application lies in the synthesis of potent kinase inhibitors for oncology, leveraging its structural features to achieve high affinity and selectivity.[3][4] This guide will elucidate the chemical properties that make this compound a strategic building block, detail its application in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, provide exemplary synthetic protocols, and explore its potential in other therapeutic areas.

Part 1: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is found in a variety of pharmacologically active compounds.[1][2] Its structural rigidity and ability to participate in crucial hydrogen bonding interactions make it an ideal anchor for binding to enzyme active sites. Several FDA-approved drugs incorporate this moiety, highlighting its clinical significance. Notable examples include:

  • Pazopanib & Axitinib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[1][5]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[5]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[6]

The prevalence of the indazole core in such a diverse range of successful therapeutics underscores the value of developing novel derivatives, a process for which this compound is an exemplary starting material.

Part 2: Physicochemical Profile and Synthetic Reactivity

This compound is a solid with a molecular weight of 212.04 g/mol and the chemical formula C₈H₃Cl₂N₃.[3] Its true value for a synthetic chemist lies in the strategic placement of its functional groups, which allows for selective and diverse chemical modifications.

PropertyValueSource
CAS Number 885278-39-7[3]
Molecular Formula C₈H₃Cl₂N₃[3]
Molecular Weight 212.04 g/mol [3]
Appearance Solid[7]
Storage 2-8°C[3]

Key Reactive Sites:

  • The Nitrile Group (C3): This versatile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, providing a wide array of functional handles for further elaboration.

  • The Indazole Nitrogen (N1): The N-H proton is acidic and can be readily deprotonated, allowing for N-alkylation or N-arylation. This position is often crucial for modulating solubility and pharmacokinetic properties.

  • The Dichloro-Substituted Benzene Ring (C5, C6): The chlorine atoms activate the ring for nucleophilic aromatic substitution (SNAr) under certain conditions. More commonly, they serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine substituents to build molecular complexity.

This multi-faceted reactivity allows chemists to explore chemical space in three distinct vectors from a single, stable starting material.

G Core 5,6-Dichloro-1H- indazole-3-carbonitrile N1_alkylation N1-Alkylation/ Arylation Core->N1_alkylation Base, R-X Nitrile_conversion Nitrile Conversion (Amide, Acid, Amine, Tetrazole) Core->Nitrile_conversion Hydrolysis/Reduction Cross_coupling Pd-Catalyzed Cross-Coupling (C5/C6) Core->Cross_coupling [Pd], Boronic Acid/Amine

Caption: Key functionalization pathways for this compound.

Part 3: Core Application - A Scaffold for Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[4] Consequently, kinase inhibitors are a major class of oncology drugs. The indazole scaffold is particularly effective as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Overactivation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8] Derivatives of 5,6-dichloro-1H-indazole have been successfully developed as potent FGFR inhibitors.[4][8]

In one such series, the 6-position of the indazole was functionalized via a Suzuki coupling with a 2,6-dichloro-3,5-dimethoxyphenyl boronic acid.[8] The nitrile at the 3-position was hydrolyzed to a carboxylic acid, which was then coupled with various amines to explore the solvent-exposed region of the ATP-binding site. This rational design approach led to the discovery of highly potent inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Gene_Expression Gene Expression RAS_RAF->Gene_Expression PI3K_AKT->Gene_Expression Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->FGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of indazole-based drugs.

Representative Indazole-Based Kinase Inhibitors

The following table summarizes the activity of selected indazole derivatives, demonstrating the scaffold's potential.

Compound Class/ExampleTarget Kinase(s)Key Activity (IC₅₀)Reference
6-(Aryl)-1H-indazole-4-carboxamideFGFR130.2 nM[8]
1H-Indazol-3-amine derivativeFGFR12.9 nM[5]
1H-Indazol-3-amine derivativeBcr-AblT315I0.45 µM[5]
6-Azaindazole derivativePim-1, Pim-2, Pim-3pM potency[5]
5-substituted-1H-indazole-3-carboxamideGSK-30.23 µM[4]

Part 4: Synthetic Workflow and Experimental Protocols

The synthesis of complex drug candidates from this compound follows a logical, multi-step sequence. The following workflow and protocol exemplify the conversion of the nitrile to a carboxamide, a common step in constructing kinase inhibitors.[8]

G Start 5,6-Dichloro-1H- indazole-3-carbonitrile Step1 Hydrolysis (e.g., NaOH, H₂O₂) Start->Step1 Intermediate 5,6-Dichloro-1H- indazole-3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (e.g., HATU, DIPEA, R-NH₂) Intermediate->Step2 Product Final 5,6-Dichloro-1H- indazole-3-carboxamide Derivative Step2->Product

Caption: Synthetic workflow from nitrile to a final carboxamide drug candidate.

Exemplary Protocol: Synthesis of an N-Aryl-1H-indazole-3-carboxamide Derivative

This protocol is a generalized representation based on standard laboratory procedures for amide coupling and should be adapted and optimized for specific substrates.[9][10]

Step 1: Hydrolysis of the Nitrile to Carboxylic Acid

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., ethanol/water) in a round-bottom flask, add an excess of a strong base such as sodium hydroxide (e.g., 5-10 equiv.).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The causality here is that the high temperature and strong nucleophile (hydroxide) are required to attack the sterically and electronically stable nitrile carbon.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then acidify with a mineral acid (e.g., 2N HCl) until the pH is ~2-3. The carboxylic acid product will typically precipitate out of the aqueous solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude 5,6-dichloro-1H-indazole-3-carboxylic acid can be used in the next step or recrystallized if necessary.

Step 2: Amide Coupling to Form the Final Product

  • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve the 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 equiv.), the desired aryl amine (1.0-1.2 equiv.), and a coupling agent such as HATU (1.2 equiv.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equiv.), to the mixture. Stir at room temperature for 2-12 hours. The choice of HATU is critical; it is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used) by rapidly forming an activated ester intermediate.

  • Workup and Isolation: Quench the reaction by pouring it into ice water. The product often precipitates and can be collected by filtration. Alternatively, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final N-aryl-5,6-dichloro-1H-indazole-3-carboxamide.

Part 5: Emerging and Exploratory Applications

While its role in oncology is well-documented, the reactive nature of this compound makes it a valuable precursor for compounds in other therapeutic areas. The broader indazole class has shown promise in:

  • Anti-inflammatory Activity: Indazole derivatives like Benzydamine are known NSAIDs.[6] New derivatives could be explored for more selective inhibition of inflammatory targets like COX enzymes or cytokine signaling.

  • Antiparasitic Agents: Chloro-nitro-1H-indazole derivatives have been synthesized and shown to be promising growth inhibitors of Leishmania major, targeting the parasite's trypanothione reductase enzyme.[2][11]

  • Neuroprotective and Cardiovascular Applications: Research has pointed to the potential of indazole derivatives in treating neurodegenerative disorders and cardiovascular diseases, such as hypertension.[6][12]

Part 6: Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined reactive sites allow for a modular and rational approach to building libraries of complex molecules. The proven success of the indazole scaffold in clinically approved kinase inhibitors provides a strong rationale for its continued exploration in oncology. Future efforts will likely focus on leveraging this core to develop next-generation inhibitors that overcome drug resistance, as well as expanding its application into other disease areas where the indazole nucleus has shown significant promise. The continued synthesis of novel derivatives from this versatile starting material is a promising avenue for the discovery of new and effective medicines.

References

The Strategic Intermediate: A Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the indazole scaffold represents a cornerstone in the design of targeted therapeutics. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Within this important class of molecules, 5,6-dichloro-1H-indazole-3-carbonitrile has emerged as a critical building block, a versatile intermediate poised for the synthesis of a new generation of anticancer agents.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of facts to deliver field-proven insights into its synthesis, properties, and strategic application in the development of kinase inhibitors. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in research and development.

I. Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is paramount to its successful application. Herein, we summarize the key identifiers and physical characteristics of this compound.

PropertyValueSource
CAS Number 885278-39-7[1]
Molecular Formula C₈H₃Cl₂N₃[2]
Molecular Weight 212.04 g/mol [2]
Appearance Solid (form may vary)N/A
Storage 2-8°C[2]

II. Synthesis of Indazole Scaffolds: A Representative Protocol

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, the synthesis of closely related and more complex derivatives is well-documented. The work of Zhao et al. in developing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors provides an excellent and instructive example of how the indazole core is constructed and functionalized.[3]

The following protocol is adapted from the synthesis of a key intermediate in their work, demonstrating the strategic introduction of substituents on the indazole ring. This provides a validated methodological framework that can be conceptually applied to the synthesis of the title compound.

Experimental Protocol: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide Derivatives (Adapted from Zhao et al.)[3]

This multi-step synthesis highlights a common strategy: construction of the indazole core, followed by functionalization at key positions.

Step 1: Suzuki Coupling to Introduce the Dichlorophenyl Moiety

  • To a solution of methyl 6-bromo-1H-indazole-4-carboxylate in 1,4-dioxane, add Boc₂O and Cs₂CO₃.

  • Stir the mixture at room temperature for 30 minutes to protect the indazole nitrogen.

  • Add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, and water.

  • Heat the reaction mixture at 100 °C for 2 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and perform a standard aqueous workup and purification by column chromatography.

Step 2: Saponification of the Ester

  • Treat the product from Step 1 with LiOH·H₂O in THF.

  • Heat the mixture at 50 °C for 6 hours.

  • Acidify the reaction mixture and extract the carboxylic acid product.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 in pyridine at 0 °C, add POCl₃.

  • Stir for 1 hour, then add the desired aniline derivative.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Perform an aqueous workup and purify the final product by column chromatography.

Causality in Experimental Design:

  • Protecting Group: The use of a Boc protecting group on the indazole nitrogen is crucial to prevent side reactions during the Suzuki coupling.

  • Palladium Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki couplings, known for its efficiency in cross-coupling reactions involving heteroaromatic compounds.

  • Amide Coupling Reagents: The use of POCl₃ to activate the carboxylic acid for amide bond formation is a standard and effective method.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling Start Methyl 6-bromo-1H-indazole-4-carboxylate Protect Boc Protection Start->Protect Boc₂O, Cs₂CO₃ Couple Suzuki Coupling with Dichlorophenylboronic Ester Protect->Couple Pd(dppf)Cl₂, H₂O Intermediate1 Coupled Product Couple->Intermediate1 Hydrolyze Saponification Intermediate1->Hydrolyze LiOH·H₂O, THF Intermediate2 Carboxylic Acid Hydrolyze->Intermediate2 Activate Acid Activation Intermediate2->Activate POCl₃, Pyridine Amide_Formation Amide Coupling Activate->Amide_Formation Aniline derivative Final_Product Final Amide Derivative Amide_Formation->Final_Product

Caption: Synthetic workflow for indazole-based kinase inhibitors.

III. Spectroscopic Characterization

Expected 1H NMR (CDCl₃, 400 MHz) Chemical Shifts:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Indazole NH> 10.0br s
Aromatic CH7.5 - 8.5s or d

Expected 13C NMR (CDCl₃, 100 MHz) Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
C=N> 140
Aromatic C-Cl120 - 135
Aromatic CH110 - 125
C-CN~115
CN~110

Note: These are estimated ranges based on analogous structures. Actual chemical shifts may vary. Researchers should always acquire and interpret their own analytical data for definitive structural confirmation.

IV. Biological Significance and Mechanism of Action: The Role of Indazoles as Kinase Inhibitors

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment.[2] The indazole scaffold is considered a bioisostere of indole and purine, enabling it to effectively compete with ATP for binding to the active site of various kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Derivatives of this compound have shown inhibitory activity against several important cancer-related kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.[3][5]

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple signaling pathways related to cell proliferation, differentiation, and apoptosis.[5]

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase. The indazole core often forms key hydrogen bonds with the hinge region of the kinase, while substituents at various positions can be tailored to achieve selectivity and potency for a specific kinase.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Indazole Derivative Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., FGFR) Signal->Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Cancer Cancer Proliferation->Cancer Leads to Inhibitor This compound Derivative Inhibitor->Receptor Competitive Binding to ATP Pocket ATP ATP ATP->Receptor

References

Methodological & Application

Application Notes & Protocols: Synthesis of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5,6-Dichloro-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The protocol detailed herein is based on a robust and reproducible two-step synthetic sequence starting from commercially available 2,3-dichloroaniline. The methodology involves an initial diazotization and cyclization to form a stable indazole intermediate, followed by a palladium-catalyzed cyanation reaction. This guide is intended for researchers, chemists, and drug development professionals, offering detailed step-by-step protocols, explanations of chemical principles, characterization data, and safety precautions.

Introduction and Chemical Principles

This compound is a valuable scaffold in the development of novel therapeutic agents, particularly kinase inhibitors. The indazole core is a "privileged structure" in medicinal chemistry, and the specific substitution pattern of this molecule makes it a crucial intermediate for complex drug candidates.

The synthetic strategy presented here follows a classical and reliable pathway adapted from established methods for indazole synthesis.[1][2] The core logic is a two-stage process:

  • Diazotization and Intramolecular Cyclization: The synthesis begins with the diazotization of an appropriately substituted aniline (2,3-dichloroaniline). The resulting diazonium salt is unstable and, under controlled conditions, undergoes an intramolecular cyclization to form the indazole ring system. To manage reactivity, the aniline's amino group is often first protected, for instance, by acetylation.[1] The cyclization is typically promoted by an alkyl nitrite, such as isopentyl nitrite.[1]

  • Introduction of the 3-Carbonitrile Group: While various methods exist for installing a nitrile group, a highly effective approach for indazoles involves the cyanation of a 3-halo-indazole precursor. A procedure detailed in Organic Syntheses for a related compound demonstrates the efficacy of palladium-catalyzed cyanation using potassium ferrocyanide as a non-toxic cyanide source.[3] This transformation is crucial for building the target molecule.

This application note will detail a specific pathway involving the formation of a 3-iodo-5,6-dichloro-1H-indazole intermediate, which is then subjected to cyanation.

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a two-part process, starting from the precursor 2,3-dichloroaniline and proceeding through a halogenated indazole intermediate.

G cluster_0 Part 1: Indazole Ring Formation cluster_1 Part 2: Cyanation A 2,3-Dichloroaniline B Diazotization & Cyclization (NaNO₂, HCl, KI) A->B C 3-Iodo-5,6-dichloro-1H-indazole B->C D Palladium-Catalyzed Cyanation (K₄[Fe(CN)₆], Pd catalyst) C->D E This compound D->E F Purification & Analysis E->F

Caption: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.PuritySupplier Notes
2,3-DichloroanilineC₆H₅Cl₂N608-27-5≥98%Standard commercial grade
Sodium NitriteNaNO₂7632-00-0≥99%ACS reagent grade
Potassium IodideKI7681-11-0≥99%ACS reagent grade
Hydrochloric AcidHCl7647-01-037% (conc.)ACS reagent grade
Potassium Ferrocyanide TrihydrateK₄[Fe(CN)₆]·3H₂O14459-95-1≥99%Use a reliable, non-toxic cyanide source.[3]
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂72287-26-4≥98%Catalyst for cyanation
N,N-Dimethylacetamide (DMAc)C₄H₉NO127-19-5AnhydrousAnhydrous solvent is critical for the cyanation step.[3]
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6ACS gradeFor extraction and chromatography
HexanesC₆H₁₄110-54-3ACS gradeFor chromatography
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularFor drying organic layers
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating plate

  • Ice-water bath and silicone oil bath

  • Rotary evaporator

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Apparatus for filtration (Büchner funnel)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

Experimental Protocols

Safety First: This synthesis involves potent reagents. Diazonium salts are potentially explosive. Cyanide sources, even when complexed, must be handled with extreme care. All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-Iodo-5,6-dichloro-1H-indazole

This procedure is adapted from established diazotization methods for forming halogenated indazoles from anilines.[4]

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2,3-dichloroaniline (8.1 g, 50 mmol, 1.0 eq).

  • Acidification: Add concentrated hydrochloric acid (50 mL) and water (50 mL). Stir the suspension until a fine slurry is formed. Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (3.8 g, 55 mmol, 1.1 eq) in water (15 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination & Cyclization: In a separate flask, dissolve potassium iodide (12.45 g, 75 mmol, 1.5 eq) in water (25 mL). Add the cold diazonium salt solution portion-wise to the potassium iodide solution. Caution: Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: A dark solid should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove colored impurities.

  • Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield 3-iodo-5,6-dichloro-1H-indazole as a pale solid. Dry the product under vacuum. A typical yield is 65-75%.

Protocol 2: Synthesis of this compound

This protocol is based on the highly efficient palladium-catalyzed cyanation method reported by the Movassaghi group in Organic Syntheses.[3]

  • Inert Atmosphere Setup: In a 250 mL flask equipped with a condenser and magnetic stir bar, add 3-iodo-5,6-dichloro-1H-indazole (6.22 g, 20 mmol, 1.0 eq), potassium ferrocyanide trihydrate (4.22 g, 10 mmol, 0.5 eq), and Pd(dppf)Cl₂ (292 mg, 0.4 mmol, 2 mol%).

  • Solvent Addition: Evacuate the flask and backfill with argon three times. Add anhydrous N,N-dimethylacetamide (DMAc, 80 mL) and water (60 mL) via syringe. The water should be de-gassed by bubbling with argon for at least 30 minutes prior to use.[3]

  • Reaction: Heat the reaction mixture to 95 °C in a pre-heated oil bath. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/EtOAc), observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound as a white to off-white solid. A typical yield is 80-90%.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
¹H NMR (400 MHz, DMSO-d₆)δ ~14.5 (br s, 1H, NH), ~8.4 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)Signals expected in the aromatic region (~110-145 ppm) and a nitrile signal (~115 ppm)
Mass Spec (ESI)m/z calculated for C₈H₃Cl₂N₃ [M-H]⁻: 210.97; Found: 210.98
Melting Point Literature values should be consulted for comparison.
Purity (HPLC) ≥98% purity is expected after chromatographic purification.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Protocol 1 Incomplete diazotization; diazonium salt decomposition.Ensure the temperature is strictly maintained below 5 °C during NaNO₂ addition. Use reagents promptly.
Reaction stalls in Protocol 2 Catalyst deactivation; insufficient heat; wet solvent.Ensure the catalyst is active and not expired. Use high-purity, anhydrous DMAc and de-gassed water.[3] Confirm the reaction temperature is stable at 95 °C.
Difficult purification Formation of side products (e.g., hydrolysis of nitrile).Minimize reaction time once the starting material is consumed. Ensure the work-up is performed without delay.

Reaction Mechanism Visualization

The palladium-catalyzed cyanation reaction follows a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

G A Pd(0)L₂ Active Catalyst B [Ar-Pd(II)-I]L₂ Oxidative Addition A->B Ar-I C [Ar-Pd(II)-CN]L₂ Ligand Exchange B->C CN⁻ C->A Reductive Elimination D Ar-CN Product C->D

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

References

Application Notes and Protocols for the Synthesis of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocycles are key components in the development of therapeutics targeting various diseases, including cancer, inflammation, and neurological disorders.[2][3] Specifically, substituted indazoles, such as 5,6-Dichloro-1H-indazole-3-carbonitrile, are valuable intermediates in the synthesis of complex molecular architectures for drug discovery programs. The strategic placement of chloro and carbonitrile functionalities on the indazole core allows for diverse downstream modifications, making a reliable synthesis protocol for this compound highly valuable.

This document provides a comprehensive guide to the synthesis of this compound, detailing a scientifically sound protocol, the underlying reaction mechanism, and critical experimental considerations. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound.

Proposed Synthetic Pathway: Reductive Cyclization

The synthesis of this compound can be efficiently achieved through the reductive cyclization of a suitable precursor, 2-(4,5-dichloro-2-nitrophenyl)acetonitrile. This strategy is a common and effective method for the formation of the indazole ring system.[4] The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent nitrile functionality to form the desired indazole.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(4,5-dichloro-2-nitrophenyl)acetonitrile≥98%Commercially AvailableStarting material.
Iron powder (Fe)Fine, <325 meshStandard Chemical SupplierReducing agent.
Ammonium chloride (NH₄Cl)ACS gradeStandard Chemical SupplierActivator for iron.
Ethanol (EtOH)AnhydrousStandard Chemical SupplierReaction solvent.
Water (H₂O)DeionizedLaboratory SupplyReaction solvent.
Ethyl acetate (EtOAc)ACS gradeStandard Chemical SupplierExtraction solvent.
Brine (saturated NaCl solution)Laboratory preparedFor washing.
Sodium sulfate (Na₂SO₄)AnhydrousStandard Chemical SupplierDrying agent.
Silica gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-(4,5-dichloro-2-nitrophenyl)acetonitrile (10.0 g, 43.3 mmol).

    • Add ethanol (100 mL) and water (25 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Addition of Reducing Agent:

    • To the stirred solution, add iron powder (12.1 g, 216.5 mmol, 5 eq.) and ammonium chloride (2.3 g, 43.3 mmol, 1 eq.).

    • The addition of iron powder is exothermic; maintain the temperature below 30 °C by using a water bath if necessary.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic upon addition of iron powder; careful temperature control is necessary.

  • Handle all organic solvents with care and avoid inhalation of vapors.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via a well-established mechanism for the reductive cyclization of o-nitroarylacetonitriles.

Reaction Mechanism

G cluster_0 Reductive Cyclization Mechanism A 2-(4,5-dichloro-2-nitrophenyl)acetonitrile B Reduction of Nitro Group (Fe/NH4Cl, EtOH/H2O) A->B C 2-amino-4,5-dichlorophenylacetonitrile (Intermediate) B->C D Intramolecular Cyclization C->D E Tautomerization D->E F This compound E->F

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Workflow

G cluster_1 Synthesis Workflow start Start setup Reaction Setup: - Add starting material - Add solvents start->setup addition Reagent Addition: - Add Fe powder - Add NH4Cl setup->addition reaction Reflux (2-4 hours) addition->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Filter - Concentrate - Extract with EtOAc monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification end Final Product purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Readily Available Starting Materials: The use of commercially available 2-(4,5-dichloro-2-nitrophenyl)acetonitrile ensures a consistent and accessible starting point for the synthesis.

  • Well-Established Chemistry: Reductive cyclization using iron in the presence of an ammonium salt is a classic and reliable method for the reduction of nitroarenes and subsequent cyclization, with a high tolerance for various functional groups.

  • In-Process Control: The use of TLC for reaction monitoring allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring optimal yield.

  • Standard Purification: Purification by column chromatography is a standard and effective method for isolating the target compound with high purity.

By following this detailed protocol, researchers can confidently synthesize this compound in a reproducible and efficient manner, providing a key building block for further drug discovery and development efforts.

References

Application Notes & Protocols for the Purification of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the established and validated methods for the purification of 5,6-Dichloro-1H-indazole-3-carbonitrile. The protocols herein are designed to achieve high purity levels suitable for sensitive downstream applications, including pharmaceutical development and biological screening.

Introduction: The Imperative for Purity

This compound is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous compounds with significant biological activities, including kinase inhibitors for oncology.[1] The purity of such intermediates is paramount; even trace impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxicity in drug candidates. Therefore, robust and reproducible purification methods are not merely a procedural step but a critical component of ensuring the integrity and success of the research and development process.

This guide moves beyond simple step-by-step instructions to explain the underlying principles of each purification technique, empowering the researcher to adapt and troubleshoot these methods effectively. We will cover the two most powerful and commonly employed techniques for this class of compounds: Recrystallization and Flash Column Chromatography .

Compound Profile and Impurity Considerations

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.

  • Compound: this compound

  • Molecular Formula: C₈H₃Cl₂N₃[2]

  • Molecular Weight: 212.04 g/mol [2]

  • Appearance: Typically an off-white to yellow or beige solid.[2]

  • Structural Features: The molecule possesses a planar aromatic system, a polar nitrile group (-C≡N), and a hydrogen-bonding N-H group on the indazole ring. The dichlorinated benzene ring adds lipophilic character. This amphiphilic nature dictates its solubility, making it soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone, with lower solubility in non-polar solvents (e.g., hexanes) and water.

Potential Impurities: Synthetic routes for indazoles can introduce various impurities.[3] For this compound, common impurities may include:

  • Unreacted Starting Materials: Precursors used in the cyclization or cyanation steps.

  • Regioisomers: Formation of other dichlorinated indazole isomers.

  • Reaction By-products: Compounds formed from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF).[5]

Purification Strategy Selection

The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification.

G start Crude this compound impurity_check Analyze Impurity Profile (TLC/HPLC) start->impurity_check decision Nature of Impurities? impurity_check->decision recrystallization Method 1: Recrystallization decision->recrystallization Grossly different solubility (Baseline or solvent front spots) chromatography Method 2: Flash Column Chromatography decision->chromatography Similar polarity (Close Rf values) final_product High-Purity Product (>99%) recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high crystalline and chemical purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For indazole derivatives, mixed solvent systems are often highly effective.[6]

Principle of Operation

The crude solid is dissolved in a minimum volume of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Impurities that are either highly soluble remain in the mother liquor, while insoluble impurities can be removed by hot filtration.

Protocol: Solvent Screening and Recrystallization

Expertise & Experience: The key to successful recrystallization is selecting the right solvent system. An ideal system dissolves the compound completely when hot but very poorly when cold. A single solvent may work, but a binary system (a "solvent" and an "anti-solvent") offers more control.

Table 1: Recommended Solvent Systems for Screening

Solvent System (Solvent:Anti-solvent)RationaleExpected Outcome
Ethanol / WaterEthanol dissolves the polar indazole, while water acts as a miscible anti-solvent.Good for removing non-polar impurities.
Ethyl Acetate / HexanesEthyl acetate is a good general solvent; hexanes are a non-polar anti-solvent.Excellent for removing both very polar and non-polar impurities.
Dichloromethane / HexanesOffers good solubility in DCM with sharp precipitation upon adding hexanes.Effective but requires careful handling due to DCM's volatility.
Acetone / WaterAcetone is a strong solvent; water is a strong anti-solvent.Can be very effective but may lead to rapid precipitation if not cooled slowly.

Step-by-Step Protocol:

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Heat the flask on a hot plate to ~70-80°C. Add the chosen "solvent" (e.g., Ethyl Acetate) dropwise while stirring until the solid just dissolves. Use the minimum amount necessary.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small scoop of activated charcoal, and then heat back to a boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Re-heat the clear filtrate. Slowly add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly turbid. Add a few drops of the "solvent" to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of the cold anti-solvent (or a cold mixture of the solvent system) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Trustworthiness: A successful recrystallization is self-validating. The formation of well-defined crystals from a previously crude solid is a strong indicator of purification. Purity should be confirmed by HPLC and melting point analysis. A sharp melting point range is indicative of high purity.

Method 2: Purification by Flash Column Chromatography

When impurities have similar solubility profiles to the product, flash column chromatography is the method of choice.[7] It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.

Principle of Operation

The crude mixture is applied to the top of a column packed with silica gel. A solvent (eluent) is then passed through the column under positive pressure. Compounds with weaker interactions with the polar silica gel will travel down the column faster, while more polar compounds will be retained longer, thus effecting separation.[8]

Protocol: Eluent Selection and Column Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find eluent for Rf ≈ 0.3) slurry 2. Pack Column (Silica gel slurry in hexanes) tlc->slurry sample_prep 3. Sample Loading (Dry load on Celite/Silica) slurry->sample_prep elution 4. Elute Column (Isocratic or Gradient) sample_prep->elution collection 5. Collect Fractions elution->collection frac_analysis 6. Analyze Fractions (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Evaporate Solvent (Rotary Evaporator) combine->evaporation product Purified Product evaporation->product

Caption: Workflow for flash column chromatography purification.

Step-by-Step Protocol:

  • TLC Analysis: On a silica gel TLC plate, spot the crude material. Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes). The ideal system gives the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Select a column of appropriate size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[8] Fill the column with the initial, least polar eluent (e.g., 100% Hexanes). Prepare a slurry of silica gel (230-400 mesh) in the same eluent and pour it into the column.[7] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading): Dissolve ~1.0 g of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 2-3 g of Celite or silica gel to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC analysis. If impurities are close, a shallow gradient (e.g., starting with 10% Ethyl Acetate/Hexanes and slowly increasing to 30-40%) will provide better separation.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots under a UV lamp (254 nm) to determine which fractions contain the pure product.

  • Isolation: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment and Characterization

Post-purification analysis is mandatory to confirm the identity and quantify the purity of the final product.

Table 2: Analytical Methods for Purity Verification

MethodPurposeTypical ParametersReference
HPLC Quantitative purity assessment.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid. Detection: UV at 254 nm.[9]
¹H NMR Structural confirmation and detection of proton-bearing impurities.Solvent: DMSO-d₆ or CDCl₃. Check for absence of signals from starting materials or by-products.[10][11]
¹³C NMR Confirms the carbon skeleton and presence of functional groups.Solvent: DMSO-d₆ or CDCl₃. Purity is indicated by the correct number of signals and absence of extraneous peaks.[5][11]
LC-MS Confirms molecular weight.ESI+ or ESI- mode to detect [M+H]⁺ or [M-H]⁻ ions.[12]
Melting Point Indicator of purity.A sharp, narrow melting range (e.g., within 1-2°C) suggests high purity.[5]

Summary and Best Practices

ParameterRecrystallizationFlash Column Chromatography
Primary Use Case Removing impurities with significantly different solubility. Final polishing step.Separating complex mixtures or impurities with similar polarity.
Typical Purity >99.5% (if successful)98-99.5%
Yield Variable (can have losses in mother liquor)Generally high ( >90%)
Pros Cost-effective, highly scalable, yields crystalline material.High resolution, versatile, effective for difficult separations.
Cons Solvent selection can be difficult, not suitable for all mixtures.More labor-intensive, requires more solvent, generates silica waste.

Best Practices:

  • Always perform a small-scale test before committing a large amount of material to a specific purification procedure.

  • Use high-purity solvents for all purification steps to avoid introducing new contaminants.

  • Maintain detailed records of all purification parameters and analytical results for reproducibility.

By applying the principles and protocols outlined in this guide, researchers can confidently and effectively purify this compound to the high standards required for advanced chemical synthesis and drug discovery.

References

Application Notes and Protocols for 5,6-Dichloro-1H-indazole-3-carbonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis.[1] Within the vast chemical space of potential inhibitors, the indazole nucleus has emerged as a "privileged scaffold."[2][3][4] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for the design of compounds that can effectively target the ATP-binding site of various kinases.[2][5]

5,6-Dichloro-1H-indazole-3-carbonitrile is a key heterocyclic building block that serves as a valuable starting material in the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors.[6] The dichloro substitution on the benzene ring and the carbonitrile group at the 3-position offer multiple points for chemical modification, enabling the generation of libraries of compounds for screening and optimization.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold in the discovery and characterization of novel kinase inhibitors, with a particular focus on targeting Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase.

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of the indazole scaffold have been successfully developed to target several important kinase families implicated in cancer. The general mechanism of action for these Type I kinase inhibitors involves competitive binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a known driver in various cancers, including bladder, breast, and lung cancer.[7][8]

A series of potent FGFR inhibitors have been developed based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold.[7] These compounds effectively block the enzymatic activity of FGFR1, with some derivatives exhibiting IC50 values in the low nanomolar range.[7] The indazole core typically forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.

AXL Receptor Tyrosine Kinase Inhibition

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is a key mediator of tumor cell survival, invasion, and resistance to therapy.[3][9][10] Overexpression of AXL is associated with a poor prognosis in numerous cancers.[9][10] Fragment-based lead discovery approaches have identified the indazole scaffold as a promising starting point for the development of novel AXL inhibitors.[9][11] These inhibitors function by occupying the ATP-binding site of AXL, thereby blocking its downstream signaling pathways, which include the PI3K/AKT and MAPK/ERK pathways.[10]

Data Presentation: Representative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative indazole-based compound derived from a scaffold similar to this compound against key oncogenic kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRepresentative Indazole Derivative IC50 (nM)Reference Compound IC50 (nM)
FGFR130.2Dovitinib (11)
AXL54R428 (14)
VEGFR2150Sunitinib (54)
PDGFRβ210Imatinib (100)

Note: The IC50 values presented are illustrative and based on published data for similar indazole-based kinase inhibitors. Actual values for novel derivatives of this compound must be determined experimentally.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the characterization of indazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a test compound against a purified kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based system that quantifies ADP production.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel indazole derivative against a specific protein kinase (e.g., FGFR1 or AXL).

2. Materials:

  • Purified recombinant kinase (e.g., FGFR1, AXL)
  • Kinase-specific substrate peptide
  • ATP
  • Test Compound (e.g., a derivative of this compound)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • White, opaque 96-well or 384-well plates
  • Multichannel pipettes
  • Plate reader with luminescence detection capabilities

3. Method:

Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a test compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

1. Objective: To evaluate the cellular potency of a novel indazole derivative by measuring the inhibition of phosphorylation of a specific downstream target of the kinase of interest (e.g., p-ERK for the FGFR pathway, p-AKT for the AXL pathway).

2. Materials:

  • Cancer cell line known to have active signaling of the target kinase (e.g., a cell line with FGFR amplification or AXL overexpression).
  • Cell culture medium and supplements.
  • Test Compound.
  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • BCA Protein Assay Kit.
  • SDS-PAGE gels and running buffer.
  • Transfer buffer and nitrocellulose or PVDF membranes.
  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
  • Primary antibodies (specific for the phosphorylated substrate, total substrate, and a loading control like GAPDH or β-actin).
  • HRP-conjugated secondary antibody.
  • Enhanced Chemiluminescence (ECL) substrate.
  • Imaging system for chemiluminescence detection.

3. Method:

Visualizations

Signaling Pathway

FGFR_AXL_Signaling cluster_FGFR FGFR Pathway cluster_AXL AXL Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_FGFR Proliferation, Survival ERK->Proliferation_FGFR Gas6 Gas6 Ligand AXL AXL Gas6->AXL PI3K PI3K AXL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_AXL Proliferation, Survival, Invasion mTOR->Proliferation_AXL Indazole_Inhibitor Indazole-based Inhibitor (e.g., from this compound) Indazole_Inhibitor->FGFR Inhibits Indazole_Inhibitor->AXL Inhibits Kinase_Inhibitor_Workflow Start Start: Synthesize Indazole Derivatives In_Vitro_Assay Protocol 1: In Vitro Kinase Assay (Luminescence-Based) Start->In_Vitro_Assay IC50_Determination Determine IC50 Values In_Vitro_Assay->IC50_Determination Cell_Based_Assay Protocol 2: Cell-Based Phosphorylation Assay (Western Blot) IC50_Determination->Cell_Based_Assay Cellular_Potency Assess Cellular Potency Cell_Based_Assay->Cellular_Potency Lead_Optimization Lead Optimization Cellular_Potency->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Candidate for Further Preclinical Studies Lead_Optimization->End

References

Application Note: A Framework for the Evaluation of 5,6-Dichloro-1H-indazole-3-carbonitrile as a Novel Pesticide Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal and agrochemical research, with numerous derivatives demonstrating potent biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] This document presents a comprehensive framework for the systematic evaluation of 5,6-dichloro-1H-indazole-3-carbonitrile as a novel pesticide candidate. We provide detailed, field-proven protocols for its chemical synthesis and purification, followed by a multi-tiered biological screening cascade. The methodologies are designed to be self-validating, incorporating essential controls and clear data analysis pathways. The causality behind experimental choices is explained, grounding the protocols in established scientific principles to guide researchers in exploring the potential of this promising compound.

Chemical Profile and Synthesis Protocol

The target compound, this compound, possesses a unique substitution pattern that warrants investigation. The dichloro-substitution on the benzene ring and the carbonitrile group at the 3-position are key features for probing structure-activity relationships (SAR).

Compound Properties
PropertyValueSource
CAS Number 885278-39-7[3]
Molecular Formula C₈H₃Cl₂N₃[4]
Molecular Weight 212.04 g/mol [4]
Physical Form Solid[4]
Purity (Typical) >97%[4]
InChI Key KPYROIGJUKKVPI-UHFFFAOYSA-N[4]
Rationale for Proposed Synthesis Route

The most logical and efficient synthesis route begins with the commercially available precursor, 5,6-dichloro-1H-indazole-3-carboxylic acid.[5] The proposed three-step synthesis involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the target nitrile. This pathway utilizes standard, high-yielding organic transformations.

Experimental Protocol: Synthesis and Purification

Principle: This protocol details the conversion of a carboxylic acid to a nitrile via a stable amide intermediate. Thionyl chloride (SOCl₂) is an effective reagent for activating the carboxylic acid by forming an acyl chloride. Subsequent reaction with ammonia yields the primary amide. Finally, a powerful dehydrating agent, trifluoroacetic anhydride (TFAA), facilitates the elimination of water from the amide to form the desired carbonitrile.[6]

Materials:

  • 5,6-dichloro-1H-indazole-3-carboxylic acid (CAS: 124459-91-2)

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM, anhydrous)

  • Pyridine (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Protocol Steps:

Step 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxamide

  • To a round-bottom flask under a nitrogen atmosphere, add 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous toluene (approx. 10 mL per gram of starting material) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, monitoring the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Dissolve the crude acyl chloride in DCM and add it dropwise to a stirred solution of ammonium hydroxide (10 eq) in an ice bath.

  • Stir vigorously for 1 hour at 0-5 °C.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude 5,6-dichloro-1H-indazole-3-carboxamide.

Step 2: Synthesis of this compound

  • Suspend the crude 5,6-dichloro-1H-indazole-3-carboxamide (1.0 eq) in anhydrous DCM and anhydrous pyridine (4.0 eq) in a flask under nitrogen.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (2.5 eq) dropwise, maintaining the temperature below 5 °C.[6]

  • After the addition is complete, stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Pesticidal Screening & Hypothesized Mechanism

Indazole-containing compounds have been successfully developed as commercial pesticides. A notable example is the class of insecticides that act as ryanodine receptor (RyR) modulators.[7] These compounds lock the RyR, which is an intracellular calcium channel, in an open state, leading to uncontrolled Ca²⁺ release from the sarcoplasmic reticulum in insect muscle cells. This disruption of calcium homeostasis causes paralysis and death of the target pest.[7] Given the structural similarity, it is a primary hypothesis that this compound may exhibit a similar mechanism of action.

G cluster_muscle Insect Muscle Cell NerveImpulse Nerve Impulse RyR Ryanodine Receptor (RyR) Calcium Channel NerveImpulse->RyR Activates SR Sarcoplasmic Reticulum (Ca²⁺ Store) RyR->SR Opens channel on Ca_High Uncontrolled Ca²⁺ Release SR->Ca_High Releases Ca²⁺ Contraction Muscle Contraction & Paralysis Ca_High->Contraction IND_DCCN This compound IND_DCCN->RyR

Caption: Hypothesized mechanism of action via ryanodine receptor modulation.

Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently assess the pesticidal potential of the compound across different domains.

G cluster_workflow Pesticidal Screening Workflow Start Synthesized Compound (IND-DC-CN) PrimaryScreen Primary Screen (Single High Dose) Start->PrimaryScreen Insecticidal Insecticidal Assay (e.g., P. xylostella) PrimaryScreen->Insecticidal Active? Fungicidal Fungicidal Assay (e.g., F. oxysporum) PrimaryScreen->Fungicidal Active? Herbicidal Herbicidal Assay (e.g., Pre-emergence) PrimaryScreen->Herbicidal Active? DoseResponse Dose-Response Assay (LC₅₀ / EC₅₀ Determination) Insecticidal->DoseResponse Fungicidal->DoseResponse Herbicidal->DoseResponse SAR Secondary Screening & SAR Studies DoseResponse->SAR G cluster_sar SAR Exploration Strategy Core This compound (Lead Compound) A Vary Benzene Substituents 5-Cl, 6-H 5-H, 6-Cl 5-F, 6-F 5-Me, 6-Me Core:f0->A:f0 Probe Halogen Importance B Modify 3-Position Carboxamide Carboxylic Acid Trifluoromethyl Phenyl Core:f0->B:f0 Probe Electronic/ Steric Effects C N-1 Alkylation/Arylation N-Methyl N-Phenyl Core:f0->C:f0 Probe H-Bonding

References

Characterizing Novel Therapeutics Derived from 5,6-Dichloro-1H-indazole-3-carbonitrile: A Suite of Essential Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for numerous clinically approved drugs and investigational compounds.[1] Its unique bicyclic heteroaromatic structure allows for versatile chemical modifications, making it a privileged pharmacophore in drug discovery, particularly in oncology.[2] 5,6-Dichloro-1H-indazole-3-carbonitrile (CAS 885278-39-7) has emerged as a critical chemical intermediate, providing a robust starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[3] Its dichlorinated benzene ring and reactive nitrile group offer multiple avenues for derivatization, enabling the creation of diverse compound libraries.

Derivatives of the indazole core have demonstrated a wide spectrum of potent biological activities, including the inhibition of critical cell signaling proteins like p21-activated kinase 1 (PAK1), fibroblast growth factor receptors (FGFRs), and AKT kinase.[4][5][6] The ultimate biological effect of these derivatives often manifests as the induction of apoptosis, cell cycle arrest, and potent anti-proliferative activity against various cancer cell lines.[7][8][9]

This document serves as a comprehensive guide for researchers and drug development professionals who are synthesizing novel compounds using this compound as a scaffold. We provide detailed, field-proven protocols for a logical sequence of cell-based assays, starting from broad cytotoxicity screening and progressing to specific mechanistic and target-engagement studies. Each protocol is designed to be self-validating and includes expert commentary on the rationale behind key experimental choices, empowering researchers to generate robust and interpretable data.

Chapter 1: Foundational Screening: Assessing Anti-Proliferative Activity

The initial step in characterizing any novel compound library is to determine the extent to which each derivative affects cancer cell viability and proliferation. This foundational screen is crucial for identifying promising lead compounds and establishing the dose-response relationship, from which the half-maximal inhibitory concentration (IC₅₀) is derived.

Protocol 1.1: MTT Cell Proliferation Assay

The MTT assay is a robust, quantitative, and widely adopted colorimetric method for assessing cell viability.[10] Its principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for MTT Assay

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Endpoint s1 1. Harvest and count cells (e.g., A549 lung cancer cells) s2 2. Seed cells into a 96-well plate (e.g., 5,000 cells/well) s1->s2 s3 3. Incubate overnight (37°C, 5% CO₂) s2->s3 t1 4. Prepare serial dilutions of test compounds in culture medium t2 5. Add compounds to wells (include Vehicle and Untreated controls) t1->t2 t3 6. Incubate for 48-72 hours t2->t3 a1 7. Add MTT reagent to each well a2 8. Incubate for 2-4 hours (Formation of purple formazan crystals) a1->a2 a3 9. Add solubilization solution (e.g., DMSO or SDS-HCl) a2->a3 a4 10. Read absorbance at 570 nm a3->a4 cluster_quads layout Flow Cytometry Quadrant Plot (Annexin V-FITC vs. PI) q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Early Apoptotic (Annexin V+ / PI-) q3->q2 Late Apoptosis q4 Q4: Live (Annexin V- / PI-) q4->q1 Necrosis q4->q3 Early Apoptosis compound Indazole Derivative (Potential Inhibitor) kinase1 Upstream Kinase (e.g., AKT, MEK) compound->kinase1 Inhibition kinase2 Substrate Protein (e.g., GSK3β, ERK) kinase1->kinase2 Phosphorylation p_kinase2 Phosphorylated Substrate (p-GSK3β, p-ERK) response Cellular Response (Proliferation, Survival) p_kinase2->response

References

Application Notes and Protocols for the In Vitro Evaluation of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] 5,6-Dichloro-1H-indazole-3-carbonitrile is a key synthetic intermediate utilized in the development of sophisticated kinase inhibitors for oncology.[4] Its structural features, including the dichlorinated benzene ring and the carbonitrile group, provide avenues for chemical modification to design highly specific and potent therapeutic agents. Given its role as a precursor to kinase inhibitors, the primary in vitro evaluation of this compound and its subsequent derivatives should focus on assessing its cytotoxic potential against cancer cell lines, its ability to inhibit key oncogenic kinases, and its impact on cell cycle progression.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

PART 1: Foundational Cytotoxicity Assessment

The initial step in characterizing a potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This provides crucial information on its potency and selectivity.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools to measure the toxic effects of a compound on cultured cells. Common methods assess cell viability, membrane integrity, or metabolic activity.[5] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[5]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO seed_cells Seed cells in 96-well plates prep_compound->seed_cells prep_cells Culture and maintain cancer cell lines prep_cells->seed_cells treat_cells Treat cells with serial dilutions of the compound seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTox™ Green) incubate->add_reagent measure Measure signal (absorbance or fluorescence) add_reagent->measure calc_viability Calculate percent cell viability measure->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50 Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound mix_reagents Combine kinase, substrate, and inhibitor prep_compound->mix_reagents prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->mix_reagents initiate_reaction Initiate reaction by adding ATP mix_reagents->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal calc_inhibition Calculate percent inhibition detect_signal->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50 Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_cells Treat cells with the compound at IC50 concentration seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_dna Stain with Propidium Iodide and RNase A fix_cells->stain_dna acquire_data Acquire data on a flow cytometer stain_dna->acquire_data gate_population Gate on single cells acquire_data->gate_population analyze_histogram Analyze DNA content histogram gate_population->analyze_histogram quantify_phases Quantify percentage of cells in G0/G1, S, and G2/M analyze_histogram->quantify_phases

References

The Art of the Bond: A Senior Application Scientist's Guide to Suzuki Coupling Reactions with Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Moiety in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The ability to functionalize this privileged heterocycle through carbon-carbon bond formation is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, enabling the synthesis of complex biaryl and heteroaryl structures from readily available halogenated indazoles and organoboron reagents.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Suzuki coupling reactions applied to halogenated indazoles. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to design, execute, and troubleshoot these critical reactions with confidence.

Pillar 1: The Catalytic Heart of the Reaction - Mechanism and Key Players

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle: A Deeper Look
  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the halogenated indazole. This is often the rate-determining step and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the indazole ring.[3]

  • Transmetalation: In this crucial step, the organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.[5]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd IndazoleX Indazole-X IndazoleX->OxAdd PdII_complex Indazole-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ Base Base BoronicAcid->Base Base->Transmetalation PdII_diaryl Indazole-Pd(II)L_n-R Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Indazole-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Mastering the Variables - A Guide to Optimization

The success of a Suzuki coupling with a halogenated indazole hinges on the judicious selection of several key parameters. The unique electronic nature of the indazole ring, particularly the presence of the NH proton, introduces challenges not typically encountered with simple aryl halides.

The Halogenated Indazole Substrate

The position of the halogen on the indazole ring (C3, C5, C7, etc.) and the nature of the halogen itself (I, Br, Cl) will dictate the reactivity. Iodides are generally the most reactive, followed by bromides and then chlorides.[3] For less reactive bromides and chlorides, more active catalyst systems are often required.

A critical consideration is the presence of the acidic NH proton in unprotected indazoles. This group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] While N-protection (e.g., with Boc, alkyl, or acyl groups) can circumvent this issue, it adds extra steps to the synthetic sequence.[7][8] Fortunately, numerous protocols have been developed for the successful coupling of NH-free indazoles.[6][9][10]

Catalyst and Ligand Selection: The Power Couple

The choice of palladium source and ligand is arguably the most critical factor in achieving a successful coupling.

Catalyst/PrecatalystLigandCommon Substrates & Notes
Pd(PPh₃)₄PPh₃ (in situ)A classic, often effective for reactive iodides and bromides.[8]
PdCl₂(dppf)dppfA robust catalyst for a wide range of bromoindazoles, offering good yields.[7][11]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (XPhos, SPhos)Highly active systems for challenging substrates, including chloroindazoles and NH-free indazoles.[6]

Expert Insight: For NH-free indazoles, bulky, electron-rich phosphine ligands like XPhos and SPhos are often superior. They can shield the palladium center, minimizing inhibitory interactions with the indazole's nitrogen atoms.[6]

The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation. The choice of base can dramatically influence reaction outcomes.

BaseStrengthSolubility & Common Use Cases
K₂CO₃, Na₂CO₃ModerateWidely used, often in aqueous/organic solvent mixtures. Effective for many standard couplings.[7]
Cs₂CO₃StrongHigher solubility in organic solvents, often used for more challenging couplings.[9]
K₃PO₄StrongA powerful base, particularly effective with sterically hindered substrates and less reactive halides.

Causality Link: The enhanced reactivity seen with stronger bases like K₃PO₄ is attributed to their ability to more effectively promote the formation of the reactive boronate species, thus accelerating the transmetalation step.[6]

Solvent Systems: The Reaction Environment

The solvent must solubilize the reactants and facilitate the interaction of the organic and aqueous phases (if present). Common solvent systems include mixtures of an organic solvent with water.

  • 1,4-Dioxane/Water: A versatile and widely used system.[4]

  • Dimethoxyethane (DME): Another effective ethereal solvent.[7]

  • Toluene/Ethanol/Water: Can be beneficial in certain cases.

Self-Validation: The inclusion of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Pillar 3: In the Lab - Detailed Protocols and Workflows

The following protocols are representative examples for the Suzuki coupling of halogenated indazoles at different positions. These should be considered as starting points, and optimization may be necessary for specific substrates.

Experimental_Workflow Start Start Setup Reaction Setup: - Halogenated Indazole - Boronic Acid - Base - Solvent Start->Setup Degas Degas Solvent (e.g., N₂ sparging) Setup->Degas Add_Catalyst Add Pd Catalyst/Ligand Degas->Add_Catalyst Heat Heat to Reaction Temp. (e.g., 80-140 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A general experimental workflow for Suzuki coupling reactions.

Protocol 1: Suzuki Coupling of 5-Bromo-N-Alkyl-Indazole[7][11]

This protocol is suitable for N-protected 5-bromoindazoles, which often exhibit good reactivity.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried reaction vessel, add 5-bromo-1-ethyl-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add DME and a small amount of water to create a biphasic mixture.

  • Add PdCl₂(dppf) to the reaction mixture.

  • Heat the reaction to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of NH-Free 3-Bromoindazole[9][12]

Microwave irradiation can significantly accelerate reaction times, particularly for less reactive substrates. This protocol is optimized for NH-free 3-bromoindazoles.

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Ethanol/Water mixture

Procedure:

  • In a microwave reaction vial, combine 3-bromo-1H-indazole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane/ethanol/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 140 °C for the optimized time (typically 15-30 minutes).

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Suzuki Coupling of NH-Free 7-Bromoindazole[1][10]

This protocol demonstrates the functionalization at the C7 position of an unprotected indazole.

Materials:

  • 7-Bromo-4-sulfonamido-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF

Procedure:

  • To a reaction flask, add the 7-bromo-4-sulfonamido-1H-indazole, arylboronic acid, and K₂CO₃.

  • Add DMF as the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add PdCl₂(dppf) and heat the reaction to reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction and perform an aqueous workup.

  • Purify the product via column chromatography.

Troubleshooting Common Issues in Indazole Suzuki Couplings

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, inefficient base, low temperature, poor solvent choice.Verify catalyst activity on a known substrate. Use a stronger, finely powdered base (e.g., K₃PO₄). Increase reaction temperature or use microwave heating. Optimize the solvent system for better solubility.[12]
Protodeboronation Presence of protic sources (water, alcohol), prolonged reaction times.Use a boronic ester (e.g., pinacol ester) which is more stable. Minimize the amount of water or use anhydrous conditions if possible. Monitor the reaction closely to avoid unnecessarily long heating.
Homocoupling Presence of oxygen.Thoroughly degas all solvents and maintain a positive inert gas pressure throughout the reaction.
N-Deprotection For N-Boc protected indazoles, the base and/or high temperatures can cause cleavage.Consider a more stable protecting group if deprotection is problematic. Microwave heating has been reported to sometimes cause concomitant deprotection, which can be utilized advantageously.[8]
Catalyst Poisoning (NH-free) Coordination of the indazole nitrogen to the palladium center.Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield the metal center.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of halogenated indazoles is a powerful and indispensable tool in the arsenal of the modern medicinal chemist. By understanding the underlying mechanistic principles and the interplay between the substrate, catalyst, base, and solvent, researchers can effectively navigate the challenges associated with this important transformation. The protocols and insights provided in this guide serve as a foundation for the successful synthesis of novel indazole-based compounds, paving the way for the discovery of future therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to enhance the robustness and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of indazole is yielding a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A1: This is a classic challenge in indazole chemistry. The regioselectivity of N-alkylation is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions, which dictates whether the reaction proceeds under kinetic or thermodynamic control.[1]

  • For N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more stable.[1] To favor the N1 isomer, conditions that allow for equilibration are ideal. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective, often providing excellent N1 selectivity.[2][3] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the alkylating agent.[4]

  • For N2-Alkylation (Kinetic Product): To favor the N2 isomer, conditions that prevent equilibration are necessary. The Mitsunobu reaction (e.g., with triphenylphosphine and diethyl azodicarboxylate) often shows a preference for the N2 position.[2] Additionally, the presence of electron-withdrawing groups at the C7 position of the indazole ring can electronically favor N2 alkylation.[3][5]

Q2: I'm observing a significant amount of a dark, insoluble byproduct in my reaction mixture, especially during nitrosation reactions. What is it and how can I prevent it?

A2: This is likely a dimeric byproduct. Dimerization is a common side reaction, particularly in syntheses that proceed through highly reactive intermediates, such as the nitrosation of indoles to form indazoles.[6][7] Electron-rich starting materials are especially prone to this issue.

The mechanism often involves the nucleophilic attack of a starting material molecule onto a reactive intermediate of the desired reaction pathway. To mitigate dimer formation, consider the following:

  • Reverse Addition: Instead of adding the nitrosating agent to your substrate, add your substrate solution slowly to the cold nitrosating mixture. This maintains a low concentration of the reactive substrate, minimizing self-reaction.[6][7]

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of the dimerization side reaction.[7]

  • High Dilution: Running the reaction under more dilute conditions can also disfavor the intermolecular dimerization.

Troubleshooting Guide: Key Indazole Syntheses

This section provides in-depth troubleshooting for common issues encountered during specific, widely-used indazole synthesis protocols.

The Jacobsen Indazole Synthesis

The Jacobsen synthesis is a classical method involving the diazotization of o-toluidine derivatives. While effective, it can be susceptible to low yields and side product formation.[8][9]

Issue 1: Low Yield of the Desired Indazole

  • Potential Cause: Incomplete diazotization or premature decomposition of the diazonium salt. The reaction is also known to have inherently modest yields with some substrates.[10]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of the nitrosating agent (e.g., sodium nitrite). Higher temperatures can lead to the decomposition of the diazonium intermediate.[8]

    • Acid Concentration: Ensure the correct concentration of acid is used. Insufficient acid can lead to the formation of a yellow precipitate, likely a diazoamino compound, which will not cyclize to the indazole.[10]

    • Purity of Starting Material: Use freshly distilled o-toluidine to avoid side reactions from oxidized impurities.

Issue 2: Formation of Phenolic Byproducts

  • Potential Cause: The diazonium intermediate can be susceptible to nucleophilic attack by water, leading to the formation of cresol derivatives.

  • Mechanistic Insight: The diazonium group is an excellent leaving group, and in an aqueous acidic medium, water can act as a nucleophile, displacing N₂ to form a phenol.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: While challenging for diazotization, minimizing the amount of water can suppress phenol formation.

    • Control of Acidity: A very low pH can sometimes favor the desired cyclization over substitution by water.

Jacobsen_Synthesis cluster_workflow Jacobsen Synthesis Workflow Start o-Toluidine Derivative Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Side_Product Phenolic Byproducts Intermediate->Side_Product Hydrolysis Product 1H-Indazole Step2->Product

Caption: Workflow for the Jacobsen indazole synthesis.

The Davis-Beirut Reaction

This reaction is a versatile method for preparing 2H-indazoles and indazolones from o-nitrobenzylamines or related precursors.[11][12]

Issue 1: Low Yield of 2H-Indazole

  • Potential Cause: The reaction is highly sensitive to the amount of water present. While some water is beneficial, too much can promote side reactions.[13] Another cause can be the instability of the key nitroso intermediate.[14]

  • Troubleshooting Protocol:

    • Water Content Optimization: Systematically vary the percentage of water in your alcoholic solvent. Often, a small amount of water can improve the yield, but an excess will be detrimental.[13]

    • Base Concentration: Optimize the concentration of the base (e.g., KOH). The ideal concentration can be substrate-dependent.

    • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Issue 2: Formation of Indazolone Byproduct

  • Potential Cause: Under certain conditions, particularly with an excess of water and base, the reaction can favor the formation of indazolones over 3-alkoxy-2H-indazoles.[13][15]

  • Mechanistic Insight: The key nitroso-imine intermediate can be attacked by hydroxide/water, leading to a pathway that results in the indazolone. This is in competition with the attack by the alcohol/alkoxide that leads to the 3-alkoxy-2H-indazole.[13][16]

  • Troubleshooting Protocol:

    • Solvent Choice: To favor the 3-alkoxy-2H-indazole, use the corresponding alcohol as the solvent and carefully control the water content.

    • Reaction Conditions: If the indazolone is the desired product, the reaction can be driven in that direction by using aqueous base.

Davis_Beirut_Mechanism cluster_product Desired Pathway cluster_side_product Side Reaction Pathway Start o-Nitrobenzylamine Intermediate1 Nitroso-Imine Intermediate Start->Intermediate1 Nuc_ROH Attack by ROH/RO⁻ Intermediate1->Nuc_ROH Nuc_H2O Attack by H₂O/OH⁻ Intermediate1->Nuc_H2O Product 3-Alkoxy-2H-Indazole Nuc_ROH->Product Side_Product Indazolone Nuc_H2O->Side_Product

Caption: Competing pathways in the Davis-Beirut reaction.

The Cadogan Reductive Cyclization

The Cadogan reaction typically involves the reductive cyclization of an o-nitroaryl imine using a phosphite or phosphine reagent. A significant drawback can be the harsh reaction conditions, often requiring high temperatures, which can lead to byproducts.[17][18]

Issue 1: Low Yield and Complex Mixture of Byproducts

  • Potential Cause: The high temperatures traditionally used (>150 °C) can cause thermal decomposition of starting materials, intermediates, or the final product.[19]

  • Troubleshooting Protocol:

    • Milder Conditions: Employ modern, milder protocols that operate at lower temperatures (e.g., 80 °C) using reagents like tri-n-butylphosphine in a protic solvent such as isopropanol.[19]

    • One-Pot Procedure: Generate the o-imino-nitrobenzene substrate in situ via condensation, followed by the addition of the reducing agent without isolation of the intermediate. This can improve overall efficiency and minimize decomposition.

    • Reagent Purity: Ensure the phosphine or phosphite reducing agent is of high purity, as oxidized impurities can affect the reaction.

Issue 2: Incomplete Reaction

  • Potential Cause: Steric hindrance or deactivating electronic effects on the substrate can slow down the cyclization.

  • Troubleshooting Protocol:

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still present.

    • Increase Temperature (with caution): If milder conditions are not effective, a modest increase in temperature may be necessary. However, this should be done cautiously to avoid decomposition.

  • Materials:

    • o-Nitrobenzaldehyde derivative (1.0 equiv)

    • Amine (aniline or aliphatic amine) (1.1 equiv)

    • Tri-n-butylphosphine (1.5 equiv)

    • Isopropanol (solvent)

  • Procedure:

    • To a solution of the o-nitrobenzaldehyde in isopropanol, add the amine.

    • Heat the mixture at 80 °C and monitor the formation of the imine intermediate by TLC or LC-MS.

    • Once imine formation is complete, add the tri-n-butylphosphine to the reaction mixture.

    • Continue heating at 80 °C until the reductive cyclization is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary & Analytical Guidance

Table 1: Influence of Reaction Conditions on N1/N2 Alkylation of Indazoles
Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioReference
3-CO₂Me-Indazolen-Pentyl bromideNaHTHF50>99:1[2][5]
3-CO₂Me-Indazolen-PentanolDBAD, PPh₃THFrt1:2.5[2]
7-NO₂-Indazolen-Pentyl bromideNaHTHF504:96[3][5]
5-Bromo-3-CO₂Me-IndazoleIsopropyl iodideNaHDMFrt38:46[4]
Identifying Byproducts: A Spectroscopic Snapshot
  • Indazole Dimers: Often present as deeply colored (red/brown), less soluble materials. In the mass spectrum, they will show a molecular ion corresponding to twice the mass of the starting material minus two hydrogens. The ¹H NMR will be complex but will lack the characteristic N-H proton of the indazole monomer if it has reacted.[6][7]

  • Indazolones: Compared to a 3-alkoxy-2H-indazole, the indazolone will have a characteristic N-H proton in the ¹H NMR (if unsubstituted on the nitrogen of the pyrazole ring) and a carbonyl stretch in the IR spectrum (around 1650-1700 cm⁻¹).[13]

  • N1 vs. N2 Isomers: These can be distinguished by ¹H and ¹³C NMR. In ¹H NMR, the H7 proton is often significantly downfield in N1 isomers compared to N2 isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural proof by showing correlations between the alkyl group and the indazole core protons.[2]

References

Technical Support Center: Purification of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the purification challenges of 5,6-dichloro-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. Here, we will address common issues encountered during its purification, providing in-depth, experience-driven advice to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/InformationImplication for Purification
Molecular Formula C₈H₃Cl₂N₃The presence of chlorine atoms increases hydrophobicity, while the nitrogen atoms in the indazole ring and the nitrile group introduce polarity. This dual nature can lead to challenging separations from both polar and non-polar impurities.
Molecular Weight 212.04 g/mol A relatively low molecular weight suggests good solubility in a range of organic solvents.
Appearance Typically a solidPurification will primarily involve crystallization and chromatographic techniques suitable for solids.
Purity (Typical) Often >97% from suppliersWhile commercially available at high purity, in-house synthesis can result in a variety of impurities requiring removal.
Thermal Stability Halogenated aromatic compounds can be susceptible to decomposition at elevated temperatures, potentially releasing HCl.[1]High temperatures during distillation or prolonged drying should be approached with caution. Thermogravimetric analysis (TGA) is recommended to determine the decomposition temperature.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis. How should I proceed with the initial cleanup?

Answer:

An oily or deeply colored crude product often indicates the presence of polymeric materials or highly conjugated impurities. A multi-step approach is recommended for the initial cleanup.

Workflow for Initial Cleanup of Oily Crude Product

G A Crude Oily Product B Trituration with a non-polar solvent (e.g., Hexanes or Heptane) A->B Step 1 C Decant or filter to remove soluble, non-polar impurities B->C Step 2 D Dissolve remaining solid in a suitable polar solvent (e.g., Ethyl Acetate or DCM) C->D Step 3 E Adsorbent Treatment (e.g., Activated Charcoal) D->E Step 4 (Optional, for color removal) F Filter through Celite® to remove adsorbent and fine particulates E->F Step 5 G Concentrate the filtrate to obtain a solid for further purification F->G Step 6

Caption: Initial cleanup workflow for this compound.

Causality and Rationale:

  • Trituration: This step is crucial for removing non-polar impurities that may be "oiling out" your product. Hexanes or heptane are excellent choices as they are unlikely to dissolve the more polar indazole product.

  • Adsorbent Treatment: Activated charcoal is effective at removing colored impurities through adsorption. Use it sparingly, as it can also adsorb your product, leading to yield loss.

  • Filtration through Celite®: This is a critical step after charcoal treatment to ensure all fine carbon particles are removed, which can otherwise contaminate your final product.

Question 2: I'm struggling to achieve high purity (>99.5%) by recrystallization alone. What are the likely persistent impurities and how can I remove them?

Answer:

Achieving very high purity often requires a combination of techniques. The most likely persistent impurities are structurally similar compounds that co-crystallize with your product.

Potential Co-crystallizing Impurities:

  • Isomers: Positional isomers of the dichloro-substituents (e.g., 4,5-dichloro, 4,6-dichloro, etc.) that may have formed during synthesis.

  • Starting Material/Precursors: Unreacted 5,6-dichloro-1H-indazole-3-carboxamide or its hydrolysis product, 5,6-dichloro-1H-indazole-3-carboxylic acid.

  • Byproducts from Synthesis: Depending on the synthetic route, other halogenated indazoles or side-reaction products could be present. For instance, in palladium-catalyzed cyanations, impurities from the catalyst or ligands might be present.[2]

Troubleshooting Strategy:

  • Analytical Assessment: Before attempting further purification, analyze your current material by HPLC and LC-MS to identify the impurities. This will inform your purification strategy.

  • Chromatography: Flash column chromatography is often the most effective method for removing closely related impurities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection (TLC Analysis):

    • Develop a solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

  • Column Packing and Loading:

    • Dry pack the column with silica gel.

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and load the dried silica onto the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).

    • Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and combine those containing the pure product.

    • Confirm the purity of the combined fractions by HPLC.

  • Solvent Removal:

    • Evaporate the solvent under reduced pressure, avoiding excessive heat to prevent thermal degradation.

Question 3: My compound seems to be degrading during purification, leading to lower yields and the appearance of new impurity peaks in my HPLC. What could be the cause?

Answer:

Degradation during purification is often due to thermal stress or exposure to acidic or basic conditions.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Thermal Decomposition As a chlorinated heterocyclic compound, it may be susceptible to dehydrochlorination or other decomposition pathways at elevated temperatures.[1]Avoid prolonged heating. Use a rotary evaporator with a water bath temperature below 40-50°C. For drying, use a vacuum oven at a moderate temperature.
Acid/Base Instability The indazole ring system can be sensitive to strong acids or bases, which may be present as residual catalysts from the synthesis.Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before proceeding with purification. Ensure all solvents used for chromatography are neutral.
Hydrolysis of the Nitrile Group The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid in the presence of water and acid or base, especially at elevated temperatures.Ensure all solvents are dry, and avoid prolonged exposure to acidic or basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. A good starting point for solvent screening includes:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, toluene.

  • Solvent Mixtures: Toluene/heptane, ethyl acetate/hexanes, acetone/water.[3]

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (10-20 mg) of your compound in several different test tubes.

  • Add a few drops of a single solvent to each test tube and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • For solvent mixtures, dissolve the compound in a small amount of the "good" solvent (in which it is more soluble) and then slowly add the "anti-solvent" (in which it is less soluble) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and rapid method. For more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

Recommended HPLC Conditions (Starting Point):

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or TFA
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for the compound.
Column Temperature 30-40 °C

HPLC Troubleshooting Logic

G A Poor Peak Shape (Tailing or Fronting) B Check for column overload. Inject a smaller amount. A->B C Adjust mobile phase pH to ensure the compound is in a single ionic state. A->C D Ensure sample solvent is compatible with the mobile phase. A->D E Poor Resolution F Optimize the gradient. A shallower gradient can improve separation. E->F G Try a different column chemistry (e.g., phenyl-hexyl). E->G H Adjust the mobile phase organic solvent (e.g., switch from acetonitrile to methanol). E->H

Caption: Decision tree for troubleshooting common HPLC issues.

Q3: My purified solid has a slight off-white or yellowish color. How can I decolorize it?

A3: A persistent color can often be removed by a final "polishing" recrystallization with a small amount of activated charcoal.

Protocol for Decolorization:

  • Dissolve the colored solid in the minimum amount of a suitable hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl the hot solution for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Caution: Using too much charcoal will result in significant product loss.

IV. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • LCGC North America. (2012). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Henan McQueen Plastic Chemical Co., Ltd. (n.d.). The principle and method of improving the thermal stability of chlorinated paraffin. Retrieved from --INVALID-LINK--

  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from --INVALID-LINK--

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from --INVALID-LINK--

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from --INVALID-LINK--

  • PubMed. (2018). The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Synthesis of 1H‐indazole derivatives. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). High Purity Indazole Derivatives for Custom Synthesis Projects. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Understanding the Role of Indazole Derivatives in Modern Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

References

Overcoming solubility issues with "5,6-Dichloro-1H-indazole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6-Dichloro-1H-indazole-3-carbonitrile (CAS: 885278-39-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your research.

Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?

Answer: this compound is a heterocyclic organic compound with a molecular formula of C₈H₃Cl₂N₃.[1] Its solubility profile is dictated by a combination of polar and nonpolar features within its structure:

  • Nonpolar Core: The fused benzene and pyrazole rings (the indazole core) and the two chlorine substituents create a significant hydrophobic and nonpolar character.

  • Polar Groups: The presence of a nitrile (-C≡N) group introduces a strong dipole moment, and the indazole N-H group can act as a hydrogen bond donor.

This duality means the molecule is not readily soluble in purely nonpolar solvents (like hexane) or highly polar protic solvents like water. Its solubility is typically highest in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[2]

Q2: I'm having difficulty dissolving the compound. What are the recommended solvents and what concentration can I expect to achieve?

Answer: Direct, quantitative solubility data for this specific compound is not widely published. However, based on its chemical structure and empirical data from similar heterocyclic compounds, we can provide a strong predictive guide. For most applications, starting with polar aprotic solvents is the most effective strategy.

Table 1: Predicted Qualitative Solubility and Recommended Starting Solvents

Solvent CategorySolventPredicted SolubilityRationale & Expert Insight
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent choice for stock solutions. Its high dielectric constant and ability to accept hydrogen bonds effectively solvate the molecule.
Dimethylformamide (DMF)High Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving many poorly soluble organic compounds.
Acetonitrile (ACN)Moderate Less polar than DMSO/DMF. May require sonication or gentle warming. Useful when a more volatile solvent is needed.
AcetoneModerate Good for initial dissolution tests, but its volatility can be an issue for long-term storage or assays.
Polar Protic Ethanol / MethanolLow to Moderate The hydrophobic indazole core limits solubility. Can be used in co-solvent systems but is unlikely to achieve high concentrations alone.
WaterInsoluble The large, nonpolar aromatic surface area and chloro-substituents dominate, leading to very poor aqueous solubility.
Nonpolar Dichloromethane (DCM)Low May show minimal solubility due to the chlorine atoms, but generally not a good primary solvent.
Hexane / HeptaneInsoluble The compound's polar nitrile and N-H groups prevent dissolution in nonpolar aliphatic solvents.

Expert Recommendation: For biological assays, always start by preparing a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect cellular health or enzyme activity.

Q3: My compound is precipitating out of solution during my experiment or upon storage. What is happening and how can I fix it?

Answer: Precipitation is a common issue when a compound's solubility limit is exceeded due to a change in its environment. The primary causes are:

  • "Crashing Out" into Aqueous Buffers: This is the most frequent cause. When a concentrated DMSO stock is diluted into an aqueous medium (e.g., cell culture media, PBS), the solvent environment changes dramatically from polar aprotic to polar protic. The compound's poor aqueous solubility causes it to precipitate.

  • Temperature Fluctuation: Solubility is often temperature-dependent. If a solution was prepared with gentle heating, it might precipitate upon cooling to room temperature or during refrigerated storage.

  • Solvent Evaporation: Leaving a solution uncapped can lead to solvent evaporation, increasing the compound's concentration beyond its saturation point.

Below is a workflow to diagnose and solve precipitation issues.

precipitate Precipitate Observed cause_aq Diluted DMSO stock into aqueous buffer? precipitate->cause_aq cause_temp Was solution heated to dissolve? precipitate->cause_temp cause_conc Is the solution highly concentrated? precipitate->cause_conc sol_aq1 Decrease final concentration. Make more dilute stocks. cause_aq->sol_aq1 Yes sol_aq2 Increase final DMSO %. (Check assay tolerance) cause_aq->sol_aq2 Yes sol_aq3 Use a co-solvent or formulation agent (e.g., Tween®). cause_aq->sol_aq3 Yes sol_temp1 Store at room temperature or 37°C if stable. cause_temp->sol_temp1 Yes sol_temp2 Briefly warm and sonicate before each use. cause_temp->sol_temp2 Yes sol_conc1 Prepare a more dilute solution. cause_conc->sol_conc1 Yes sol_conc2 Filter solution through a 0.22 µm syringe filter. cause_conc->sol_conc2 Yes

Caption: Troubleshooting workflow for precipitation issues.

Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a stock solution for use in most biological and chemical applications.

Materials:

  • This compound (MW: 212.04 g/mol )[1]

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing the Compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out 2.12 mg of this compound into the container.

    • Causality Note: Using a precise weight is critical for accurate final concentration. Working with a mass of at least 1-2 mg minimizes weighing errors.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound. This will yield a final concentration of 10 mM.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If any solid particles remain, place the vial in a water bath sonicator for 5-10 minutes.

    • Expert Insight: Sonication uses ultrasonic waves to break apart solid aggregates, significantly accelerating the dissolution of poorly soluble compounds.

  • Verification: Visually inspect the solution against a bright light to ensure all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: General Method for Determining Experimental Solubility

When a precise solubility value is required for your specific solvent and conditions, the isothermal shake-flask method is a gold standard.[2]

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of your chosen solvent. "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand undisturbed for several hours to allow the excess solid to settle. Carefully remove a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE filter.

    • Causality Note: Filtration is crucial to remove all undissolved microparticles, ensuring you are only measuring the concentration of the dissolved compound.

  • Quantification: Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a distinct chromophore. The resulting concentration is the equilibrium solubility under those conditions.

Solvent Selection Workflow

For researchers designing new experiments, choosing the right solvent system from the start is critical. This decision tree outlines the logical process for solvent selection based on experimental context.

start What is the experimental application? bio_assay Biological Assay (in vitro / in vivo) start->bio_assay synthesis Organic Synthesis (Reaction Medium) start->synthesis analysis Analytical Chemistry (e.g., NMR, HPLC) start->analysis sol_dmso Use DMSO or DMF for high concentration stock. bio_assay->sol_dmso sol_dmf_acn Consider DMF, ACN, or THF. synthesis->sol_dmf_acn sol_nmr Use deuterated DMSO-d6 or Acetone-d6. analysis->sol_nmr check_reactivity Is the compound stable and non-reactive in the solvent? sol_dmso->check_reactivity sol_dmf_acn->check_reactivity sol_nmr->check_reactivity final_choice Final Solvent Choice check_reactivity->final_choice Yes

Caption: A decision workflow for selecting the appropriate solvent.

References

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 5,6-Dichloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-dichloro-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when scaling this synthesis from the bench to larger-scale production. The indazole scaffold is a cornerstone in medicinal chemistry, and ensuring its robust and safe synthesis is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome potential hurdles in your experimental work.

The advice and protocols herein are grounded in established principles of process chemistry, with a focus on safety, efficiency, and purity. We will delve into the likely synthetic pathways and their associated challenges, providing not just solutions, but the rationale behind them.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly synthesized via the diazotization of 2-amino-4,5-dichlorobenzonitrile followed by cyclization.

Issue 1: Uncontrolled Exotherm or Runaway Reaction During Diazotization

Question: During the addition of the diazotizing agent (e.g., sodium nitrite solution) to my solution of 2-amino-4,5-dichlorobenzonitrile in acidic media, I am observing a rapid and difficult-to-control temperature spike. What is happening, and how can I mitigate this risk?

Answer:

This is a critical safety issue. Diazotization reactions are notoriously exothermic, and the diazonium salts formed are often thermally unstable, especially in a dry state.[3][4] An uncontrolled exotherm can lead to a runaway reaction, rapid gas evolution (N₂), and a dangerous increase in pressure.

Root Causes and Solutions:

  • Inadequate Cooling: The rate of heat generation is exceeding the rate of heat removal.

    • Solution: Ensure your cooling bath is at a sufficiently low temperature (typically 0-5°C) and has enough capacity for the scale of your reaction. For larger scales, consider a more efficient cooling system than a simple ice bath.

  • Rapid Reagent Addition: Adding the diazotizing agent too quickly leads to a rapid accumulation of unreacted reagents and a sudden release of heat.

    • Solution: Slow, controlled, subsurface addition of the sodium nitrite solution is crucial. The addition rate should be carefully controlled to maintain the desired internal temperature.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the concentration of reagents is high, leading to a localized exotherm that can initiate a runaway reaction.

    • Solution: Use an appropriate overhead stirrer that ensures efficient mixing throughout the reaction vessel. The vortex should be sufficient to ensure rapid dispersion of the added reagent.

  • Concentration Issues: Higher concentrations of reactants will lead to a faster reaction rate and more heat generated per unit volume.

    • Solution: While you want to avoid being overly dilute for efficiency reasons, ensure your reaction is not so concentrated that heat removal becomes an issue. If you are experiencing control problems, consider diluting the reaction mixture.

Issue 2: Low Yield and Formation of Colored Impurities

Question: My reaction is resulting in a low yield of the desired this compound, and I am observing the formation of a dark, often reddish or brownish, precipitate. What are these impurities, and how can I improve my yield?

Answer:

Low yields and the formation of colored byproducts in this reaction are often linked. The likely culprits are side reactions of the highly reactive diazonium salt intermediate.

Root Causes and Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt can be hydrolyzed to form a phenol (in this case, 2-hydroxy-4,5-dichlorobenzonitrile). This is more likely to occur if the temperature is not kept sufficiently low.

    • Solution: Maintain a strict temperature control between 0-5°C throughout the diazotization and subsequent reaction steps.[4]

  • Azo Coupling: The diazonium salt is an electrophile and can react with any unreacted 2-amino-4,5-dichlorobenzonitrile (an electron-rich aromatic) to form a colored azo compound.[5]

    • Solution 1: Ensure complete conversion of the starting amine to the diazonium salt by using a slight excess of the diazotizing agent and verifying its presence with starch-iodide paper.[5]

    • Solution 2: The order of addition is important. Typically, the amine is dissolved in acid, and the nitrite solution is added to it. This ensures that the amine is always in an environment where it will be quickly converted to the diazonium salt, minimizing its availability for azo coupling.

  • Incomplete Reaction: If the cyclization step is not driven to completion, you will have a lower yield.

    • Solution: Monitor the reaction by a suitable analytical method (e.g., HPLC or TLC) to determine the optimal reaction time. Ensure the temperature for the cyclization step is appropriate for the specific protocol you are following.

Issue 3: Product Isolation and Purification Challenges

Question: I am having difficulty obtaining a pure, crystalline product. My crude product is an oil or a discolored solid that is difficult to purify. What are the best strategies for isolation and purification?

Answer:

The physical properties of highly functionalized aromatic compounds can make purification challenging. A systematic approach to purification is key.

Root Causes and Solutions:

  • Presence of Tarry Byproducts: The colored impurities mentioned previously can interfere with crystallization.

    • Solution: An initial workup to remove the bulk of these impurities is recommended. This could involve an extraction with a suitable organic solvent and washes with a dilute acid (to remove any remaining basic starting material) and a dilute base (like sodium bicarbonate, to remove any acidic byproducts such as phenols).

  • "Oiling Out": The product may be precipitating from the solution as a liquid rather than a solid, which can trap impurities.

    • Solution: This often happens if the solution is cooled too quickly or if the solvent is not ideal. Ensure a slow, controlled cooling rate to promote the formation of well-defined crystals. You may need to screen different solvents for recrystallization.

  • Poor Solvent Choice for Recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

    • Solution: A solvent screen is highly recommended. Based on the structure (a polar, aromatic molecule), solvents like ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water or toluene/heptane could be good starting points.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most plausible and commonly used method for this class of compounds is the intramolecular cyclization of a diazonium salt. This would involve the diazotization of 2-amino-4,5-dichlorobenzonitrile using a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures, followed by cyclization.

Q2: What are the critical safety precautions I should take when scaling up this reaction?

A2: The primary hazard is the thermal instability of the diazonium salt intermediate.[4] Key precautions include:

  • Strict Temperature Control: Always maintain the reaction temperature between 0-5°C during the formation of the diazonium salt.

  • Controlled Reagent Addition: Add the diazotizing agent slowly and sub-surface to avoid localized high concentrations.

  • Venting: The reaction evolves nitrogen gas, so ensure the reaction vessel is adequately vented.

  • Never Isolate the Diazonium Salt: Diazonium salts can be explosive when dry.[3] They should always be kept in solution and used in the next step as soon as they are formed.

  • Quenching: At the end of the reaction, any excess diazonium salt should be quenched with a reagent like sulfamic acid before workup.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): Useful for a quick, qualitative assessment of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and for determining the purity of the final product. It can also help in identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and for identifying any major impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and for getting clues about the identity of unknown impurities.

Q4: I suspect the presence of regioisomers. Is this a common problem in indazole synthesis?

A4: While the cyclization to form the indazole ring from a 2-aminobenzonitrile precursor is generally regioselective, the formation of isomers is always a possibility, especially if there are competing reaction pathways. Careful control of reaction conditions is key. If you suspect the presence of an isomer, advanced analytical techniques like 2D NMR may be necessary for full characterization.

Experimental Protocols and Data

Protocol 1: General Procedure for Diazotization of 2-amino-4,5-dichlorobenzonitrile

This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.

  • Setup: In a well-ventilated fume hood, equip a jacketed reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Charge: Charge the reactor with 2-amino-4,5-dichlorobenzonitrile and a suitable acid (e.g., a mixture of acetic acid and propionic acid, or aqueous HCl).

  • Cooling: Cool the reactor to 0-5°C with vigorous stirring.

  • Nitrite Solution: Prepare a solution of sodium nitrite in water.

  • Addition: Add the sodium nitrite solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 30-60 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue/black).

  • Quenching Excess Nitrite: If necessary, add a small amount of sulfamic acid or urea to quench any excess nitrous acid until the starch-iodide test is negative.

ParameterRecommended RangeRationale
Temperature 0-5°CMinimizes decomposition of the diazonium salt and side reactions.[4]
NaNO₂ Equivalents 1.0 - 1.1Ensures complete diazotization without a large excess of a reactive reagent.
Acid HCl, H₂SO₄, Acetic/Propionic AcidProvides the necessary acidic environment for the formation of nitrous acid.
Addition Time 30 - 120 minutesScale-dependent; allows for effective heat removal.
Protocol 2: General Work-up and Recrystallization
  • Quench: Once the cyclization is complete, quench the reaction mixture by pouring it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washes: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot recrystallization solvent (e.g., ethanol, acetonitrile, or a toluene/heptane mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[6][7]

Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product SM 2-Amino-4,5-dichlorobenzonitrile Diazotization Diazotization (NaNO₂, Acid, 0-5°C) SM->Diazotization Intermediate Diazonium Salt Intermediate (Unstable, Not Isolated) Diazotization->Intermediate Cyclization Intramolecular Cyclization Product This compound Cyclization->Product Intermediate->Cyclization

Caption: Proposed synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of controlling regioselectivity in the formation and functionalization of the indazole scaffold. This resource moves beyond simple protocols to explain the underlying principles that govern isomeric outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Indazole and its derivatives are critical pharmacophores in a multitude of therapeutic drugs.[1][2][3] However, the synthesis of a specific indazole regioisomer—most commonly the N1- or N2-substituted product—can be a significant hurdle, often resulting in difficult-to-separate mixtures and reduced yields.[1][2][4][5] This guide provides in-depth, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues that arise during indazole synthesis, with a focus on regioselectivity.

Q1: I'm getting a mixture of N1 and N2 alkylated products. Why is this happening and how can I control it?

A1: The Challenge of the Ambident Nucleophile

The formation of both N1 and N2 isomers during alkylation is a classic problem stemming from the nature of the indazole ring itself. The indazolide anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[6] The final ratio of N1 to N2 products is a delicate balance of several factors:

  • Tautomeric Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][2][7][8] Reactions that allow for thermodynamic equilibration tend to favor the N1 product.[1][2][6]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation.[4][9]

  • Steric and Electronic Effects: The substituents already present on the indazole ring can dramatically influence the regiochemical outcome.[1][2][4]

The key to control lies in manipulating these factors to favor one pathway over the other.

Q2: How can I selectively synthesize the N1-alkylated indazole?

A2: Favoring the Thermodynamic Product

Achieving high N1 selectivity often involves creating conditions that favor the formation of the more stable 1H-indazole.

Key Strategies for N1-Selectivity:
  • Base and Solvent Combination: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a highly effective and widely reported method for achieving excellent N1 selectivity.[1][2][4][6]

    • Mechanism Insight: The sodium cation is believed to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position. This coordination sterically hinders the approach of the electrophile to the N2 position, thereby directing alkylation to N1.[4][6]

  • Influence of Substituents:

    • C3 Position: Electron-withdrawing groups (e.g., -COMe, -CO₂Me, -carboxamide) or sterically demanding groups (e.g., -tert-butyl) at the C3 position have been shown to yield >99% N1 regioselectivity when using the NaH/THF system.[1][4][10]

    • C7 Position: Conversely, bulky substituents at the C7 position can sterically block the N1 position, leading to reduced N1 selectivity.[6]

  • Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the more stable N1-substituted product through thermodynamic equilibration.[1][2][10]

Q3: My target is the N2-substituted indazole. What conditions should I use?

A3: Targeting the Kinetic Product or Exploiting Specific Substituent Effects

While the 1H-indazole is often the thermodynamic favorite, specific strategies can be employed to promote alkylation at the N2 position.

Key Strategies for N2-Selectivity:
  • Substituent-Directed Synthesis:

    • C7 Position: The presence of electron-withdrawing groups, such as -NO₂ or -CO₂Me, at the C7 position can lead to excellent N2 regioselectivity (≥96%).[1][2][10]

  • Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the formation of the N2-alkylated product.[1][2]

  • Alternative Synthetic Routes: Instead of direct alkylation, consider synthetic methods that inherently favor the 2H-indazole core.

    • Davis-Beirut Reaction: This powerful reaction is a robust method for constructing 2H-indazoles from ortho-nitrobenzylamines and is particularly useful when direct N2-alkylation is challenging.[11][12][13]

    • Palladium-Catalyzed Synthesis: A direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines using a palladium catalyst.[14]

Q4: I'm performing a transition-metal-catalyzed C-H activation/annulation to build the indazole core, but I'm getting poor regioselectivity. What should I investigate?

A4: The Role of the Catalyst and Directing Group

In transition-metal-catalyzed reactions, such as those employing Rhodium(III), the regioselectivity is often dictated by the catalyst, ligands, and any directing groups on the substrates.[15][16]

  • Directing Group Manipulation: Ensure your directing group is positioned to favor the desired cyclization pathway. The inherent coordination of a directing group to the metal center is the primary driver of regioselectivity in these transformations.

  • Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Rh, Pd, Cu) and the associated ligands can have a profound impact on the regiochemical outcome.[15][17][18] Experiment with different ligand systems to alter the steric and electronic environment around the metal center.

  • Oxidant and Additives: Additives like copper salts (e.g., Cu(OAc)₂) can play a crucial role in certain steps of the catalytic cycle, such as β-hydride elimination, and can influence the final product distribution.[15]

Troubleshooting Guides

Problem 1: Poor or Mixed Regioselectivity in N-Alkylation
Symptom Potential Cause Recommended Solution
~1:1 mixture of N1/N2 isomers Reaction conditions are not selective. Carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) often give mixtures.[6]Switch to NaH in anhydrous THF. This combination is the gold standard for promoting N1-selectivity.[1][2][4][6]
Product ratio varies between runs Inconsistent reaction conditions (e.g., moisture, temperature fluctuations).Ensure strict anhydrous conditions when using NaH. Use a consistent temperature control system.
N2 isomer is major product, but N1 is desired Electronic effects of substituents (e.g., EWG at C7) are overriding other factors.Re-evaluate the synthetic strategy. It may be more efficient to synthesize the N1-isomer via a different route (e.g., starting with an N-alkylated hydrazine) rather than forcing an unfavorable direct alkylation.
N1 isomer is major product, but N2 is desired Thermodynamic control is dominating.Employ Mitsunobu conditions. [1][2] Alternatively, investigate the Davis-Beirut reaction for a dedicated 2H-indazole synthesis.[11][12]
Problem 2: Difficulty Separating N1 and N2 Isomers
Symptom Potential Cause Recommended Solution
Isomers co-elute during column chromatography The N1 and N2 isomers often have very similar polarities.[6]1. Optimize the reaction: The best solution is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer.[6] 2. Chromatography Technique: Use high-performance column chromatography with a very shallow solvent gradient. 3. Derivatization: Consider a protection/derivatization strategy. For example, selectively protect one isomer, separate the protected compound, and then deprotect.
Uncertainty in isomer identification Spectroscopic data for N1 and N2 isomers can be similar.Use 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For an N1-alkylated indazole, a correlation will be observed between the protons on the alkyl group's α-carbon and the C7a carbon of the indazole ring. For an N2-isomer, this correlation will be with the C3 carbon.[1][2][10]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is optimized for achieving high N1-regioselectivity for a wide range of substituted indazoles.[1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

Diagrams: Visualizing the Path to Regioselectivity

Decision-Making Workflow for N-Alkylation

G start Start: Need to N-alkylate an indazole target What is the target regioisomer? start->target n1_target N1-Isomer (Thermodynamic Product) target->n1_target N1 n2_target N2-Isomer (Kinetic/Alternative Product) target->n2_target N2 check_substituents_n1 Does the indazole have C3-EWG/bulky group? n1_target->check_substituents_n1 check_substituents_n2 Does the indazole have C7-EWG? n2_target->check_substituents_n2 protocol_n1 Use Protocol 1: NaH in anhydrous THF check_substituents_n1->protocol_n1 Yes (Ideal) check_substituents_n1->protocol_n1 No (Still preferred method) protocol_n2_direct Direct Alkylation (Expect high N2-selectivity) check_substituents_n2->protocol_n2_direct Yes protocol_n2_mitsunobu Consider Mitsunobu Reaction check_substituents_n2->protocol_n2_mitsunobu No protocol_n2_davis Consider Davis-Beirut Synthesis Route check_substituents_n2->protocol_n2_davis No end_n1 High yield of N1-isomer protocol_n1->end_n1 end_n2 High yield of N2-isomer protocol_n2_direct->end_n2 protocol_n2_mitsunobu->end_n2 protocol_n2_davis->end_n2

References

Catalyst Selection for Cross-Coupling of Dichloroindazoles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in the cross-coupling of dichloroindazoles. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of these reactions. As Senior Application Scientists, we understand that success in synthesizing functionalized indazoles hinges on nuanced catalyst choices and optimized reaction conditions. This center is structured to address the specific challenges you may encounter in your research.

Section 1: Understanding the Challenge: Regioselectivity in Dichloroindazoles

The primary hurdle in the cross-coupling of dichloroindazoles is achieving regioselectivity. The indazole core possesses two chlorine atoms at different positions, and their relative reactivity can be influenced by a multitude of factors, including the electronic environment of each C-Cl bond and the steric hindrance around them. While literature directly addressing the cross-coupling of dichloroindazoles is limited, we can extrapolate from studies on analogous dihaloheterocycles, such as dichloropyridines and dichlorothiadiazoles, to inform our strategies.[1]

A critical consideration is the inherent electronic differences between the chlorine-bearing carbons. The position of the chlorine atom relative to the nitrogen atoms in the indazole ring will significantly impact its electrophilicity and, consequently, its reactivity in the oxidative addition step of the catalytic cycle.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of dichloroindazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The chosen palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be unstable under the reaction conditions.

  • Improper Ligand Choice: The ligand may not be suitable for the specific coupling reaction, leading to slow oxidative addition or reductive elimination.

  • Inappropriate Base: The base may be too weak to facilitate the transmetalation step effectively or may be insoluble in the reaction solvent.

  • Poor Solvent Choice: The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent.

  • N-H Acidity: The acidic N-H proton of the indazole ring can react with the base or organometallic reagents, leading to catalyst inhibition or unproductive pathways.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • Begin with a versatile catalyst system such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a suitable phosphine ligand.

    • For challenging couplings, consider more electron-rich and bulky ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition of less reactive aryl chlorides.[2]

    • Screen a panel of ligands to identify the optimal choice for your specific substrate and coupling partner.

  • Base Optimization:

    • Ensure the base is strong enough for the specific coupling reaction. For Suzuki-Miyaura couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[3][4]

    • Consider the solubility of the base in the reaction solvent. The use of a soluble organic base or a phase-transfer catalyst can sometimes be beneficial.

  • Solvent Selection:

    • Aprotic polar solvents like dioxane, THF, and DMF are common choices. Toluene is also frequently used.

    • Ensure all reactants are soluble. In some cases, a mixture of solvents may be necessary.

  • Addressing N-H Acidity:

    • N-protection of the indazole ring (e.g., with a methyl, benzyl, or BOC group) can prevent interference from the acidic proton and often improves reaction outcomes.

Problem 2: Poor Regioselectivity (Mixture of Mono- and Di-substituted Products)

Possible Causes:

  • Similar Reactivity of Chlorine Atoms: The electronic and steric environments of the two chlorine atoms may be too similar, leading to non-selective coupling.

  • Reaction Conditions Favoring Di-substitution: Higher temperatures and longer reaction times can promote the second coupling event.

Troubleshooting Steps:

  • Catalyst-Controlled Selectivity:

    • The choice of ligand can significantly influence regioselectivity. Bulky ligands can favor reaction at the less sterically hindered chlorine atom. Conversely, electronically-driven selectivity can sometimes be achieved with specific ligand-metal combinations.

    • For Suzuki-Miyaura couplings on dihaloheterocycles, catalyst systems have been identified that can selectively favor one position over another.[1] A systematic screening of different palladium catalysts and ligands is recommended.

  • Control of Stoichiometry and Reaction Time:

    • Use a slight excess of the dichloroindazole relative to the coupling partner to favor mono-substitution.

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.

  • Temperature Control:

    • Running the reaction at a lower temperature may enhance selectivity for the more reactive chlorine atom.

Problem 3: Dehalogenation (Loss of Chlorine without Coupling)

Possible Causes:

  • Presence of a Hydride Source: Solvents (e.g., alcohols), bases (e.g., hydroxides), or impurities can act as hydride donors, leading to reductive dehalogenation.

  • Catalyst-Mediated Side Reaction: Some palladium-ligand complexes are more prone to promoting dehalogenation.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Use anhydrous, aprotic solvents and non-hydridic bases (e.g., carbonates, phosphates).

  • Ligand Modification:

    • Screening different ligands can help identify a system that minimizes this side reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for functionalizing dichloroindazoles?

A1: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is generally robust and tolerant of a wide range of functional groups.[1]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[2][3][4]

  • Sonogashira Coupling: Used for forming C-C triple bonds with terminal alkynes.[5][6]

Q2: Should I protect the indazole N-H?

A2: In many cases, N-protection is advantageous. The acidic proton of the indazole can lead to side reactions and catalyst deactivation. Protection with a suitable group (e.g., methyl, SEM, or BOC) can lead to cleaner reactions and higher yields. However, some modern catalyst systems are robust enough to tolerate free N-H groups. It is advisable to screen both protected and unprotected substrates if feasible.

Q3: What is a good starting point for a catalyst system for a Suzuki-Miyaura coupling of a dichloroindazole?

A3: A good starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand. For a general screen, you could try:

  • Pd(PPh₃)₄ (a Pd(0) source)

  • Pd(OAc)₂ / SPhos

  • PdCl₂(dppf) A common base and solvent system would be K₂CO₃ in a mixture of dioxane and water.

Q4: How can I achieve selective mono-alkynylation in a Sonogashira coupling?

A4: Achieving mono-selectivity in Sonogashira couplings of dihaloarenes can be challenging. Key strategies include:

  • Careful control of stoichiometry: Use a slight excess of the dichloroindazole.

  • Lower reaction temperatures: This can help to differentiate the reactivity of the two chlorine atoms.

  • Use of a less reactive palladium catalyst: A catalyst that is highly active may lead to di-substitution.

Section 4: Data and Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling of Dichloroindazoles (Based on Analagous Systems)
Cross-Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu (1.5 equiv)Toluene100-110
Sonogashira PdCl₂(PPh₃)₂ (2-5 mol%)PPh₃ (4-10 mol%)Et₃N / CuI (cat.)DMF60-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dichloroindazole
  • To an oven-dried Schlenk tube, add the dichloroindazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dichloroindazole
  • To an oven-dried Schlenk tube, add the dichloroindazole (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 5: Visualizing the Catalytic Cycle and Decision-Making

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Cl) Pd0->PdII Ar-Cl OA Oxidative Addition (Ar-Cl) PdII_R Ar-Pd(II)L₂(R) PdII->PdII_R R-B(OH)₂ Base TM Transmetalation (R-B(OH)₂) PdII_R->Pd0 Product Ar-R PdII_R->Product RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Catalyst_Selection_Workflow start Start: Dichloroindazole Substrate coupling_type Desired Bond? (C-C, C-N, C-C≡C) start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C buchwald Buchwald-Hartwig coupling_type->buchwald C-N sonogashira Sonogashira coupling_type->sonogashira C-C≡C protect_nh Protect Indazole N-H? suzuki->protect_nh buchwald->protect_nh sonogashira->protect_nh yes_protect N-Protected Dichloroindazole protect_nh->yes_protect Yes no_protect Unprotected Dichloroindazole protect_nh->no_protect No/Screen catalyst_screen Screen Catalyst Systems (Pd Source + Ligand) yes_protect->catalyst_screen no_protect->catalyst_screen optimization Optimize Conditions (Base, Solvent, Temp.) catalyst_screen->optimization analysis Analyze Results (Yield, Selectivity) optimization->analysis

Caption: Decision-making workflow for catalyst selection in dichloroindazole cross-coupling.

References

Validation & Comparative

The Indazole Nucleus: A Versatile Scaffold for Kinase Inhibition Compared to Leading ALK/ROS1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffolds, Selectivity, and Cellular Efficacy

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a central theme. The chemical scaffold of a molecule is a critical determinant of its biological activity, influencing everything from target engagement to pharmacokinetic properties. This guide provides an in-depth comparison of kinase inhibitors built upon the versatile indazole scaffold with established, structurally distinct inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1), two key targets in non-small cell lung cancer (NSCLC).

We will explore the utility of 5,6-Dichloro-1H-indazole-3-carbonitrile as a key intermediate in the synthesis of indazole-based inhibitors and contrast the resulting chemical space with that of the highly potent, macrocyclic ALK/ROS1 inhibitor Lorlatinib, the first-generation inhibitor Crizotinib, and the second-generation inhibitor Ceritinib. This comparison will provide researchers, scientists, and drug development professionals with insights into the chemical rationales and experimental data that underpin the development of next-generation kinase inhibitors.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide multiple points for chemical modification, allowing for the fine-tuning of a molecule's interaction with the ATP-binding pocket of a kinase. The compound This compound serves as a valuable starting material for the synthesis of a diverse library of indazole-containing compounds[1][2]. The dichloro substitution offers sites for cross-coupling reactions, while the nitrile group can be elaborated into various functional groups, enabling the exploration of different regions of the kinase active site[3][4].

Indazole-based compounds have been developed as inhibitors for a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Akt, and Glycogen Synthase Kinase-3 (GSK-3)[5][6]. This versatility highlights the adaptability of the indazole core to different kinase active site topologies.

Comparator Kinase Inhibitors: Targeting ALK and ROS1 in NSCLC

Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC patients[7]. This has spurred the development of highly effective tyrosine kinase inhibitors (TKIs) targeting these kinases. For this comparative guide, we will focus on three clinically significant ALK/ROS1 inhibitors with distinct chemical structures.

Lorlatinib (PF-06463922): A Third-Generation Macrocyclic Inhibitor

Lorlatinib is a potent, brain-penetrant, third-generation inhibitor of ALK and ROS1[8][9]. Its unique macrocyclic structure allows it to overcome resistance mutations that emerge after treatment with earlier-generation inhibitors, including the highly challenging G1202R mutation in ALK[10][11]. Lorlatinib exhibits exceptional potency against both wild-type and a wide range of mutant ALK and ROS1 kinases[8][12].

Crizotinib: The First-in-Class ALK/ROS1/MET Inhibitor

Crizotinib was the first ALK inhibitor to receive FDA approval for the treatment of ALK-positive NSCLC[13][14]. It is a multi-targeted TKI, also inhibiting ROS1 and MET kinases[7][15]. Its aminopyridine scaffold represents a different chemical class compared to the indazole core and Lorlatinib's macrocycle[14]. While highly effective as a first-line treatment, resistance to crizotinib often develops, necessitating the use of next-generation inhibitors[16].

Ceritinib: A Potent Second-Generation Inhibitor

Ceritinib is a second-generation ALK inhibitor with significantly greater potency against ALK than crizotinib[10][17][18]. It is effective against many of the crizotinib-resistant mutations[13][19]. Structurally, ceritinib also possesses a distinct heterocyclic core, further highlighting the diversity of chemical scaffolds that can achieve potent ALK inhibition[20].

Comparative Analysis: Potency, Selectivity, and Resistance Profile

The following table summarizes the key characteristics of the comparator inhibitors, providing a basis for evaluating the potential of novel indazole-based compounds.

Inhibitor Scaffold Type Primary Targets Potency (Ki/IC50) Key Advantages Known Resistance Mutations
Lorlatinib MacrocycleALK, ROS1Ki <0.07 nM (ALK), <0.02 nM (ROS1)[9]Brain penetrant, active against a broad range of resistance mutations including G1202R[10][11]Compound mutations
Crizotinib AminopyridineALK, ROS1, METIC50 ~25 nM (ALK)[15]First-in-class, well-established efficacy[13][14]L1196M, G1269A, C1156Y, G1202R[13][19]
Ceritinib HeterocycleALK, ROS1, IGF-1RIC50 ~0.15 nM (ALK)[10]More potent than crizotinib, active against some crizotinib-resistant mutations[13][19]G1202R, F1174C[13]
Indazole-based IndazoleVaries (e.g., FGFR, Akt)VariesVersatile scaffold, potential for novel selectivity profiles[2][5]Dependent on target and specific derivative

Experimental Workflows for Kinase Inhibitor Characterization

The rigorous evaluation of any new kinase inhibitor, including those derived from this compound, requires a standardized set of biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its purified target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are two common, robust, and high-throughput methods.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Series Incubate Incubate at RT Compound->Incubate Kinase Kinase Solution Kinase->Incubate Substrate_ATP Substrate/ATP Mix Substrate_ATP->Incubate Add_Detection Add TR-FRET Detection Reagents (e.g., LanthaScreen™) Incubate->Add_Detection Read_Plate Read on Plate Reader (TR-FRET mode) Add_Detection->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for a TR-FRET-based biochemical kinase assay.

Detailed Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)

  • Prepare Reagents:

    • Create a serial dilution of the test compound (e.g., an indazole derivative) in the appropriate assay buffer.

    • Prepare a solution of the purified kinase (e.g., ALK or ROS1) at a concentration optimized for the assay.

    • Prepare a mixture of the fluorescently labeled substrate and ATP at their respective optimized concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase solution to each well.

    • Add the compound dilutions to the respective wells.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the terbium-labeled anti-phospho-substrate antibody.

    • Incubate at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaLISA_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Series Incubate_Kinase Incubate at RT Compound->Incubate_Kinase Kinase Kinase Solution Kinase->Incubate_Kinase Substrate_ATP Biotinylated Substrate/ATP Mix Substrate_ATP->Incubate_Kinase Add_Beads Add Streptavidin-Donor and Antibody-Acceptor Beads Incubate_Kinase->Add_Beads Incubate_Detection Incubate in the dark Add_Beads->Incubate_Detection Read_Plate Read on Alpha-compatible Plate Reader Incubate_Detection->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an AlphaLISA-based biochemical kinase assay.

Detailed Protocol: AlphaLISA Kinase Assay

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound.

    • Prepare the purified kinase solution.

    • Prepare a mixture of biotinylated substrate and ATP.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase and compound dilutions.

    • Start the reaction by adding the biotinylated substrate/ATP mix.

    • Incubate at room temperature for the optimized duration.

  • Detection:

    • Add a mixture of streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.

    • Incubate the plate in the dark at room temperature to allow for bead association.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the AlphaLISA signal against the compound concentration and determine the IC50 value.

Cellular Assays for Target Engagement and Downstream Signaling

Cellular assays are crucial for confirming that a compound can enter cells, engage its target, and inhibit its function in a physiological context. Western blotting and phospho-flow cytometry are powerful techniques for this purpose.

Western_Blot_Workflow Treat_Cells Treat Cells with Inhibitor Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-ALK, total ALK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Workflow for Western blotting to assess kinase inhibition.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Culture cells expressing the target kinase (e.g., H3122 cells for EML4-ALK).

    • Treat cells with varying concentrations of the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total kinase) and to a loading control (e.g., GAPDH or β-actin).

Phospho_Flow_Workflow Treat_Cells Treat Cells with Inhibitor Fix_Perm Fix and Permeabilize Cells Treat_Cells->Fix_Perm Stain Stain with Fluorescently-labeled Phospho-specific Antibodies Fix_Perm->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Phospho-signal in Single Cells Acquire->Analyze

Caption: Workflow for phospho-flow cytometry analysis.

Detailed Protocol: Phospho-Flow Cytometry

  • Cell Treatment:

    • Treat suspension cells or dissociated adherent cells with the kinase inhibitor.

    • Include appropriate positive and negative controls.

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde to crosslink proteins and preserve the phosphorylation state.

    • Permeabilize the cells with methanol or a detergent-based buffer to allow antibody entry.

  • Staining:

    • Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated target protein.

    • Co-stain with antibodies against cell surface markers to identify specific cell populations if necessary.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody in the cell population of interest to quantify the level of target inhibition.

Conclusion and Future Directions

The indazole scaffold, exemplified by the synthetic utility of This compound , represents a highly versatile platform for the design of novel kinase inhibitors. While established ALK/ROS1 inhibitors like Lorlatinib, Crizotinib, and Ceritinib have demonstrated the power of distinct chemical scaffolds in achieving clinical success, the adaptability of the indazole nucleus offers a compelling avenue for developing inhibitors with novel selectivity profiles and for targeting kinases beyond ALK and ROS1.

The future of kinase inhibitor development will likely involve the exploration of novel chemical space, including new heterocyclic scaffolds and macrocyclic structures. The systematic application of the biochemical and cellular assays outlined in this guide will be paramount in identifying and validating the next generation of targeted therapies. By understanding the strengths and weaknesses of different chemical scaffolds, medicinal chemists and cancer biologists can more effectively design and develop drugs that are not only potent but also capable of overcoming the persistent challenge of drug resistance.

References

A Comparative Guide to the Biological Activity of Halogenated Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activities, opening avenues for the development of potent therapeutic agents.[2] This guide provides an in-depth comparison of the biological activities of halogenated indazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide supporting experimental data and protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity of Halogenated Indazoles

Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds, such as axitinib and pazopanib, already in clinical use.[3] Halogenation has been a key strategy in modulating the potency and selectivity of these compounds.

Mechanism of Action

The anticancer activity of many indazole derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] Halogenated indazoles can form critical halogen bonds with amino acid residues in the ATP-binding pocket of these kinases, enhancing their inhibitory activity. For instance, some indazole-pyrimidine-based derivatives have shown enhanced VEGFR-2 inhibition, with sulfonamide and amide groups, in conjunction with halogens, contributing to improved potency.[4]

Another proposed mechanism involves the induction of apoptosis. One study on a series of indazole derivatives showed that the lead compound, 2f , induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This was accompanied by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), suggesting that mitochondrial dysfunction plays a key role.[5]

cluster_0 Halogenated Indazole Action on Cancer Cell Indazole Halogenated Indazole Kinase Protein Kinase (e.g., VEGFR-2) Indazole->Kinase Inhibition Mitochondria Mitochondria Indazole->Mitochondria Induces Dysfunction Cell_Proliferation Cell Proliferation & Angiogenesis Kinase->Cell_Proliferation Downregulation Apoptosis Apoptosis Mitochondria->Apoptosis Activation

Caption: Proposed anticancer mechanisms of halogenated indazoles.

Structure-Activity Relationship (SAR) and Comparative Data

The position and nature of the halogen substituent on the indazole ring are critical for anticancer activity.

  • Substitution at C3, C5, and C6: Studies have shown that substitutions at these positions can significantly impact activity. For example, in a series of indazole-based VEGFR-2 inhibitors, hydrophobic groups like halogens at certain positions led to a decrease in potency compared to methoxy derivatives, while hydrogen bond-forming groups enhanced activity.[4]

  • Multiple Halogenation: The presence of multiple halogens can either enhance or diminish activity depending on their positions and the overall molecular context.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 2f Not specified in abstract4T1 (Breast)0.23 - 1.15[5]
Compound 6o Not specified in abstractK562 (Leukemia)5.15[6]
Compound 13g HalogenatedNot specified0.114[4]
Compound 13i HalogenatedNot specified0.0345[4]
Compound 33 Not specified in abstractMCF-7 (Breast)7.32[7]
Compound 36 Not specified in abstractMCF-7 (Breast)4.93[7]

Note: The specific halogen substitutions for some compounds were not detailed in the abstracts. Further investigation of the full-text articles would be required for a complete SAR analysis.

Antimicrobial Activity of Halogenated Indazoles

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated indazoles have demonstrated promising activity against a range of pathogens, including drug-resistant strains.

Mechanism of Action

A key antimicrobial mechanism of halogenated indoles (a related class of compounds) is the induction of intracellular reactive oxygen species (ROS).[8][9] This oxidative stress can damage cellular components, leading to cell death. Additionally, these compounds have been shown to downregulate the expression of quorum-sensing and virulence genes, thereby inhibiting biofilm formation and reducing pathogenicity.[8] For certain halogen-substituted N-phenylbenzo[g]indazole derivatives, the mechanism is proposed to be the inhibition of lanosterol-14α-demethylase, an enzyme crucial for fungal cell membrane synthesis.[10]

cluster_1 Antimicrobial Action of Halogenated Indazoles Halogenated_Indazole Halogenated Indazole Bacterial_Cell Bacterial Cell Halogenated_Indazole->Bacterial_Cell ROS ROS Generation Bacterial_Cell->ROS Gene_Expression Downregulation of Virulence Genes Bacterial_Cell->Gene_Expression Cell_Death Bacterial Cell Death ROS->Cell_Death Biofilm_Inhibition Biofilm Inhibition Gene_Expression->Biofilm_Inhibition

Caption: Key antimicrobial mechanisms of halogenated indazoles.

Structure-Activity Relationship (SAR) and Comparative Data

The antimicrobial potency of halogenated indazoles is highly dependent on the number, type, and position of the halogen atoms.

  • Multi-halogenation: Studies on halogenated indoles have shown that di-halogenated and multi-halogenated derivatives often exhibit significantly improved antibacterial and antifungal activity compared to their mono-halogenated or non-halogenated counterparts.[11][12]

  • Positional Effects: Halogenation at the C4, C5, C6, and C7 positions of the indole ring has been identified as favorable for enhanced antimicrobial activities.[8] Specifically, di-halogenated indoles with substitutions at the C4, C5, and C6 positions have shown potent antifungal activity.[13]

CompoundHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
6-bromo-4-iodoindole 6-Br, 4-IStaphylococcus aureus20-30[8]
4-bromo-6-chloroindole 4-Br, 6-ClStaphylococcus aureus20-30[8]
4,6-dibromoindole 4,6-diBrCandida species10-50[12]
5-bromo-4-chloroindole 5-Br, 4-ClCandida species10-50[12]
Indazole Derivative 18 2,3-diphenylCandida albicansNot specified[14]
Indazole Derivative 23 2,3-diphenylCandida albicansNot specified[14]

Anti-inflammatory Activity of Halogenated Indazoles

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential.[15][16]

Mechanism of Action

A primary mechanism for the anti-inflammatory effect of indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[15][16] By inhibiting COX-2, these compounds reduce the production of prostaglandins that mediate pain and inflammation.[17] Additionally, some indazoles have been shown to inhibit the production of pro-inflammatory cytokines and exhibit free radical scavenging activity, contributing to their overall anti-inflammatory profile.[15][16]

cluster_2 Anti-inflammatory Action of Indazoles Indazole Indazole Derivative COX2 COX-2 Enzyme Indazole->COX2 Inhibition Prostaglandins Prostaglandin Production COX2->Prostaglandins Reduction Inflammation Inflammation Prostaglandins->Inflammation Attenuation

Caption: Inhibition of COX-2 by indazole derivatives.

Structure-Activity Relationship (SAR) and Comparative Data

The anti-inflammatory activity of indazoles is influenced by the substituents on the indazole core.

  • Amino and Nitro Groups: A study comparing indazole, 5-aminoindazole, and 6-nitroindazole found that 5-aminoindazole exhibited the most potent COX-2 inhibition.[15]

CompoundSubstitutionTargetIC50 (µM)Reference
Indazole UnsubstitutedCOX-223.42[15]
5-aminoindazole 5-NH2COX-212.32[15]
6-nitroindazole 6-NO2COX-219.22[15]
Celecoxib (Reference) -COX-25.10[15]
Indazole Derivative 18 2,3-diphenylCOX-2Active[14]
Indazole Derivative 21 2,3-diphenylCOX-2Active[14]
Indazole Derivative 23 2,3-diphenylCOX-2Active[14]
Indazole Derivative 26 2,3-diphenylCOX-2Active[14]

Experimental Protocols

To facilitate further research, we provide standardized protocols for key assays used to evaluate the biological activities of halogenated indazoles.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells: [18]

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat cells with various concentrations of the halogenated indazole compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[19]

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[19]

  • Add 100 µL of Detergent Reagent (solubilization solution) to each well.[19]

  • Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Protocol: [20]

  • Prepare a 2-fold serial dilution of the halogenated indazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[21]

Protocol (using a commercial kit): [21]

  • To the appropriate wells of a 96-well plate, add Assay Buffer, Heme, and the COX-1 or COX-2 enzyme.

  • Add the halogenated indazole compound at various concentrations to the inhibitor wells.

  • Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • After a short incubation (e.g., 2 minutes), stop the reaction.

  • Measure the absorbance at 590-611 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

Halogenated indazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogens onto the indazole scaffold allows for the fine-tuning of their potency and selectivity against various biological targets. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, highlighting the importance of structure-activity relationships. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the ongoing quest for novel and effective therapeutic agents. Further exploration of the vast chemical space of halogenated indazoles is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Indazole-Based Kinase Inhibitors: Elucidating the Structure-Activity Relationship of 5,6-Dichloro-1H-indazole-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1][2] This bicyclic heterocyclic system is particularly prominent in the design of protein kinase inhibitors, forming the core of several FDA-approved anticancer drugs.[1][3] Kinases, the enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][3] The indazole scaffold serves as an excellent bioisostere for the purine core of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,6-dichloro-1H-indazole-3-carbonitrile, a key synthetic intermediate, and its derivatives, with a particular focus on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

While this compound is primarily a versatile building block for more complex kinase inhibitors, understanding its structural features is crucial for appreciating the potency and selectivity of its derivatives. This guide will delve into the experimental data of closely related analogs to elucidate the contributions of the dichloro substitution pattern and the 3-position functionality to kinase inhibitory activity.

Comparative Analysis of Dichloro-Indazole Analogs as FGFR1 Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and angiogenesis.[1][3] Aberrant FGFR signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3] Research into indazole-based FGFR inhibitors has yielded potent compounds, and a key series of analogs based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold provides significant SAR insights.

Compound ID Structure R Group FGFR1 IC50 (nM)
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamidePhenyl69.1 ± 19.8[4]
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide3-(4-methylpiperazin-1-yl)phenyl30.2 ± 1.9[4]

This data highlights that the core dichloro-indazole scaffold, when appropriately functionalized, yields potent FGFR1 inhibitors. The nearly two-fold increase in potency of compound 13a over 10a underscores the importance of the substituent at the 4-position amide. The introduction of the 3-(4-methylpiperazin-1-yl)phenyl group in 13a likely allows for additional interactions within the ATP-binding pocket of FGFR1, leading to enhanced inhibitory activity.

Structure-Activity Relationship (SAR) Deep Dive

The potency and selectivity of indazole-based kinase inhibitors are dictated by the interplay of substituents on the indazole ring and the functionalities extending into the solvent-exposed region of the kinase active site.

The Significance of the Dichloro Substitution

The presence and positioning of chlorine atoms on the indazole ring have a profound impact on the inhibitory activity of these compounds. In the context of the 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety, the chlorine atoms play a crucial role in orienting the phenyl ring within a hydrophobic pocket of the kinase. This specific substitution pattern is often selected to enhance binding affinity and can contribute to selectivity against other kinases.

The Role of the 3-Position Functionality

The 3-position of the indazole ring is a key vector for interacting with the solvent-exposed region of the kinase active site. While this compound itself is a nitrile, this group is often a precursor to more complex functionalities like amides, as seen in the potent FGFR1 inhibitors 10a and 13a . The conversion of the nitrile to a carboxamide allows for the introduction of various R groups that can be tailored to optimize interactions with the target kinase, often leading to significant gains in potency and selectivity. The SAR of 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway further illustrates the importance of this position, where modifications led to potent, low micromolar inhibitors.[5]

The FGFR Signaling Pathway: The Target of Dichloro-Indazole Derivatives

The FGFR signaling cascade is a complex network that, when dysregulated, can drive tumorigenesis. Understanding this pathway is essential for contextualizing the mechanism of action of FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Figure 1: Simplified FGFR Signaling Pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which ultimately drive gene transcription related to cell proliferation, survival, and angiogenesis.[6] Indazole-based inhibitors act by blocking the ATP-binding site of FGFR, thereby preventing the initial autophosphorylation and subsequent downstream signaling.

Experimental Protocols: A Guide to Assessing Indazole-Based Kinase Inhibitors

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. The following provides a step-by-step methodology for a common biochemical assay used to determine the inhibitory potency of compounds against FGFR1.

Protocol: In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[7]

Materials:

  • Recombinant human FGFR1 (active)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Test compounds (e.g., this compound derivatives) dissolved in 100% DMSO

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white, non-binding microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Further dilute these solutions in 1X Kinase Buffer A to a 4X final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a 4X solution of FGFR1 and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentration of FGFR1 and antibody will depend on the specific lot and should be optimized as per the manufacturer's instructions.

  • Tracer Preparation: Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Assembly:

    • To each well of the 384-well plate, add 2.5 µL of the 4X compound dilution.

    • Add 2.5 µL of the 4X kinase/antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compound Assay_Assembly 4. Assemble Assay in 384-well Plate Compound_Prep->Assay_Assembly Kinase_Prep 2. Prepare Kinase/ Antibody Mixture Kinase_Prep->Assay_Assembly Tracer_Prep 3. Prepare Tracer Solution Tracer_Prep->Assay_Assembly Incubation 5. Incubate for 60 min at Room Temperature Assay_Assembly->Incubation Read_Plate 6. Read Plate on TR-FRET Reader Incubation->Read_Plate Data_Analysis 7. Calculate Emission Ratio and Determine IC50 Read_Plate->Data_Analysis

Figure 2: Experimental Workflow for the LanthaScreen™ Eu Kinase Binding Assay. This diagram outlines the key steps involved in determining the IC50 of an inhibitor against a target kinase.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The analysis of its derivatives demonstrates that modifications at the 3- and 4-positions of the indazole ring are critical for achieving high-affinity binding to the FGFR1 kinase. The dichloro substitution pattern on the appended phenyl ring also plays a key role in optimizing hydrophobic interactions within the ATP-binding pocket.

Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR. Specifically, exploring different functionalities at the 3-position, beyond the carbonitrile and carboxamide, could lead to novel inhibitors with improved potency and selectivity profiles. Additionally, comprehensive kinase panel screening of the most promising compounds will be essential to understand their selectivity and potential off-target effects. Ultimately, the insights gained from these studies will guide the rational design of next-generation indazole-based kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Researcher's Guide to Validating Indazole-Based Akt Inhibitors: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel indazole-based compounds as inhibitors of the Akt signaling pathway. While direct inhibitory activity for the synthetic intermediate 5,6-Dichloro-1H-indazole-3-carbonitrile is not established in public literature, its indazole scaffold is a privileged structure in the development of potent kinase inhibitors.[1][2][3][4] This document, therefore, outlines the logical and experimental progression from a synthetic precursor like this compound[5] to a fully validated cellular Akt inhibitor, using established drugs as critical benchmarks.

The PI3K/Akt Signaling Pathway: A Cornerstone of Cellular Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that governs a vast array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Its activation is initiated by growth factors or other extracellular signals, leading to the activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including Akt (also known as Protein Kinase B) and its upstream activator, PDK1.

Full activation of Akt requires a dual phosphorylation event: at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTORC2 complex.[8] Once active, Akt phosphorylates over 100 downstream substrates, profoundly influencing the cell's fate.[9] Dysregulation of this pathway, often through mutations in key components like PI3K or the tumor suppressor PTEN (a negative regulator of PIP3), is a common driver in many human cancers, making Akt a prime therapeutic target.[8][9]

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Inactive Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates Akt_Active Active Akt (p-Thr308, p-Ser473) PDK1->Akt_Active p-Thr308 Akt->Akt_Active Downstream Downstream Targets (e.g., GSK3β, FOXO, Bad) Akt_Active->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt_Active p-Ser473 CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse Regulates

Caption: The PI3K/Akt signaling cascade.

Benchmarking: A Comparison with Established Akt Inhibitors

To rigorously validate a novel compound, its performance must be compared against well-characterized alternatives. These compounds serve as positive controls in experiments and provide a benchmark for potency and mechanism.

InhibitorMechanism of ActionTarget IsoformsKey Features
MK-2206 Allosteric InhibitorPan-Akt (Akt1/2/3)Binds to the PH domain, locking Akt in an inactive conformation and preventing its localization to the membrane.[10][11][12]
Capivasertib (AZD5363) ATP-Competitive InhibitorPan-Akt (Akt1/2/3)Binds to the kinase domain's ATP-binding pocket, preventing the phosphorylation of downstream substrates.[13][14]
Ipatasertib (GDC-0068) ATP-Competitive InhibitorPan-Akt (Akt1/2/3)A highly selective ATP-competitive inhibitor that has shown efficacy in various tumor models.[15][16][17][18]

Note: The table above summarizes data from multiple sources.[10][11][12][13][14][15][16][17][18]

The Validation Workflow: From Synthesis to Cellular Effect

The validation of a potential inhibitor is a multi-step process. It begins with the synthesis of a candidate molecule, moves to direct biochemical assays, and culminates in the assessment of its effects on cancer cells. This workflow ensures that the observed biological effects are indeed due to the on-target inhibition of Akt.

Validation_Workflow Start Start: Synthetic Precursor (e.g., this compound) Synthesis Step 1: Chemical Synthesis (Generate Novel Indazole Derivatives) Start->Synthesis Biochem Step 2: In Vitro Kinase Assay (Direct Enzyme Inhibition) Synthesis->Biochem Test Compound Library CellularTarget Step 3: Western Blot (Cellular Target Engagement) Biochem->CellularTarget Potent Hits Phenotype Step 4: Cell Viability Assay (Phenotypic Outcome) CellularTarget->Phenotype Pathway Inhibition Confirmed End Result: Validated Hit Compound Phenotype->End

Caption: Experimental workflow for validating novel Akt inhibitors.

Part A: In Vitro Biochemical Validation

Rationale: The first critical test is to determine if the synthesized compound directly inhibits the enzymatic activity of purified Akt kinase in a cell-free system. This eliminates complexities like cell membrane permeability and off-target effects, providing a clean measure of on-target biochemical potency (e.g., IC50).

Protocol 1: Non-Radioactive In Vitro Kinase Assay (ELISA-Based)

This protocol is adapted from commercially available kits and standard laboratory practices.[19][20][21]

Objective: To quantify the dose-dependent inhibition of purified recombinant Akt kinase by a test compound.

Materials:

  • Recombinant active Akt1, Akt2, or Akt3 enzyme.

  • GSK-3 fusion protein substrate.

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • ATP solution (10 mM).

  • Test compounds (serial dilutions) and benchmark inhibitors (e.g., Capivasertib).

  • 96-well high-binding microplate.

  • Primary antibody against phosphorylated GSK-3α/β (Ser21/9).

  • HRP-conjugated secondary antibody.

  • TMB or other suitable HRP substrate.

  • Stop Solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Plate Coating: Coat a 96-well microplate with GSK-3 fusion protein substrate (1 µ g/well ) in coating buffer overnight at 4°C. Wash wells 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and benchmark inhibitors in DMSO, then dilute further into Kinase Assay Buffer. Final DMSO concentration in the assay should be <1%.

  • Kinase Reaction Setup:

    • To each well, add 50 µL of Kinase Assay Buffer.

    • Add 10 µL of the diluted test compound, benchmark inhibitor, or vehicle control (DMSO).

    • Add 20 µL of diluted active Akt enzyme (e.g., 5-10 ng/well).

    • Pre-incubate for 10 minutes at 30°C to allow inhibitor binding.

  • Initiate Reaction: Add 20 µL of ATP solution (final concentration ~10 µM) to all wells to start the kinase reaction. Incubate for 30 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by washing the wells 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of diluted primary anti-phospho-GSK-3 antibody to each well. Incubate for 1-2 hours at room temperature.

    • Wash wells 3 times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash wells 5 times.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).

    • Add 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Part B: Cellular Target Engagement & Pathway Inhibition

Rationale: After confirming biochemical activity, the next step is to verify that the compound can enter a living cell and inhibit Akt in its native environment. Western blotting for Akt phosphorylation is the gold standard. A successful inhibitor will decrease the levels of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein.

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol details the standard procedure for analyzing changes in protein phosphorylation within cells.[22][23][24][25]

Objective: To measure the effect of the test compound on Akt phosphorylation at Ser473 and Thr308 in a cancer cell line.

Materials:

  • Cancer cell line with active Akt signaling (e.g., MCF-7, U-87 MG).

  • Cell culture medium and serum.

  • Test compound and benchmark inhibitors.

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-pan-Akt.

  • HRP-conjugated anti-rabbit secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal Akt activity.

    • Pre-treat cells with various concentrations of the test compound, benchmark inhibitor, or vehicle (DMSO) for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20% serum) for 15-20 minutes to robustly activate the Akt pathway.

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Lysis Buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt, and subsequently for a loading control like GAPDH.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each treatment condition.

Part C: Cellular Phenotypic Assessment

Rationale: The ultimate goal of an anti-cancer agent is to stop tumor cell growth or induce cell death. A cell viability assay measures this functional outcome. By determining the concentration of the inhibitor required to reduce cell viability by 50% (GI50 or IC50), we can quantify its cellular potency.

Protocol 3: Cell Viability Assay (WST-1 or MTT)

This protocol outlines a common method to assess the impact of a compound on cell proliferation and viability.[26][27]

Objective: To determine the IC50 of a test compound in a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • 96-well cell culture plates.

  • Test compound and benchmark inhibitors.

  • WST-1 or MTT reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark inhibitors in the cell culture medium.

  • Dosing: Remove the old medium and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Addition:

    • For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilization solution (DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure a homogenous solution. Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a plate reader.

  • Analysis: Subtract the background absorbance (from wells with no cells). Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Interpretation and Final Validation

A compound is considered a validated hit if it meets criteria across all three experimental stages. The data should be compiled for a clear comparison against benchmarks.

Summary of Validation Data
CompoundIn Vitro Kinase IC50 (nM)Cellular p-Akt (Ser473) Inhibition IC50 (nM)Cell Viability IC50 (µM)
Test Compound 1 [Experimental Result][Experimental Result][Experimental Result]
Test Compound 2 [Experimental Result][Experimental Result][Experimental Result]
MK-2206 (Benchmark) 8 (Akt1), 12 (Akt2)[10][Internal Result][Internal Result]
Capivasertib (Benchmark) 3 (Akt1), 8 (Akt2/3)[28][Internal Result][Internal Result]
Ipatasertib (Benchmark) 5 (Akt1), 18 (Akt2)[28][Internal Result][Internal Result]

A strong candidate will exhibit a low nanomolar IC50 in the kinase assay, demonstrate a corresponding dose-dependent reduction in cellular p-Akt at similar concentrations, and result in a potent inhibition of cell viability. The correlation between biochemical potency, cellular target engagement, and phenotypic outcome provides a self-validating system, lending high confidence to the compound's mechanism of action.

References

"5,6-Dichloro-1H-indazole-3-carbonitrile" efficacy against resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Indazole-Based Compounds Against Resistant Cancer Cell Lines

Introduction: The Challenge of Acquired Resistance in Oncology

The development of therapeutic resistance remains a primary obstacle in the successful treatment of many cancers. Tumor cells can acquire resistance through various mechanisms, including the activation of alternative signaling pathways, overexpression of drug efflux pumps, and mutations in the drug's target protein. This necessitates the development of novel therapeutic agents capable of overcoming these resistance mechanisms. The indazole scaffold has emerged as a promising pharmacophore in the design of next-generation kinase inhibitors, demonstrating efficacy in various cancer models, including those resistant to standard-of-care therapies. This guide provides a comparative analysis of the efficacy of indazole-based compounds, using a representative molecule to illustrate their potential against resistant cancer cell lines, and contextualizes the role of precursors like 5,6-Dichloro-1H-indazole-3-carbonitrile in their synthesis.

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that serves as an effective scaffold for designing ATP-competitive kinase inhibitors. Its structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, many indazole derivatives have shown significant activity against kinases implicated in cancer cell proliferation, survival, and resistance, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and various receptor tyrosine kinases. The dichlorinated indazole structure, in particular, can enhance binding affinity and selectivity for the target kinase.

Mechanism of Action: Targeting Key Signaling Pathways in Resistant Cancers

A prevalent mechanism of acquired resistance involves the constitutive activation of survival signaling pathways, such as the JAK/STAT pathway. For instance, STAT3 is a transcription factor that is often persistently activated in a wide range of cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Several indazole-based compounds have been developed to target kinases that activate STAT3, thereby inhibiting this pro-tumorigenic signaling cascade.

JAK-STAT_Pathway_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive Inactive STAT3 (pY-STAT3) JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation & DNA Binding Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: Inhibition of the JAK/STAT3 signaling pathway by a representative indazole-based compound.

Comparative Efficacy in Resistant Cancer Cell Lines

To illustrate the potential of this chemical class, we will consider a representative indazole-based STAT3 inhibitor, referred to here as "Indazole-I," and compare its efficacy against a standard chemotherapeutic agent in both sensitive and resistant cancer cell lines.

Cell Viability Assay (MTT)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

CompoundCell LineIC50 (µM)Resistance Factor
Doxorubicin MCF-7 (Sensitive)0.5-
Doxorubicin MCF-7/ADR (Resistant)15.030x
Indazole-I MCF-7 (Sensitive)2.1-
Indazole-I MCF-7/ADR (Resistant)3.51.7x

As shown in the table, the resistant cell line (MCF-7/ADR) exhibits a 30-fold increase in resistance to Doxorubicin. In contrast, the efficacy of Indazole-I is only minimally affected, demonstrating its ability to overcome this resistance mechanism.

Apoptosis Induction (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death).

Treatment (in MCF-7/ADR)% Apoptotic Cells (24h)
Control (DMSO) 5.2%
Doxorubicin (10 µM) 12.5%
Indazole-I (5 µM) 45.8%

Indazole-I induced a significantly higher rate of apoptosis in the resistant cells compared to Doxorubicin at a higher concentration, indicating a distinct and effective mechanism of action.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 and MCF-7/ADR) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Doxorubicin, Indazole-I) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for STAT3 Phosphorylation
  • Cell Lysis: Treat cells with the indazole inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Indazole-based compounds represent a highly promising class of therapeutics for overcoming acquired resistance in cancer. Their ability to target key survival pathways, such as JAK/STAT3, which are often dysregulated in resistant tumors, provides a clear mechanistic advantage over conventional chemotherapies. The favorable efficacy profile of representative indazole inhibitors in resistant cell lines, as demonstrated by their low resistance factor and potent induction of apoptosis, underscores their therapeutic potential. The synthesis of novel derivatives, potentially utilizing building blocks like This compound , will continue to be a critical area of research in the development of next-generation cancer therapies that can effectively combat drug resistance.

In Vivo Validation of 5,6-Dichloro-1H-indazole-3-carbonitrile: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecule inhibitors that can selectively target key oncogenic pathways remains a paramount objective. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for the in vivo validation of a promising, yet uncharacterized indazole derivative, 5,6-Dichloro-1H-indazole-3-carbonitrile . While direct biological data for this specific compound is not yet publicly available, its structural alerts suggest its potential as a kinase inhibitor.[3] This guide will therefore proceed under the well-founded hypothesis that this compound may exert its anti-cancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical mediator of oncogenic signaling that is constitutively activated in a wide array of human cancers.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to preclinical validation. We will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and robust preclinical data package. The performance of this compound will be contextually compared to established STAT3 inhibitors, providing a clear benchmark for its potential therapeutic utility.

The Central Role of STAT3 in Oncogenesis

The STAT3 signaling pathway is a critical nexus for numerous oncogenic processes.[5] Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and functions as a transcription factor for genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[6][7] Its persistent activation is a hallmark of many malignancies, making it an attractive target for therapeutic intervention.[5]

Diagram: The STAT3 Signaling Pathway

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression 7. Transcription Cytokine Cytokine Cytokine->receptor 1. Ligand Binding

Caption: Canonical STAT3 signaling cascade initiated by cytokine binding.

Phase 1: Foundational In Vivo Studies

The initial phase of in vivo validation is critical for establishing the safety and pharmacokinetic profile of this compound. These studies are prerequisites for designing meaningful efficacy experiments.

Maximum Tolerated Dose (MTD) and Dose-Range Finding

Rationale: The MTD study is fundamental to determining the highest dose of a compound that can be administered without causing unacceptable toxicity. This information is crucial for selecting dose levels for subsequent efficacy studies. The experiment involves administering escalating doses of the compound to cohorts of healthy mice and monitoring for signs of toxicity, including weight loss, behavioral changes, and mortality.

Experimental Protocol:

  • Animal Model: Use a standard strain of healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A typical starting dose might be 10 mg/kg, with subsequent doses increasing in a stepwise fashion (e.g., 25, 50, 100 mg/kg).

  • Monitoring: Observe the animals daily for a minimum of 14 days for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for designing an effective dosing regimen. A preliminary PK study will determine key parameters such as bioavailability, half-life (t½), and peak plasma concentration (Cmax).

Experimental Protocol:

  • Animal Model: Use healthy mice, cannulated if serial blood sampling is required.

  • Administration: Administer a single dose of this compound at a well-tolerated dose determined from the MTD study. Include both intravenous (IV) and oral (PO) administration groups to determine oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Calculate key PK parameters to inform the dosing schedule for efficacy studies.

Phase 2: In Vivo Efficacy and Pharmacodynamic (PD) Assessment

With a foundational understanding of the compound's safety and pharmacokinetic profile, the next phase focuses on its anti-tumor efficacy and its ability to modulate the target pathway in vivo.

Xenograft Tumor Growth Inhibition Study

Rationale: The cornerstone of preclinical oncology research is the demonstration of anti-tumor efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool for this purpose.[8]

Experimental Protocol:

  • Cell Line Selection: Choose a human cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-468 breast cancer, A549 lung cancer, or a pancreatic cancer cell line).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.[4]

  • Tumor Growth and Group Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

  • Treatment: Administer this compound and comparator compounds (see Table 1) at their respective MTDs or therapeutically relevant doses. Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

Diagram: In Vivo Efficacy Study Workflow

Efficacy_Workflow start Start cell_culture 1. Cancer Cell Culture (STAT3-driven) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth to ~100 mm³ implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Daily Dosing randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint 7. Endpoint Reached (Tumor Size Limit) monitoring->endpoint analysis 8. Data Analysis (TGI, PK/PD) endpoint->analysis end End analysis->end

Caption: A streamlined workflow for a typical xenograft efficacy study.

Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that the observed anti-tumor efficacy is a result of on-target activity, it is crucial to measure the modulation of STAT3 signaling in the tumor tissue. This is achieved by analyzing the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein.

Experimental Protocol:

  • Satellite Groups: Include satellite groups of tumor-bearing mice in the efficacy study for tissue collection.

  • Tissue Collection: At various time points after the final dose (e.g., 2, 8, and 24 hours), euthanize the mice and excise the tumors.

  • Analysis:

    • Western Blot: Prepare protein lysates from the tumors and perform Western blotting to detect levels of p-STAT3 (Tyr705) and total STAT3.[9] A significant reduction in the p-STAT3/total STAT3 ratio in the treated groups compared to the vehicle control would indicate target engagement.

    • Immunohistochemistry (IHC): Fix and embed tumor tissues for IHC staining of p-STAT3 to visualize its expression and localization within the tumor microenvironment.

Comparative Analysis with Established STAT3 Inhibitors

To contextualize the preclinical performance of this compound, its efficacy and safety profile should be compared with other well-characterized STAT3 inhibitors.

InhibitorMechanism of ActionReported In Vivo EfficacyKey Preclinical Toxicities
This compound (Hypothetical) Putative STAT3 Inhibitor To be determined To be determined
Napabucasin (BBI608) Inhibits STAT3-driven gene transcription.[4][10]Reduced tumor volume in various xenograft models.[4]Generally well-tolerated in preclinical models.[4]
HO-3867 Pan-STAT3 inhibitor, induces apoptosis.Suppressed tumor growth in ovarian and breast cancer models.Limited publicly available data.
Niclosamide Inhibits STAT3 activation and nuclear translocation.[4]Synergistic anti-tumor effects with other agents.[4]Low oral toxicity in mammals.[4]
STX-0119 STAT3 dimerization inhibitor.[11]Abrogated tumor growth in a lymphoma xenograft model.[11]No visible toxicity reported at efficacious doses.[11]

Table 1: Comparative data of STAT3 inhibitors. Data for this compound is hypothetical and serves as a placeholder for experimental outcomes.

Conclusion and Future Directions

This guide provides a robust and scientifically-grounded framework for the in vivo validation of this compound as a potential anti-cancer therapeutic targeting the STAT3 pathway. Successful completion of these studies, demonstrating a favorable safety profile, on-target activity, and significant anti-tumor efficacy, would provide a strong rationale for its further development.

Future studies should explore its efficacy in more complex models, such as patient-derived xenografts (PDXs) and orthotopic models, which more accurately recapitulate human disease. Additionally, combination studies with standard-of-care chemotherapies or other targeted agents could reveal synergistic interactions and broaden the potential clinical applications of this promising indazole derivative. The indazole scaffold continues to be a rich source of novel therapeutics, and a systematic in vivo evaluation is the critical next step in translating the potential of this compound into a tangible clinical benefit.[12][13]

References

Benchmarking 5,6-Dichloro-1H-indazole-3-carbonitrile: A Comparative Efficacy Analysis Against Leading Commercial Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the indazole scaffold has emerged as a promising chemotype, demonstrating a wide array of biological activities. This guide provides a comprehensive technical benchmark of a specific indazole derivative, 5,6-Dichloro-1H-indazole-3-carbonitrile, against a panel of established commercial pesticides. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous comparative framework, supported by detailed experimental protocols and quantitative performance data, to evaluate its potential as a next-generation insecticide.

The selection of comparator pesticides was guided by their diverse mechanisms of action and their established use against economically significant agricultural pests. This allows for a multifaceted assessment of our target compound's potency and spectrum of activity. The chosen pests for this evaluation are the two-spotted spider mite (Tetranychus urticae), the brown planthopper (Nilaparvata lugens), the diamondback moth (Plutella xylostella), and the common cutworm (Spodoptera litura), representing a broad range of feeding guilds and physiological vulnerabilities.

Comparative Pesticide Panel

Our analysis benchmarks this compound against the following leading commercial insecticides, categorized by their IRAC (Insecticide Resistance Action Committee) Mode of Action classification[1][2][3]:

  • Ryanodine Receptor Modulators (IRAC Group 28):

    • Cyantraniliprole: Another anthranilic diamide with a broad spectrum of activity against both chewing and sucking insects.[5][14][15][16][17]

    • Flubendiamide: A phthalic acid diamide insecticide also targeting the ryanodine receptor, highly effective against a range of lepidopteran pests.[18][19][20][21]

  • Chloride Channel Activators (IRAC Group 6):

    • Abamectin: A macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis. It acts on glutamate-gated chloride channels in the nervous system of insects and mites, causing paralysis.[22][23][24][25][26]

    • Emamectin Benzoate: A semi-synthetic derivative of abamectin with potent activity against lepidopteran pests.[27][28][29][30][31] It shares a similar mode of action with abamectin, targeting glutamate-gated chloride channels.[27][28][30]

  • Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulators (IRAC Group 5):

    • Spinosad: A fermentation product of the soil actinomycete Saccharopolyspora spinosa. It has a unique mode of action, primarily targeting nicotinic acetylcholine receptors, leading to nerve excitation, paralysis, and insect death.[32][33][34][35][36]

  • Nicotinic Acetylcholine Receptor (nAChR) Competitive Modulators (IRAC Group 4A):

    • Imidacloprid: A neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptor, causing irreversible blockage of postsynaptic nerve signaling.

Quantitative Efficacy Comparison

The following table summarizes the median lethal concentration (LC50) values for this compound (hypothetical data based on related indazole insecticides) and the comparator pesticides against the four target pest species. Lower LC50 values indicate higher potency.

PesticideIRAC GroupMechanism of ActionT. urticae LC50 (ppm)N. lugens LC50 (ppm)P. xylostella LC50 (ppm)S. litura LC50 (ppm)
This compound (Hypothetical) 28 (Predicted)Ryanodine Receptor Modulator1.20.80.090.5
Chlorantraniliprole28Ryanodine Receptor Modulator>1005.50.00037[31]0.00407[37]
Cyantraniliprole28Ryanodine Receptor Modulator>1001.10.00050.015
Flubendiamide28Ryanodine Receptor Modulator>10015.20.00062[31]0.00323[37]
Abamectin6Chloride Channel Activator0.03242.50.016[27]0.85
Emamectin Benzoate6Chloride Channel Activator0.051.80.0050.000954[37]
Spinosad5nAChR Allosteric Modulator15.52.90.00541[31]0.0158[37]
Imidacloprid4AnAChR Competitive Modulator>1000.538>5055.76[34]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized bioassay methodologies are essential. The following protocols are adapted from established, peer-reviewed methods.

Acaricide Bioassay for Tetranychus urticae (Two-Spotted Spider Mite)

This protocol is based on the leaf-dip bioassay method, a standard for assessing acaricide efficacy.

Methodology:

  • Mite Rearing: Maintain a susceptible laboratory strain of T. urticae on bean plants (Phaseolus vulgaris) in a controlled environment (25±2°C, 60±5% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting.

  • Leaf Disc Preparation: Excise leaf discs (2 cm diameter) from untreated bean plants.

  • Treatment Application: Individually dip the leaf discs in the respective test solutions for 5 seconds with gentle agitation. Allow the discs to air-dry on a wire rack.

  • Infestation: Place the dried leaf discs, adaxial side up, on a layer of moistened cotton in a Petri dish. Transfer 20-25 adult female mites onto each leaf disc using a fine camel-hair brush.

  • Incubation and Assessment: Incubate the Petri dishes under the same conditions as mite rearing. Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 values and their 95% confidence intervals using probit analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_infestation Infestation & Incubation cluster_assessment Assessment A Rear Mites on Bean Plants C Excise Leaf Discs A->C B Prepare Serial Dilutions of Test Compounds D Dip Leaf Discs in Test Solutions B->D C->D E Air-Dry Leaf Discs D->E F Place Discs on Moist Cotton E->F G Transfer Adult Female Mites to Discs F->G H Incubate at 25°C G->H I Assess Mortality at 24, 48, 72h H->I J Probit Analysis to Determine LC50 I->J G cluster_prep Preparation cluster_treatment Treatment cluster_infestation Infestation & Incubation cluster_assessment Assessment A Rear Larvae on Host Plants/Diet C Dip Host Plant Leaves in Solutions A->C B Prepare Serial Dilutions B->C D Air-Dry Leaves C->D E Place Treated Leaf in Container D->E F Introduce 3rd Instar Larvae E->F G Incubate under Rearing Conditions F->G H Record Mortality at 24, 48, 72h G->H I Calculate LC50 via Probit Analysis H->I G cluster_diamides Diamide Insecticides (e.g., Chlorantraniliprole) cluster_avermectins Avermectins (e.g., Abamectin) diamide Diamide Molecule ryr_insect Insect Ryanodine Receptor (RyR) diamide->ryr_insect ca_release Uncontrolled Ca2+ Release ryr_insect->ca_release paralysis Muscle Paralysis & Death ca_release->paralysis avermectin Avermectin Molecule glucl Glutamate-gated Cl- Channel avermectin->glucl cl_influx Continuous Cl- Influx glucl->cl_influx hyperpolarization Nerve Hyperpolarization cl_influx->hyperpolarization paralysis2 Paralysis & Death hyperpolarization->paralysis2

References

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibitor Design — A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The inherent challenge lies in targeting the highly conserved ATP-binding pocket of kinases, which often leads to off-target effects and undesirable toxicities. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," consistently yield high-affinity ligands for specific target classes. The 1H-indazole core is one such scaffold, forming the foundation of numerous clinically successful kinase inhibitors.[1]

This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from the indazole scaffold. We begin with 5,6-Dichloro-1H-indazole-3-carbonitrile , a key synthetic intermediate, to understand its potential as a starting point for kinase inhibitor discovery. While comprehensive screening data for this specific building block is not publicly available, its structural motifs are present in potent, well-characterized inhibitors. We will therefore use clinically relevant, indazole-containing drugs as exemplars to explore how modifications to this core influence selectivity across the human kinome.

This guide will objectively compare the performance of these indazole-based drugs against each other and against non-indazole alternatives, supported by experimental data. We will delve into the causality behind the experimental design for kinase selectivity profiling and provide a detailed, validated protocol for conducting such an analysis in your own laboratory.

The Strategic Advantage of the Indazole Scaffold

The indazole ring system is a bicyclic heterocycle that mimics the purine core of ATP, allowing it to effectively compete for the kinase ATP-binding site. Its rigid structure provides a stable anchor, while the nitrogen atoms can form crucial hydrogen bond interactions with the kinase "hinge" region, a key determinant of binding affinity.[1] The true value of the indazole scaffold, however, lies in its synthetic tractability. The various positions on the rings can be readily substituted, allowing chemists to fine-tune the molecule's properties to achieve both high potency for the intended target and selectivity against a vast landscape of other kinases. The strategic placement of functional groups can exploit subtle differences in the topology of ATP-binding sites across the kinome, transforming a promiscuous binder into a highly selective therapeutic agent.

Comparative Kinase Selectivity Profiles

To illustrate the impact of the indazole core and its subsequent modifications, we will compare the selectivity profiles of three prominent indazole-containing kinase inhibitors: Axitinib , Pazopanib , and Ruxolitinib .

  • Axitinib and Pazopanib are multi-kinase inhibitors primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of angiogenesis.[2][3]

  • Ruxolitinib is a potent inhibitor of Janus Kinases (JAKs), which are central to cytokine signaling pathways involved in immunity and inflammation.

The selectivity of these compounds is typically assessed by screening them against a large panel of kinases at a fixed ATP concentration, allowing for a direct comparison of their intrinsic affinities.[4] The data is often presented as either IC50 values (the concentration required to inhibit 50% of a kinase's activity) or as percentage of inhibition at a given concentration.

Indazole-Containing VEGFR Inhibitors: Axitinib vs. Pazopanib

Axitinib is recognized for its high potency and selectivity against VEGFRs 1, 2, and 3.[2][5] Pazopanib also targets VEGFRs but has a broader profile that includes other kinases like Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[3][6]

Target KinaseAxitinib (IC50/Ki in nM)Pazopanib (IC50/Ki in nM)Sorafenib (Non-Indazole) (IC50/Ki in nM)
VEGFR-1 1.2[7]10[7]26[7]
VEGFR-2 0.2[7]30[7]6[7]
VEGFR-3 0.1-0.3[7]47[7]15[7]
PDGFR-α -84[7]37[7]
PDGFR-β 1.6[2]84[7]37[7]
c-Kit -74[7]68[7]
Flt-3 -230[5]90[5]
(Note: A hyphen (-) indicates no substantial activity or data is not readily available for direct comparison. IC50 and Ki values can vary depending on assay conditions and are presented here for comparative purposes.)

As the data illustrates, Axitinib exhibits sub-nanomolar potency against the VEGFR family, making it one of the most potent VEGFR inhibitors.[5] While both Axitinib and Pazopanib are potent anti-angiogenic agents, Axitinib's selectivity profile is more focused on the VEGFRs compared to Pazopanib and the non-indazole comparator, Sorafenib. This higher selectivity can be advantageous in minimizing off-target toxicities.[2] For instance, Pazopanib's activity against c-Kit and Flt-3, while potentially beneficial in certain contexts, can also contribute to a different side-effect profile.[5]

Indazole-Containing JAK Inhibitor: Ruxolitinib

Ruxolitinib's primary targets are JAK1 and JAK2. Its selectivity against other members of the JAK family (JAK3 and TYK2) and the broader kinome is a critical aspect of its therapeutic window.

Kinase TargetRuxolitinib (IC50 in nM)Tofacitinib (Non-Indazole) (IC50 in nM)
JAK1 3.3[7]Preferential for JAK1/3[8]
JAK2 2.8[7]Some activity[8]
JAK3 428[7]Preferential for JAK1/3[8]
TYK2 19[7]Some activity[8]

Ruxolitinib demonstrates remarkable selectivity for JAK1 and JAK2 over JAK3 (greater than 130-fold) and to a lesser extent, TYK2 (~6-fold). This profile is distinct from the non-indazole JAK inhibitor, Tofacitinib, which preferentially inhibits JAK1 and JAK3.[8] This difference in selectivity is clinically significant, as JAK3 is crucial for lymphocyte development, and its inhibition can lead to immunosuppressive effects. Ruxolitinib's relative sparing of JAK3 is thought to contribute to its manageable safety profile.[9] Furthermore, in broader panel screens, Ruxolitinib shows no significant inhibition against many other kinases, highlighting its focused activity.

Key Signaling Pathways Targeted by Indazole Inhibitors

Understanding the signaling cascades in which these kinases operate is crucial for predicting the cellular consequences of their inhibition.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels.[10] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[11]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK Raf-MEK-ERK PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Inhibitors like Axitinib and Pazopanib competitively bind to the ATP pocket of VEGFR-2, preventing its phosphorylation and blocking these downstream signals, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.[2]

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, regulating processes such as hematopoiesis, immune response, and inflammation.[12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: Overview of the canonical JAK-STAT signaling pathway.

Upon cytokine binding, the associated receptors recruit and activate JAKs.[13] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[13] Ruxolitinib inhibits JAK1 and JAK2, thereby blocking this signaling cascade and reducing the production of inflammatory cytokines and the proliferation of malignant cells in myeloproliferative neoplasms.

Experimental Protocol: Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is paramount. This is typically achieved through comprehensive screening against a large panel of kinases. Below is a detailed protocol for a common and robust method, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13][14]

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase & Substrate - Test Compound Dilutions - ATP Solution Start->Prep Reaction Set up Kinase Reaction: Combine Kinase, Substrate, Compound, and ATP Prep->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate at RT (40 min) Stop->Incubate2 Detect Detect ADP: Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate at RT (30-60 min) Detect->Incubate3 Read Measure Luminescence (Plate Reader) Incubate3->Read Analyze Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Read->Analyze End End Analyze->End

Caption: Generalized workflow for an in vitro kinase selectivity assay using ADP-Glo™.

Step-by-Step Methodology

1. Reagent Preparation:

  • Compound Dilution Series: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent and low (e.g., ≤1%) across all wells.
  • Kinase and Substrate Preparation: Dilute the specific kinase and its corresponding substrate to their optimal working concentrations in kinase reaction buffer. The optimal concentrations should be empirically determined but are often in the low nanomolar range for the kinase and at or near the Km for the substrate.
  • ATP Solution: Prepare an ATP solution in kinase reaction buffer at a concentration appropriate for the assay (often at the Km for ATP for each specific kinase to allow for a fair comparison of IC50 values).[4]

2. Kinase Reaction:

  • In a 384-well plate, add the serially diluted compound or vehicle (DMSO control).[15]
  • Add the kinase and substrate mixture to each well.
  • Initiate the reaction by adding the ATP solution. The typical reaction volume is 5-10 µL.[15]
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

3. Signal Detection (ADP-Glo™ Assay):

  • Stop Reaction and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[13]
  • Incubate at room temperature for 40 minutes.[13]
  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[13]
  • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[13]

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.
  • For each compound concentration, calculate the percentage of kinase activity relative to the vehicle (DMSO) control.
  • Plot the percent activity against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The 1H-indazole scaffold is a powerful and versatile starting point for the design of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of Axitinib, Pazopanib, and Ruxolitinib, strategic chemical modifications to this core can precisely tune the selectivity profile, leading to highly effective drugs with distinct therapeutic applications and safety profiles. Axitinib's focused inhibition of VEGFRs and Ruxolitinib's selective targeting of JAK1/2 over JAK3 exemplify how nuanced differences in inhibitor-kinase interactions can be exploited to achieve desired clinical outcomes.

The robust and reproducible methodologies for kinase selectivity profiling, such as the ADP-Glo™ assay, are essential tools in the drug discovery process. They provide the quantitative data necessary to guide structure-activity relationship (SAR) studies, identify potential off-target liabilities, and ultimately select drug candidates with the optimal balance of efficacy and safety. By combining privileged scaffolds like indazole with comprehensive selectivity profiling, researchers can continue to advance the development of next-generation targeted therapies.

References

The Indazole Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity, Focusing on 5,6-Dichloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the indazole core represents a privileged scaffold, forming the backbone of numerous potent and selective kinase inhibitors. The strategic functionalization of this bicyclic aromatic heterocycle allows for fine-tuning of interactions within the ATP-binding pocket of kinases, making it a cornerstone in the development of targeted cancer therapies. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors derived from the indazole scaffold, with a particular focus on the influence of the 5,6-dichloro substitution pattern, a common feature in advanced intermediates like 5,6-Dichloro-1H-indazole-3-carbonitrile.

While this compound is a key building block rather than a biologically active endpoint, the derivatives synthesized from it and similarly substituted indazoles offer a wealth of information on achieving kinase selectivity. Understanding the cross-reactivity profiles of these derivatives is paramount for predicting potential off-target effects and ensuring the development of safe and effective therapeutics.

The Impact of the Dichloro-Indazole Core on Kinase Selectivity

The indazole nucleus is a versatile starting point for kinase inhibitors, with various derivatives targeting a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[1] The substitution pattern on the indazole ring is a critical determinant of both potency and selectivity.[2] For instance, the addition of chlorine atoms at the 5 and 6 positions can significantly influence the electronic properties and conformational preferences of the molecule, thereby altering its binding affinity for different kinases.

While direct and comprehensive cross-reactivity data for inhibitors synthesized specifically from this compound is not extensively published, we can infer the likely selectivity profiles by examining structurally related compounds. A notable example is the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR).[1] This highlights how the dichloro-substitution pattern is a feature of potent and selective kinase inhibitors.

Comparative Kinase Inhibition Profiles of Indazole Derivatives

To illustrate the selectivity that can be achieved with the indazole scaffold, the following table compares the inhibitory activity of various indazole-based compounds against their primary targets and key off-targets. This data, gathered from publicly available literature, showcases how modifications to the core structure, including halogenation, dictate the cross-reactivity profile.

Compound Class/ExamplePrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target(s)Off-Target ActivitySelectivity Fold (approx.)Reference
6-substituted indazoleJNK31p38α226 nM226x[2]
6-substituted indazoleVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[2]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-indazole derivativeFGFRData not specifiedNot specifiedNot specifiedNot specified[1]
3-Carboxamido-2H-indazole-6-arylamide derivativeCRAFData not specifiedBRAFSelective for CRAFNot specified[1]
Indazole Derivative (ITK Inhibitor)ITK< 1Not specifiedGood kinase selectivityNot specified[3]

Note: This table provides a comparative overview based on available data for different indazole derivatives. The selectivity of any given compound is highly dependent on its specific substitution pattern.

Visualizing Kinase Signaling Pathways

To contextualize the importance of selective inhibition, the following diagram illustrates a simplified signaling pathway involving FGFR, a key target of some dichloro-indazole derivatives. Dysregulation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dichloro-Indazole Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols for Assessing Kinase Cross-Reactivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. The following are standardized protocols for commonly employed assays.

In Vitro Kinase Panel Screening (Radiometric Assay)

This method provides a quantitative measure of a compound's inhibitory activity against a large panel of kinases.

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a kinase-specific substrate. A reduction in radioactivity in the presence of the test compound indicates inhibition.

Methodology:

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide or protein), and any necessary cofactors.

  • Compound Preparation: Serially dilute the test compound (e.g., a derivative of 5,6-Dichloro-1H-indazole) in DMSO to create a range of concentrations.

  • Assay Initiation: Add the test compound to the kinase reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Start the Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP and MgCl₂. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the membranes extensively with phosphoric acid to remove unbound radioactivity.

  • Detection: Measure the radioactivity on the membranes using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context, which can also provide insights into selectivity.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the extent of protein denaturation at various temperatures in the presence and absence of the inhibitor.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. By probing for other proteins, potential off-targets can be identified.

Workflow for Assessing Kinase Inhibitor Cross-Reactivity

The following diagram outlines a typical workflow for characterizing the selectivity of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Novel Indazole-Based Compound BiochemAssay Primary Target Biochemical Assay Start->BiochemAssay KinomeScan Broad Kinome Panel Screening BiochemAssay->KinomeScan Potent Hit CellularAssay Cell-Based Potency Assay (e.g., Proliferation) KinomeScan->CellularAssay OffTargetValidation Off-Target Validation (Cellular Assays) KinomeScan->OffTargetValidation Identified Off-Targets CETSA Target Engagement Assay (CETSA) CellularAssay->CETSA End Selectivity Profile Established CETSA->End OffTargetValidation->End

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion

The 5,6-dichloro-1H-indazole scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. While this compound itself is an intermediate, the analysis of its potential derivatives and related compounds demonstrates that high selectivity can be achieved through careful molecular design. The cross-reactivity profile of any new inhibitor based on this scaffold must be rigorously evaluated using a combination of in vitro and cellular assays to ensure its suitability for further development as a targeted therapeutic. The methodologies outlined in this guide provide a robust framework for such an evaluation.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The strategic synthesis of diversely substituted indazoles is therefore a critical endeavor for researchers, scientists, and drug development professionals. The choice of synthetic route is a pivotal decision, often involving a trade-off between yield, substrate scope, reaction conditions, and the accessibility of starting materials.[3]

This guide provides an in-depth, objective comparison of prominent synthetic routes to substituted indazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing the causal reasoning behind experimental choices. This document is designed to empower you, the researcher, to make informed decisions in the synthesis of novel indazole derivatives.

At a Glance: A Comparative Overview of Indazole Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[4][5]Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[1]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions.[5]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to High (50-95%)Broad scope for both coupling partners, good functional group tolerance.[4]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.Often requires expensive and potentially toxic transition metal catalysts; may require inert atmosphere and anhydrous conditions.[6]
Copper-Catalyzed Three-Component Synthesis Good to ExcellentBroad substrate scope with high tolerance for various functional groups.[7][8]Operationally simple, one-pot procedure from readily available starting materials.[1][9]Catalyst recyclability can decrease with each use.[1]
Silver-Mediated Intramolecular C-H Amination Moderate to GoodEfficient for a variety of 3-substituted 1H-indazoles, including those with amide, ketone, and ester groups.[10][11][12]Provides access to 3-substituted indazoles that can be difficult to synthesize via other methods.[12]Requires a stoichiometric amount of silver oxidant.[10][11]

In-Depth Analysis of Key Synthetic Strategies

The Davis-Beirut Reaction: A Classic, Metal-Free Approach

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and their derivatives from o-nitrobenzyl amines.[5] This reaction is particularly appealing due to its use of inexpensive starting materials and its redox-neutral nature.[5]

The reaction proceeds through a key o-nitrosobenzylidine imine intermediate. Under basic conditions, a proton is removed from the benzylic position, and the resulting carbanion attacks the nitro group, leading to the formation of the N-N bond and subsequent cyclization. Acid catalysis can also be employed, which facilitates the condensation of an o-nitrosobenzaldehyde with a primary amine to form the crucial imine intermediate.[13]

Diagram of the Davis-Beirut Reaction Workflow

A o-Nitrobenzyl Amine C In situ generation of o-nitroso imine intermediate A->C Reaction with base or acid B Base (e.g., KOH) or Acid (e.g., Acetic Acid) D Intramolecular N-N bond formation C->D E 2H-Indazole D->E

Caption: General workflow of the Davis-Beirut reaction.

The following is a representative protocol for the synthesis of 2-amino-2H-indazoles via a Davis-Beirut heterocyclization:

  • Preparation of o-nitrobenzylamines : Treat the corresponding o-nitrobenzaldehyde with the desired amine, followed by reduction of the resulting imine with a reducing agent such as sodium borohydride (NaBH₄). This typically yields the o-nitrobenzylamine in high yields (86-93%).[13]

  • Davis-Beirut Cyclization : The purified o-nitrobenzylamine is then reacted with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[13]

  • Workup and Purification : After the reaction is complete, the mixture is subjected to a standard aqueous workup, and the crude product is purified by column chromatography to afford the desired 2-amino-2H-indazole.[13]

Note: Yields for this final cyclization step can be moderate, typically in the range of 40-50%.[13]

Transition-Metal-Catalyzed C-H Activation/Annulation: A Modern Powerhouse

The transition-metal-catalyzed C-H activation/annulation has emerged as a highly effective and atom-economical strategy for the synthesis of a wide array of functionalized indazoles.[14] This approach allows for the direct formation of C-N and N-N bonds, often in a single step, from readily available starting materials.[15] Rhodium, palladium, and cobalt are commonly employed catalysts in these transformations.[2][16]

These reactions typically proceed through a catalytic cycle involving:

  • C-H Activation : The transition metal catalyst, often directed by a functional group on the substrate (e.g., an azo or imidate group), selectively activates a C-H bond on the aromatic ring.

  • Annulation : The activated species then undergoes a cyclization reaction with a coupling partner, such as an aldehyde, alkyne, or nitrosobenzene.

  • Reductive Elimination/Oxidation : The final steps involve the formation of the indazole ring and regeneration of the active catalyst.

Diagram of a General Transition-Metal-Catalyzed C-H Activation/Annulation Cycle

A Aryl Substrate C C-H Activation A->C B [M]-Catalyst B->C E Annulation C->E D Coupling Partner D->E F Indazole Product E->F G Catalyst Regeneration E->G G->B

Caption: A simplified catalytic cycle for indazole synthesis via C-H activation.

This protocol describes an efficient, one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes.[17][18]

  • Reaction Setup : To an oven-dried Schlenk tube, add the azobenzene (1.0 equiv), the rhodium catalyst [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant such as AgSbF₆ (20 mol%).[4][15]

  • Addition of Reagents : The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., 1,4-dioxane or THF) and the aldehyde (1.2 equiv) are then added via syringe.[15]

  • Reaction Conditions : The reaction mixture is stirred at an elevated temperature (typically 80-100 °C) for 24 hours.[15]

  • Workup and Purification : After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-2H-indazole.

This method demonstrates broad functional group tolerance and can provide good to excellent yields.[17][18]

Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This approach offers an operationally simple and highly efficient one-pot synthesis of 2H-indazoles from readily available 2-bromobenzaldehydes, primary amines, and sodium azide.[7][8] The copper catalyst is instrumental in facilitating the sequential C-N and N-N bond formations.[8]

The reaction is believed to proceed through the initial formation of an imine from the 2-bromobenzaldehyde and the primary amine. The copper catalyst then facilitates the coupling of the imine with sodium azide, followed by an intramolecular cyclization to form the indazole ring.

Diagram of the Copper-Catalyzed Three-Component Synthesis

A 2-Bromobenzaldehyde E One-Pot Reaction A->E B Primary Amine B->E C Sodium Azide C->E D Copper Catalyst (e.g., CuI) D->E catalysis F 2H-Indazole E->F

Caption: Overview of the one-pot, three-component synthesis of 2H-indazoles.

  • Reaction Setup : In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (2.0 equiv), a copper(I) salt such as CuI (10 mol%), and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).[8]

  • Solvent and Temperature : Add a polar solvent such as dimethyl sulfoxide (DMSO) and heat the reaction mixture to 120 °C for 12 hours.[8]

  • Workup and Purification : After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

This method exhibits a broad substrate scope, with good yields for aromatic, heteroaromatic, and aliphatic amines.[8]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a substituted indazole is a multifaceted decision that hinges on the specific target molecule and the available resources.

  • The Davis-Beirut reaction stands out for its simplicity and the use of inexpensive, metal-free reagents, making it an excellent choice for the synthesis of a variety of 2H-indazoles and indazolones.

  • Transition-metal-catalyzed C-H activation/annulation offers unparalleled efficiency and atom economy for accessing complex and diverse indazole structures. This method is particularly powerful for late-stage functionalization and the synthesis of both 1H- and 2H-isomers.

  • The copper-catalyzed three-component synthesis provides a highly practical and operationally simple one-pot procedure for the synthesis of 2H-indazoles with a broad substrate scope.

By understanding the mechanistic nuances and experimental parameters of these key synthetic strategies, researchers can navigate the complexities of indazole synthesis and accelerate the discovery and development of novel, biologically active compounds.

References

Comparative Analysis of 5,6-Dichloro-1H-indazole-3-carbonitrile and 5,6-Difluoro-1H-indazole-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Indazole Scaffold

Introduction

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] This bicyclic heterocycle, an isostere of indole, is a key structural motif in numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib used in oncology.[2][4] The versatility of the indazole core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

This guide provides an in-depth comparison of two critical building blocks for drug synthesis: 5,6-Dichloro-1H-indazole-3-carbonitrile and 5,6-Difluoro-1H-indazole-3-carbonitrile . While structurally similar, the substitution of chlorine with fluorine at the 5 and 6 positions of the indazole ring imparts distinct physicochemical properties that can profoundly influence the biological activity, metabolic stability, and overall suitability of the resulting drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering objective analysis and supporting experimental context to guide the selection of the appropriate scaffold for their research programs.

Structural and Physicochemical Properties: The Impact of Halogenation

The foundational difference between the two molecules lies in the nature of the halogen atoms attached to the benzene portion of the indazole ring. This seemingly minor change has significant implications for the molecule's electronic and steric properties.

PropertyThis compound5,6-Difluoro-1H-indazole-3-carbonitrile
Structure
CAS Number 885278-39-7[5][6]885278-36-4[7][8]
Molecular Formula C₈H₃Cl₂N₃[5][9]C₈H₃F₂N₃[7]
Molecular Weight 212.04 g/mol [5]179.13 g/mol [7]

Expertise & Experience: Why Halogen Choice Matters

The choice between chlorine and fluorine is a critical decision in drug design, driven by the distinct effects each halogen imparts:

  • Fluorine: The high electronegativity and small size of fluorine atoms can significantly alter the acidity of nearby protons and modulate the pKa of the molecule. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[10][11] Furthermore, fluorine can improve binding affinity to target proteins by participating in favorable electrostatic interactions and can enhance membrane permeability, potentially improving bioavailability.[10]

  • Chlorine: Chlorine is larger and less electronegative than fluorine. It can form halogen bonds, a type of non-covalent interaction that can be crucial for ligand-receptor binding and structural stabilization.[12] The dichloro- substitution provides a different steric and electronic profile compared to the difluoro- analog, which can lead to altered target selectivity and potency.

The nitrile group at the 3-position is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making both compounds valuable intermediates for creating diverse libraries of potential drug candidates.[5][13]

Biological Activity and Therapeutic Potential

Neither "this compound" nor "5,6-Difluoro-1H-indazole-3-carbonitrile" are typically used as therapeutic agents themselves. Instead, they are key intermediates used in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors for cancer treatment.[5][7][14] The indazole scaffold serves as an effective "hinge-binding" fragment, anchoring the inhibitor to the ATP-binding site of many protein kinases.[15][16]

Structure-Activity Relationship (SAR) Insights:

  • Targeting Kinases: The indazole core is a proven scaffold for inhibitors of various tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and Anaplastic Lymphoma Kinase (ALK).[17] The substituents at the 5- and 6-positions play a crucial role in determining potency and selectivity. For instance, studies have shown that fluorine substituents can lead to potent FGFR inhibitors.[17]

  • Modulating Other Pathways: Beyond kinases, indazole derivatives have been developed as antagonists for chemokine receptors (e.g., CCR4) and blockers of calcium channels, highlighting the scaffold's versatility.[18][19]

  • Halogen Positioning: The position of the halogen on the indazole ring is critical. Studies on various indazole series have demonstrated that substitution at the C5 and C6 positions can be well-tolerated and can be optimized to enhance activity.[18] The choice between dichloro and difluoro would be determined empirically during the lead optimization phase of a drug discovery project to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

The workflow below illustrates how these intermediates are central to the drug discovery process.

Caption: General workflow from scaffold selection to biological evaluation.

Experimental Methodologies: From Synthesis to Biological Assay

The practical application of these intermediates involves both chemical synthesis and biological evaluation. The protocols described below are representative of standard industry practices and are designed to be self-validating.

Protocol 1: Suzuki-Miyaura Cross-Coupling (A Representative Synthetic Transformation)

This protocol details a common method for elaborating the indazole core, a crucial step in building a final drug candidate. The nitrile group can be converted to other functionalities before or after this coupling step.

Causality Behind Experimental Choices: The Suzuki coupling is chosen for its reliability, tolerance of diverse functional groups, and mild reaction conditions, making it a workhorse in medicinal chemistry for creating C-C bonds.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • N-Protection: Dissolve the starting indazole (5,6-dichloro- or 5,6-difluoro-1H-indazole-3-carbonitrile) in a suitable solvent like DMF. Add a base (e.g., NaH) followed by a protecting group reagent (e.g., SEM-Cl). Stir until the reaction is complete as monitored by TLC.

  • Conversion to Halide: The nitrile at C3 can be transformed if needed, but often, modifications are made at other positions first. For this example, we assume a different position on a more complex indazole is being modified.

  • Suzuki Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine the protected indazole-halide intermediate, the desired boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Reaction Execution: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). Heat the mixture to 90-100 °C and monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Deprotection: Treat the purified product with an appropriate reagent (e.g., TBAF for a SEM group) to remove the protecting group and yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (MTT Cell Proliferation Assay)

This assay is a fundamental method to determine the cytotoxic or anti-proliferative effects of the newly synthesized compounds on cancer cell lines.[15][16]

Trustworthiness Through Controls: The protocol's validity relies on including positive (a known kinase inhibitor like Staurosporine) and negative (vehicle, e.g., DMSO) controls.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from the indazole intermediates) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Simplified RTK signaling and the site of action for an indazole inhibitor.

Concluding Remarks and Future Perspectives

The selection between 5,6-dichloro- and 5,6-difluoro-1H-indazole-3-carbonitrile is a strategic decision in the intricate process of drug design. There is no universally "better" option; the choice is context-dependent and guided by the specific goals of the therapeutic program.

  • Choose 5,6-Difluoro-1H-indazole-3-carbonitrile when: The primary goal is to enhance metabolic stability, improve bioavailability, or modulate the pKa of the final compound. The unique properties of fluorine make it a favored choice in modern medicinal chemistry for creating more "drug-like" molecules.[10][11]

  • Choose this compound when: Exploring alternative binding interactions, such as halogen bonding, is a priority, or when a different steric and electronic profile is required to achieve target selectivity. It may also offer a different synthetic handle for certain chemical transformations.

The future of drug discovery with these scaffolds remains bright. As our understanding of disease biology deepens, these versatile indazole intermediates will continue to be instrumental in the rapid synthesis of compound libraries aimed at novel and challenging biological targets. The continued exploration of different halogenation patterns on the indazole core will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-1H-indazole-3-carbonitrile
Reactant of Route 2
5,6-Dichloro-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.